molecular formula C16H13ClF3NO4 B057761 haloxyfop-P-methyl CAS No. 72619-32-0

haloxyfop-P-methyl

货号: B057761
CAS 编号: 72619-32-0
分子量: 375.72 g/mol
InChI 键: MFSWTRQUCLNFOM-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Haloxyfop-P-methyl is a highly effective and selective aryloxyphenoxypropionate herbicide widely used in agricultural and plant science research. Its primary value lies in its specific action as an acetyl-CoA carboxylase (ACCase) inhibitor. This enzyme is crucial for fatty acid biosynthesis in plants. This compound selectively targets and kills grass weeds (monocots) by inhibiting ACCase in the plastids, leading to the disruption of membrane integrity and eventual plant death, while leaving most broadleaf crops (dicots) unaffected due to their inherent enzymatic insensitivity.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWTRQUCLNFOM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058249
Record name Haloxyfop-P-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72619-32-0
Record name Haloxyfop-P-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72619-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-P-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-P-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOXYFOP-P-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Haloxyfop-P-methyl in Grasses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'FOP') chemical family.[1][2] It is renowned for its high efficacy in controlling a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and canola.[3] The herbicidal activity is derived from the R-(+)-enantiomer of haloxyfop (B150297), which is significantly more biologically active than its S-(-)-isomer.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its biochemical target, the physiological ramifications of its inhibitory action, the basis for its crop selectivity, and protocols for its scientific investigation.

The Core Mechanism of Action

The herbicidal effect of this compound is a multi-step process that begins with its application and culminates in the death of the target grass weed.

Absorption, Translocation, and Metabolism

Applied as a methyl ester to enhance foliar penetration, this compound is rapidly absorbed by the leaves of grass weeds.[1][6] Once inside the plant, the ester linkage is quickly hydrolyzed to the biologically active acid form, haloxyfop.[7] This active moiety is systemic and highly mobile, translocated through both the xylem and phloem to areas of active growth, primarily the meristematic tissues (growing points) in shoots, roots, and rhizomes, where it accumulates.[1]

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

The primary and definitive target of haloxyfop is the enzyme Acetyl-Coenzyme A Carboxylase (ACCase; EC 6.4.1.2).[1][4][8] ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[8][9] This ATP-dependent reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA.[9][10][11]

Molecular Interaction and Inhibition

Haloxyfop acts as a potent, reversible, and noncompetitive inhibitor of grass ACCase.[4][12] Structural studies have revealed that it binds to the carboxyltransferase (CT) domain of the enzyme.[2][11] This binding site is located at the interface of the CT dimer.[11] By binding to this domain, haloxyfop prevents the transfer of the carboxyl group to acetyl-CoA, thereby blocking the formation of malonyl-CoA.[2][11] Kinetic studies have shown that the inhibition is noncompetitive with respect to the substrates acetyl-CoA, MgATP, and bicarbonate.[4]

Physiological Consequences of ACCase Inhibition

The inhibition of ACCase has catastrophic consequences for the plant cell. Malonyl-CoA is the essential two-carbon donor for the fatty acid synthase (FAS) complex, which builds the hydrocarbon chains of fatty acids.[10][13] By halting malonyl-CoA production, haloxyfop effectively shuts down the entire fatty acid synthesis pathway.[8]

Fatty acids are indispensable for several vital cellular functions:

  • Cell Membrane Integrity : They are the fundamental building blocks of phospholipids (B1166683) and glycolipids, which form the lipid bilayers of all cellular membranes.[10]

  • Energy Storage : Fatty acids are stored as triacylglycerols, serving as a critical energy reserve.[10]

  • Cuticle Formation : The plant's protective outer layer, the cuticle, is made of cutin, a polymer of fatty acids, which prevents desiccation.

The cessation of fatty acid synthesis prevents the formation of new cell membranes, which is particularly devastating in the rapidly dividing cells of the meristematic tissues.[1] This leads to a breakdown of cell integrity, cessation of growth, and necrosis of the growing points, a symptom often referred to as a "rotten growing point" or "deadheart".[1] Visible symptoms, such as chlorosis and necrosis of new leaves, typically appear within one to three weeks following application, leading to the death of the plant.[1]

The Basis of Selectivity

A key attribute of this compound is its ability to control grass weeds without harming broadleaf crops. This selectivity is primarily based on a fundamental structural difference in the target ACCase enzyme between these two plant groups.[4]

  • Grasses (Monocots) possess a homomeric (eukaryotic-type) ACCase in both their cytoplasm and plastids (the site of fatty acid synthesis). This form of the enzyme is highly susceptible to inhibition by haloxyfop.[3]

  • Broadleaf Plants (Dicots) also have the susceptible homomeric ACCase in their cytoplasm, but critically, they possess a heteromeric (prokaryotic-type) ACCase within their plastids. This prokaryotic form is structurally different and insensitive to AOPP herbicides.

Because fatty acid synthesis for membrane production occurs in the plastids, the resistant ACCase in broadleaf crops allows them to continue producing essential lipids, rendering them tolerant to the herbicide.[4]

Quantitative Inhibition Data

The potency of haloxyfop is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values demonstrate the high affinity of the herbicide for the target enzyme in susceptible species.

HerbicideSpeciesEnzyme SourceParameterValue (µM)Reference
Haloxyfop-acidWheat (Triticum aestivum)Purified ACCaseK_is_ (vs Acetyl-CoA)0.06[4]
Haloxyfop-acidCorn (Zea mays)Purified ACCaseK_is_ (vs Acetyl-CoA)0.05[4]
Haloxyfop-acidBarley (Hordeum vulgare)Purified ACCaseK_is_ (vs Acetyl-CoA)0.05[4]
Haloxyfop-acidMung Bean (Vigna radiata)Purified ACCaseK_is_ (vs Acetyl-CoA)515[4]
Haloxyfop-acidQuizalofop-Susceptible WheatCrude ExtractI_50_0.968[12]
Haloxyfop-acidQuizalofop-Resistant Wheat (1 mutation)Crude ExtractI_50_2.50[12]
Haloxyfop-acidQuizalofop-Resistant Wheat (2 mutations)Crude ExtractI_50_7.63[12]

Experimental Protocols

Key Experiment: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol details a standard method for determining the inhibitory effect of haloxyfop on ACCase activity by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

1. Materials and Reagents:

  • Plant Tissue: Young, actively growing leaf tissue from a susceptible grass species (e.g., maize, barley).

  • Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF).

  • Assay Buffer: 100 mM HEPES-KOH (pH 8.0), 50 mM KCl, 2 mM DTT.

  • Substrates: Acetyl-CoA, ATP, MgCl₂, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

  • Inhibitor: Haloxyfop-acid dissolved in a suitable solvent (e.g., DMSO).

  • Termination Solution: 6 M Hydrochloric acid (HCl).

  • Equipment: Mortar and pestle, refrigerated centrifuge, microcentrifuge tubes, water bath or incubator (32-37°C), liquid scintillation vials, scintillation cocktail, liquid scintillation counter.

2. Procedure:

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh leaf tissue and immediately place in liquid nitrogen or on ice.

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Homogenize the powder in 5-10 mL of ice-cold Extraction Buffer.

    • Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet membranes.

    • The resulting supernatant is the partially purified enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • ACCase Activity Assay:

    • Prepare a master mix of the assay components in the Assay Buffer. For a final reaction volume of 200 µL, the final concentrations should be approximately: 5 mM ATP, 5 mM MgCl₂, 0.5 mM Acetyl-CoA, and 5 mM NaH¹⁴CO₃ (with a specific activity of ~1 µCi/µmol).

    • For inhibition assays, add varying concentrations of haloxyfop-acid (e.g., 0.01 µM to 100 µM) to the reaction tubes. Include a solvent control (DMSO only) and a no-enzyme control. Pre-incubate the enzyme with the inhibitor for 5-10 minutes on ice.

    • Initiate the reaction by adding 20-50 µg of the enzyme extract to the reaction tubes.

    • Incubate the reaction at 32°C for 10-20 minutes. Ensure the reaction is in the linear range with respect to time and protein concentration.

    • Terminate the reaction by adding 50 µL of 6 M HCl. This acidifies the mixture, stopping the enzymatic reaction and driving off unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

    • Evaporate the samples to dryness in a fume hood or using a vacuum concentrator.

    • Resuspend the pellet in 200 µL of water.

    • Add the resuspended sample to a scintillation vial containing 4-5 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter. The measured radioactivity is proportional to the amount of acid-stable ¹⁴C-malonyl-CoA formed.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (nmol of product formed per minute per mg of protein).

    • For inhibition studies, plot the percentage of ACCase activity relative to the solvent control against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of haloxyfop required to inhibit enzyme activity by 50%).

Mandatory Visualizations

Fatty_Acid_Biosynthesis_Inhibition cluster_Plastid Plastid Stroma AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarb HCO₃⁻ + ATP Bicarb->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids (16:0, 18:0) FAS->FattyAcids Elongation Cycles Membranes Cell Membranes, Cuticle, etc. FattyAcids->Membranes Haloxyfop Haloxyfop-acid Haloxyfop->ACCase INHIBITION ACCase_Assay_Workflow start Start: Harvest Grass Leaf Tissue homogenize Homogenize Tissue in Ice-Cold Buffer start->homogenize centrifuge1 Centrifuge (10,000 x g) to Pellet Debris homogenize->centrifuge1 centrifuge2 Centrifuge Supernatant (100,000 x g) to Pellet Membranes centrifuge1->centrifuge2 extract Collect Supernatant (Crude Enzyme Extract) centrifuge2->extract assay_setup Prepare Assay Mix: Buffer, ATP, MgCl₂, Acetyl-CoA, NaH¹⁴CO₃, Haloxyfop extract->assay_setup reaction Initiate Reaction with Enzyme Extract & Incubate assay_setup->reaction terminate Terminate Reaction with HCl reaction->terminate evaporate Evaporate to Dryness to Remove ¹⁴CO₂ terminate->evaporate measure Resuspend and Measure Radioactivity (LSC) evaporate->measure end End: Calculate IC50 Value measure->end Logical_Relationship App 1. Foliar Application of this compound Abs 2. Absorption & Hydrolysis to Haloxyfop-acid App->Abs Trans 3. Systemic Translocation to Meristems Abs->Trans Inhibit 4. ACCase Inhibition Trans->Inhibit FADep 5. Fatty Acid Synthesis Blocked Inhibit->FADep Membrane 6. Disruption of Cell Membrane Production FADep->Membrane Growth 7. Cessation of Growth at Meristems Membrane->Growth Death 8. Necrosis and Plant Death Growth->Death

References

An In-depth Technical Guide on the Biochemical Pathway of Acetyl-CoA Carboxylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathways governing the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. This document details the regulatory mechanisms of ACC, the modes of action of its inhibitors, and key experimental protocols for studying its activity.

Introduction to Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the de novo synthesis of fatty acids.[2][3] In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[1][4][5]

  • ACC1 is primarily located in the cytosol of lipogenic tissues such as the liver and adipose tissue. It is mainly involved in the synthesis of fatty acids for storage and as components of complex lipids.[4][6][7]

  • ACC2 is found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle.[4][5][8] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2][4][6][8]

Due to its central role in regulating both fatty acid synthesis and oxidation, ACC has emerged as a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[2][4][7][9][10] Inhibition of ACC can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby reducing lipid accumulation.[4][5]

Regulation of Acetyl-CoA Carboxylase Activity

The activity of ACC is tightly regulated through a combination of allosteric modulation and covalent modification, ensuring a coordinated response to the cell's energy status and hormonal signals.

Allosteric Regulation
  • Citrate: Citrate, a key intermediate in the citric acid cycle, acts as a feed-forward allosteric activator of ACC.[2] High levels of citrate, indicative of an energy-replete state, promote the polymerization of inactive ACC dimers into active filamentous structures.

  • Long-chain fatty acyl-CoAs: As the end-products of fatty acid synthesis, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, exert negative feedback inhibition on ACC.[1][2] They promote the depolymerization of the active filaments back to inactive dimers.[6]

Covalent Modification: Phosphorylation

Reversible phosphorylation is a primary mechanism for the short-term regulation of ACC activity.

  • AMP-activated protein kinase (AMPK): AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[11][12][13] Upon activation, AMPK phosphorylates ACC1 at Ser79 and ACC2 at Ser212 (in humans), leading to the inactivation of the enzyme.[14] This phosphorylation event is a key mechanism to switch off fatty acid synthesis and promote fatty acid oxidation to restore cellular energy levels.[13][15]

  • Protein Kinase A (PKA): PKA can also phosphorylate and inactivate ACC in response to hormonal signals like glucagon (B607659) and epinephrine, which signal a need for energy mobilization.[1]

  • Dephosphorylation: Protein phosphatases, such as protein phosphatase 2A (PP2A), can dephosphorylate ACC, leading to its activation. Insulin (B600854) signaling can promote this dephosphorylation, thereby stimulating fatty acid synthesis.[16][17]

Signaling Pathways of ACC Inhibition

AMPK Signaling Pathway

The AMPK signaling pathway is a central regulator of cellular energy homeostasis and a key inhibitor of ACC.[11][12] When the cellular energy charge is low, an increased AMP/ATP ratio leads to the activation of AMPK. Activated AMPK then phosphorylates and inactivates ACC, thus conserving ATP by inhibiting fatty acid synthesis.[13]

AMPK_ACC_Pathway Low_Energy Low Energy Status (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) (Active) AMPK->ACC phosphorylates AMPK->ACC pACC Phosphorylated ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis catalyzes pACC->Fatty_Acid_Synthesis inhibits

Diagram 1: AMPK-mediated inhibition of ACC.
Insulin Signaling Pathway

Insulin signaling, indicative of a high-energy state (high blood glucose), promotes the activation of ACC.[18][19] Insulin activates protein phosphatases that dephosphorylate and activate ACC.[17] Furthermore, insulin can inhibit AMPK activity, thereby preventing the phosphorylation and inactivation of ACC.[16] This coordinated regulation ensures that excess energy is stored as fatty acids.

Insulin_ACC_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt activates PP2A Protein Phosphatase 2A (PP2A) PI3K_Akt->PP2A activates AMPK AMPK PI3K_Akt->AMPK inhibits pACC Phosphorylated ACC (Inactive) PP2A->pACC dephosphorylates PP2A->pACC ACC Acetyl-CoA Carboxylase (ACC) (Active) AMPK->ACC phosphorylates pACC->ACC Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis

Diagram 2: Insulin-mediated activation of ACC.

Pharmacological Inhibition of ACC

A number of small molecule inhibitors targeting ACC have been developed for therapeutic purposes. These inhibitors can be classified based on their mechanism of action and isoform selectivity.

Quantitative Data on ACC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable ACC inhibitors against the human ACC1 and ACC2 isoforms.

InhibitorACC1 IC50 (nM)ACC2 IC50 (nM)SelectivityReference(s)
Firsocostat (GS-0976)2.16.1Dual[9][14][20][21]
MK-4074~3~3Dual[1][21]
ND-6463.54.1Dual[9][21]
ND-65438Dual[9][22]
PF-0517515727.033.0Dual[9][21]
CP-64018653 (rat)61 (rat)Dual[21]
PF-05221304139Dual[9]
ACC2 inhibitor 2e19501.9ACC2 selective[9]
A-908292>30,00038ACC2 selective[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ACC inhibition.

ACC Activity Assay (Spectrophotometric)

This assay measures ACC activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT, 20 mM KHCO3, 0.5 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase.

  • Substrate: Acetyl-CoA (10 mM stock).

  • Enzyme: Purified or partially purified ACC.

  • Inhibitor stocks.

Procedure:

  • Prepare the reaction mixture containing all components of the Reaction Buffer.

  • Add the ACC enzyme preparation to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • To measure inhibitor activity, add the desired concentration of the inhibitor to the reaction mixture during the pre-incubation step.

  • Initiate the reaction by adding acetyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of ACC is proportional to this rate.

ACC_Activity_Assay Start Prepare Reaction Mixture Add_Enzyme Add ACC Enzyme Start->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Inhibitor Add Inhibitor (optional) Pre_Incubate->Add_Inhibitor Add_Substrate Initiate with Acetyl-CoA Add_Inhibitor->Add_Substrate Measure_Absorbance Monitor A340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Activity Measure_Absorbance->Calculate_Activity

Diagram 3: Workflow for a spectrophotometric ACC activity assay.
Western Blotting for Phosphorylated ACC (p-ACC)

This protocol details the detection of phosphorylated ACC (e.g., at Ser79) in cell or tissue lysates.

Materials:

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies: Rabbit anti-p-ACC (Ser79) and mouse anti-total ACC.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature protein lysates in SDS sample buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ACC (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total ACC to normalize for protein loading.

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis & Quantitation) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-ACC) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip and Reprobe (anti-total ACC) Detection->Reprobe

Diagram 4: General workflow for Western blotting of p-ACC.
Cellular Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in cultured cells by monitoring the incorporation of radiolabeled acetate (B1210297) into lipids.[23]

Materials:

  • Cultured cells (e.g., HepG2).

  • [14C]-acetic acid.

  • Cell lysis buffer.

  • Organic solvent for lipid extraction (e.g., hexane:isopropanol, 3:2 v/v).

  • Scintillation cocktail and counter.

Procedure:

  • Plate cells in a multi-well plate and grow to the desired confluency.

  • Treat cells with the ACC inhibitor or vehicle control for the desired time.

  • Add [14C]-acetic acid to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the lipids using an organic solvent.

  • Separate the lipid-containing organic phase.

  • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

Measurement of Malonyl-CoA by HPLC

This method allows for the quantification of intracellular malonyl-CoA levels.[2][6][24]

Materials:

  • Cell or tissue samples.

  • Perchloric acid or trichloroacetic acid for extraction.[2][6]

  • Solid-phase extraction (SPE) columns.

  • HPLC system with a C18 reverse-phase column.

  • Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent).

  • Malonyl-CoA standard.

Procedure:

  • Extraction: Homogenize frozen cell or tissue samples in cold perchloric acid or trichloroacetic acid to precipitate proteins and extract acyl-CoAs.[2][6]

  • Purification: Centrifuge the homogenate and purify the supernatant containing malonyl-CoA using an SPE column.

  • HPLC Analysis: Inject the purified extract onto the HPLC system. Separate the acyl-CoAs using a gradient elution with an appropriate mobile phase.

  • Detection: Monitor the elution profile at a specific wavelength (e.g., 254 nm or 260 nm).

  • Quantification: Identify and quantify the malonyl-CoA peak by comparing its retention time and peak area to that of a known amount of malonyl-CoA standard.

Conclusion

The inhibition of acetyl-CoA carboxylase represents a promising therapeutic strategy for a range of metabolic diseases. A thorough understanding of the complex regulatory pathways governing ACC activity, coupled with robust experimental methodologies, is essential for the successful development of novel ACC inhibitors. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Haloxyfop-P-methyl is the R-enantiomer of haloxyfop-methyl (B155383) and a prominent member of the aryloxyphenoxypropionate class of herbicides.[1] It is a selective, post-emergence herbicide highly effective against annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, and canola.[2][3] Its efficacy stems from its targeted inhibition of a key enzyme in plant fatty acid synthesis.[4] This guide provides a detailed overview of its chemical properties, a common synthesis pathway with an experimental protocol, and its biochemical mechanism of action.

Chemical and Physical Properties

This compound is the herbicidally active isomer of the racemic mixture.[1][5] It is formulated as a methyl ester to enhance its absorption through the plant cuticle.[4] Once absorbed, it is rapidly hydrolyzed to the active herbicidal acid, haloxyfop-P.[3][4] The molecule is lipophilic, as indicated by its octanol/water partition coefficient (log Pow = 4.0), though the active acid form is less so.[3][6]

A summary of its key physicochemical properties is presented below.

PropertyValueReference
IUPAC Name methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[7]
CAS Number 72619-32-0[2][7]
Molecular Formula C₁₆H₁₃ClF₃NO₄[2][7]
Molecular Weight 375.72 g/mol [7][8]
Physical State Light amber colored, viscous liquid[1][6]
Melting Point 55 - 57 °C (for racemic haloxyfop-methyl)[9]
Boiling Point 390.8 ± 42.0 °C (Predicted)[10]
Water Solubility 8.74 mg/L at 20 °C[10]
Vapor Pressure 2.6 x 10⁻⁵ Pa at 20°C[3][6]
log Pow (Octanol/Water) 4.0[3][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the formation of a key ether linkage through nucleophilic aromatic substitution.[1] A common and efficient route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester.[1][11]

A generalized reaction scheme is as follows:

  • Preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine : This intermediate can be synthesized from 2-chloro-5-(chloromethyl)pyridine (B46043) through chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by fluorination.[11]

  • Nucleophilic Aromatic Substitution : The key step is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)methyl propionate.[11] The phenoxide ion acts as a nucleophile, displacing one of the chlorine atoms on the pyridine (B92270) ring to form the desired ether linkage.

Synthesis_Pathway A 2,3-dichloro-5- (trifluoromethyl)pyridine plus + A->plus B (R)-(+)-2-(4-hydroxyphenoxy) propionic acid methyl ester B->plus C This compound plus->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat Experimental_Workflow start Start reactants Charge flask with reactants: - 2,3-dichloro-5-(trifluoromethyl)pyridine - (R)-2-(4-hydroxyphenoxy)methyl propionate - K₂CO₃ and anhydrous solvent (DMSO) start->reactants inert Establish inert N₂ atmosphere reactants->inert reaction Heat and stir the mixture (e.g., 70-110°C for several hours) inert->reaction cool Cool the reaction mixture to room temperature reaction->cool workup Aqueous Workup: - Add water - Extract with organic solvent cool->workup wash Wash organic phase with water and/or acidic solution to remove impurities and base workup->wash dry Dry the organic phase over anhydrous Na₂SO₄ wash->dry purify Purify the product: - Remove solvent via vacuum distillation - Further purification if needed (e.g., chromatography) dry->purify end End: Obtain this compound purify->end Mechanism_of_Action cluster_pathway Normal Fatty Acid Synthesis in Grasses cluster_inhibition Inhibition by Haloxyfop-P AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase Enzyme FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membranes & Plant Growth FattyAcids->Membranes Haloxyfop Haloxyfop-P (Active Form) ACCase_Blocked ACCase Enzyme Haloxyfop->ACCase_Blocked Inhibits Block->MalonylCoA Pathway Blocked

References

An In-depth Technical Guide to the Photolytic and Hydrolytic Breakdown of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic and photolytic degradation pathways of haloxyfop-P-methyl, the herbicidally active R-enantiomer of haloxyfop-methyl.[1][2] Understanding these degradation processes is critical for environmental fate analysis, residue monitoring, and regulatory assessment. This document details the primary breakdown products, degradation kinetics, and the experimental methodologies used to elucidate these pathways.

Hydrolytic Degradation

Hydrolysis is a primary abiotic degradation pathway for this compound in aqueous environments. The process involves the cleavage of the methyl ester bond to form its corresponding carboxylic acid, haloxyfop-P, which is the herbicidally active moiety.[3][4] This transformation is significantly influenced by pH.

Hydrolysis Pathway and Products

The principal hydrolytic reaction is the conversion of this compound to haloxyfop-P acid. This reaction is rapid and is considered the first and most significant step in its environmental degradation in both water and soil.[5][6][7]

Quantitative Hydrolysis Data

The rate of hydrolysis is highly dependent on the pH of the medium. The reaction is faster under alkaline conditions and significantly slower in acidic environments.[4][8]

pHTemperature (°C)Half-life (DT₅₀)Primary ProductReference
420Stable-[8]
522161 daysHaloxyfop-P[4]
525141 daysHaloxyfop-P[4]
72043 daysHaloxyfop-P[8]
72216 daysHaloxyfop-P[4]
72518 daysHaloxyfop-P[4]
9200.63 days (15.1 hours)Haloxyfop-P[8]
922<1 dayHaloxyfop-P[4]
9252 hoursHaloxyfop-P[4]

Table 1: Summary of Hydrolytic Degradation Half-lives for this compound at Various pH Levels.

Under typical environmental conditions (pH 7-9), this compound rapidly hydrolyzes to haloxyfop-P, with the acid reaching up to 99.1% of the initial concentration.[8]

Experimental Protocol: Hydrolysis Study

This protocol outlines a standard laboratory procedure for determining the rate of hydrolysis of this compound as a function of pH, adhering to OECD Guideline 111.

Objective: To determine the abiotic hydrolysis rate of this compound in sterile aqueous buffer solutions at different pH values.

Materials:

  • This compound, analytical standard (>98% purity)

  • Sterile aqueous buffer solutions:

  • Acetonitrile (B52724) (HPLC grade)

  • Incubator/water bath with temperature control (e.g., 20°C or 25°C)

  • Sterile, light-protected vessels (e.g., amber glass flasks)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of acetonitrile. Spike the sterile buffer solutions with the stock solution to achieve a final concentration relevant to environmental conditions (e.g., 1-10 mg/L). The volume of acetonitrile should not exceed 1% of the total solution volume.

  • Incubation: Dispense aliquots of the test solutions into the sterile, light-protected vessels. Place the vessels in a temperature-controlled incubator in the dark to prevent photodegradation.

  • Sampling: Collect samples from each pH solution at predetermined time intervals. The sampling frequency should be adjusted based on the expected degradation rate (e.g., more frequent for pH 9).

  • Analysis: Immediately analyze the samples using a validated HPLC method to quantify the concentration of this compound and its primary degradate, haloxyfop-P.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation kinetics (typically pseudo-first-order) and calculate the half-life (DT₅₀) using appropriate software.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway cluster_conditions Reaction Conditions HPM This compound HP Haloxyfop-P (Acid) HPM->HP Hydrolysis (Ester Cleavage) pH Dependent pH Dependent Faster at alkaline pH Faster at alkaline pH Photolysis_Pathway cluster_conditions Reaction Conditions HPM This compound HP Haloxyfop-P (Acid) HPM->HP Hydrolysis/Photolysis P1 [4-[[3-chloro-5-(trifluoromethyl)-2- pyridyl]oxy]phenyl] acetate HPM->P1 Photolysis P2 Dibenzofuran-like compounds HP->P2 Phototransformation P3 Pyridinol Isomer HP->P3 Phototransformation Sunlight / Xenon Lamp Sunlight / Xenon Lamp Aqueous solution or\nsoil surface Aqueous solution or soil surface

References

An In-depth Technical Guide to the Soil Metabolism and Half-Life of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil metabolism and half-life of haloxyfop-P-methyl, a selective post-emergence herbicide. The information presented is curated from scientific literature and regulatory documents to assist researchers and professionals in understanding its environmental fate.

Executive Summary

This compound undergoes rapid transformation in the soil environment. The parent ester is quickly hydrolyzed to its active form, haloxyfop-P acid. This primary metabolite is then further degraded by soil microorganisms. The rate of degradation is influenced by soil type, temperature, and moisture content. This guide details the metabolic pathways, degradation kinetics, and experimental methodologies used to assess the environmental persistence of this herbicide.

Soil Metabolism of this compound

The metabolism of this compound in soil is a multi-step process initiated by the cleavage of the methyl ester. This hydrolysis is a rapid chemical process that can occur in both fresh and sterile soil, indicating it is not solely microbially mediated[1]. The resulting haloxyfop-P acid is the primary herbicidally active compound and the main residue in the short term[1].

Subsequent degradation of haloxyfop-P acid is primarily a biological process mediated by soil microorganisms[2][3]. Under aerobic conditions, the acid is metabolized into several key products. The major degradation pathway involves the formation of a phenol (B47542) metabolite, 4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol), and subsequently a pyridinol metabolite, 3-chloro-5-trifluoromethylpyridin-2-ol[4]. Mineralization to CO2 also occurs, though at a slower rate[4][5]. In some studies, a pyridinone metabolite has also been identified and noted for its persistence[1].

Under anaerobic conditions, the initial rapid hydrolysis of the methyl ester to haloxyfop (B150297) acid still occurs. However, the subsequent degradation of the acid is significantly slower, with little to no breakdown observed over extended periods in some studies[4].

It is also important to note the stereochemistry of haloxyfop. The herbicidal activity resides in the R-enantiomer (haloxyfop-P). In soil, a microbially mediated stereochemical inversion can occur, leading to the preferential formation of the R-isomer from the S-isomer[2][4].

Degradation Half-Life

The persistence of this compound and its primary metabolite, haloxyfop-P acid, in soil is typically characterized by their dissipation half-life (DT50).

This compound Half-Life

The hydrolysis of this compound to haloxyfop-P acid is very rapid. Under aerobic soil conditions, the half-life of the parent ester is consistently reported to be very short.

Soil ConditionTemperature (°C)Half-Life (DT50) in DaysReference
Aerobic20~0.5[1][5]
AerobicNot SpecifiedA few hours[2][3]
Haloxyfop-P Acid Half-Life

The degradation of haloxyfop-P acid is more variable and dependent on soil properties and environmental conditions.

Soil ConditionSoil TypeTemperature (°C)Half-Life (DT50) in DaysReference
AerobicVarious (n=8)209 - 21[1]
AerobicSubsoils with low organic carbon2028 and 129[1]
AerobicMarcham soilsNot Specified9[4]
AerobicSpeyer 2.2 sandy loamNot Specified20[4]
AerobicLoamy sand209.1[5]
AerobicLoamy clay2017[5]
AerobicSlightly loamy sand2020[5]
AerobicRhizosphere soilNot Specified2.6 - 4.9[6]
AnaerobicMississippi and Illinois soils25No apparent degradation after 300 days[4]

Experimental Protocols

The data presented in this guide are derived from laboratory soil metabolism studies conducted under controlled conditions. A general outline of the methodology is provided below.

Aerobic Soil Metabolism Study Protocol

A typical aerobic soil metabolism study involves the following steps:

  • Soil Collection and Preparation: Representative soil samples are collected from the field. The soil is typically sieved to ensure homogeneity.

  • Test Substance Application: [14C]-labeled this compound is applied to the soil samples at a specified rate. The use of radiolabeled material allows for the tracking of the parent compound and its metabolites.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity)[5]. A continuous flow of air is maintained to ensure aerobic conditions. Traps for CO2 (e.g., sodium hydroxide (B78521) solution) are used to measure mineralization[4].

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction: The soil samples are extracted with organic solvents (e.g., a mixture of methyl tert-butyl ether and phosphoric acid) to separate the parent compound and its metabolites from the soil matrix[4].

  • Analysis: The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products[2][4]. Thin-Layer Chromatography (TLC) may also be used for confirmation[4].

  • Data Analysis: The concentration of the test substance over time is used to calculate the dissipation half-life (DT50), typically assuming first-order kinetics.

Anaerobic Soil Metabolism Study Protocol

The protocol for an anaerobic study is similar to the aerobic study with a key difference in the incubation conditions:

  • Induction of Anaerobic Conditions: After an initial aerobic phase to allow for some microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas like nitrogen to create anaerobic conditions.

  • Incubation and Analysis: The subsequent incubation, sampling, and analysis steps are similar to the aerobic study.

Visualizations

Soil Metabolism Pathway

Haloxyfop_Metabolism HPM This compound HPA Haloxyfop-P Acid HPM->HPA Rapid Hydrolysis Phenol Phenol Metabolite HPA->Phenol Microbial Degradation Unextracted Unextracted Residues HPA->Unextracted Pyridinol Pyridinol Metabolite Phenol->Pyridinol Microbial Degradation Phenol->Unextracted CO2 CO2 (Mineralization) Pyridinol->CO2 Further Degradation Pyridinol->Unextracted

Caption: Aerobic soil metabolism pathway of this compound.

Experimental Workflow for Soil Metabolism Study

Caption: General workflow for a this compound soil metabolism study.

References

impact of haloxyfop-P-methyl on soil microbial communities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Impact of Haloxyfop-P-methyl on Soil Microbial Communities

Introduction

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] It belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses.[3][4][5] this compound is the R-enantiomer, which is the herbicidally active isomer of the original racemic mixture.[2][4][6][7] Upon application, it is rapidly absorbed by the foliage and roots of plants.[4][5]

Given its extensive use in agriculture, understanding the non-target effects of this compound on soil ecosystems is of paramount importance. Soil microorganisms are fundamental to soil health, mediating essential processes such as nutrient cycling, organic matter decomposition, and the degradation of xenobiotics.[8][9] Any perturbation of these microbial communities by agrochemicals could have significant, long-term consequences for soil fertility and ecosystem stability. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between this compound and soil microbial communities, focusing on its degradation, its effects on microbial diversity and function, and the experimental methodologies used for its study.

Degradation and Dissipation in the Soil Environment

Upon entering the soil, this compound undergoes rapid transformation. The ester linkage is quickly hydrolyzed to its corresponding acid form, haloxyfop-P, which is the herbicidally active molecule. This process is primarily biologically mediated by soil microorganisms.[2][6][7] Studies have shown that in sterile soil, no significant degradation or chiral inversion (conversion between S and R enantiomers) occurs, confirming the critical role of the soil microbiome.[6][7]

The half-life of the parent ester, this compound, is typically very short, often lasting only a few hours.[2][6][7] The subsequent degradation of the active haloxyfop-P acid is slower, with reported half-lives ranging from several days to weeks, depending on soil type and environmental conditions.[2][6][7] For instance, one study in the rhizosphere soil of Spartina alterniflora reported a half-life of 2.6 to 4.9 days, with near-complete dissipation by day 30.[10][11]

cluster_soil Soil Environment HPM This compound (Ester form) HP Haloxyfop-P (Active Acid form) HPM->HP Rapid Microbial Hydrolysis (Half-life: hours) DP Degradation Products (e.g., CO2, H2O) HP->DP Slower Microbial Metabolism (Half-life: days to weeks) Microbes Soil Microorganisms (e.g., Pseudomonas, Acinetobacter) Microbes->HP Catalyze Hydrolysis Microbes->DP Metabolize Acid

Diagram 1. Degradation pathway of this compound in soil.

Table 1: Dissipation and Half-life of this compound and its Acid Metabolite in Soil

Compound Soil Type/Condition Half-life (DT₅₀) Reference
This compound Various soils ~0.5 days [2]
Haloxyfop-P (acid) Various soils 9–21 days [2]
Haloxyfop-P (acid) Subsoils (low organic C) 28–129 days [2]

| Haloxyfop-R-methyl | Rhizosphere soil | 2.6–4.9 days |[10][11] |

Impact on Soil Microbial Community Structure

The application of this compound can induce transient shifts in the structure and diversity of soil microbial communities. The effects appear to be dependent on the application dose, soil type, and the specific microbial populations present.

Microbial Diversity

Studies investigating the impact of this compound at recommended field application rates have shown minimal to transient effects on overall microbial diversity. One laboratory study found that a single application of pure this compound at its recommended dose did not significantly influence the alpha diversity (number of taxa or evenness) of bacterial and archaeal communities over a 60-day period.[8]

However, research in a coastal wetland ecosystem demonstrated a more dynamic response. The application of haloxyfop-R-methyl to the rhizosphere soil of Spartina alterniflora caused an initial decrease in bacterial diversity during the first week, which then recovered and, in some cases, was enhanced by day 30.[10][11] This suggests that while some susceptible microbial species may be initially inhibited, the community can demonstrate resilience and recover over time.

Table 2: Effects of this compound on Soil Microbial Diversity

Study Type Application Rate Observation Duration Reference
Laboratory Microcosm Recommended dose No significant effect on bacterial/archaeal alpha diversity. 60 days [8]

| Coastal Wetland | Not specified | Initial decrease in rhizosphere bacterial diversity (Days 1-7), followed by recovery (Days 15-30). | 30 days |[10][11] |

Community Composition

Beyond diversity metrics, this compound can alter the relative abundance of specific microbial taxa. The herbicide can act as a selective pressure, potentially inhibiting sensitive organisms while enriching for populations capable of tolerating or, more importantly, degrading the compound.

The study in the S. alterniflora rhizosphere found that haloxyfop (B150297) application increased the relative abundance of several genera known to be involved in herbicide degradation, including Pseudomonas, Acinetobacter, Pontibacter, Shewanella, and Aeromonas.[10][11] This enrichment suggests that these microorganisms may play a key role in the dissipation of haloxyfop in the soil, utilizing it as a carbon or energy source.

Table 3: Reported Changes in Relative Abundance of Key Microbial Genera Following Haloxyfop Application

Microbial Genera Change in Abundance Potential Role Reference
Pseudomonas Increased Herbicide degradation [10][11]
Acinetobacter Increased Herbicide degradation [10][11]
Pontibacter Increased Herbicide degradation [10][11]
Shewanella Increased Herbicide degradation [10][11]

| Aeromonas | Increased | Herbicide degradation |[10][11] |

Impact on Soil Microbial Function and Enzyme Activity

Soil enzymes are sensitive indicators of soil health, as they mediate key biogeochemical cycles. The impact of this compound on these activities appears to be variable.

A study using recommended doses found no significant effects on fluorescein (B123965) diacetate (FDA) hydrolysis (a measure of total microbial activity) or beta-glucosidase activity (involved in the carbon cycle).[8] In contrast, another study that used twice the recommended dose reported negligible effects on phosphatase (phosphorus cycling) and urease (nitrogen cycling) activities, but observed a stimulation of dehydrogenase activity.[8] Dehydrogenase activity is often used as an indicator of overall microbial oxidative activity, and its stimulation may suggest that microorganisms are actively metabolizing the herbicide.

Table 4: Effects of this compound on Soil Enzyme Activities

Enzyme Application Rate Observed Effect Reference
Fluorescein Diacetate (FDA) Hydrolysis Recommended No significant effect [8]
Beta-glucosidase Recommended No significant effect [8]
Phosphatase 2x Recommended Negligible effect [8]
Urease 2x Recommended Negligible effect [8]

| Dehydrogenase | 2x Recommended | Stimulated |[8] |

cluster_effects Observed Effects on Soil Microbiome cluster_direct Direct/Indirect Impacts cluster_response Microbial Community Response cluster_outcome Overall Outcome HPM This compound Application Toxicity Potential Transient Inhibition of Susceptible Microbes HPM->Toxicity CarbonSource Herbicide as a Carbon/Nutrient Source HPM->CarbonSource Diversity Initial Decrease, Followed by Recovery in Bacterial Diversity Toxicity->Diversity causes Degraders Enrichment of Herbicide-Degrading Genera (e.g., Pseudomonas) CarbonSource->Degraders promotes Composition Shift in Community Composition Diversity->Composition Outcome Transient Impact at Recommended Doses; Resilience of Microbial Community Diversity->Outcome Enzymes Variable Changes in Soil Enzyme Activities (e.g., Dehydrogenase ↑) Composition->Enzymes leads to Degraders->Composition Degraders->Outcome Enzymes->Outcome

Diagram 2. Logical flow of haloxyfop's impact on soil microbial dynamics.

Experimental Protocols

Standardized and robust methodologies are crucial for accurately assessing the ecotoxicological effects of herbicides on soil microorganisms. Below are detailed protocols for key experiments cited in the literature.

cluster_setup 1. Experimental Setup cluster_sampling 2. Time-Series Sampling cluster_analysis 3. Downstream Analyses cluster_chem Chemical Analysis cluster_micro Microbiological Analysis cluster_data 4. Data Interpretation Soil Soil Collection & Sieving (<2mm) Microcosm Microcosm Preparation (Controlled Moisture/Temp) Soil->Microcosm Treatment Herbicide Application (this compound) Microcosm->Treatment Sampling Soil Sampling (e.g., Day 0, 1, 7, 15, 30, 60) Treatment->Sampling Extraction Residue Extraction (e.g., QuEChERS) Sampling->Extraction DNA Soil DNA Extraction Sampling->DNA Enzyme Enzyme Activity Assays (Dehydrogenase, Phosphatase) Sampling->Enzyme Quant Quantification (LC-MS/MS or HPLC) Extraction->Quant Interpretation Correlate Herbicide Concentration with Microbial Changes Quant->Interpretation Seq 16S rRNA Gene Amplicon Sequencing DNA->Seq Bioinfo Bioinformatics Analysis (Diversity & Composition) Seq->Bioinfo Bioinfo->Interpretation Enzyme->Interpretation

Diagram 3. General workflow for studying herbicide impact on soil microbes.
Protocol for Herbicide Residue Analysis

This protocol outlines the quantification of this compound and its acid metabolite in soil using a modified QuEChERS method coupled with LC-MS/MS.[1][8][12]

  • Sample Preparation : Weigh 5-10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of deionized water and vortex. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, cap, and shake vigorously for another minute.[1]

  • Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the layers.

  • Cleanup (d-SPE) : Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18) to remove interferences. Vortex and centrifuge.

  • Analysis : Dilute the final extract with a suitable mobile phase and inject it into an LC-MS/MS system. Use a C18 column for separation. Monitor for the specific mass transitions of this compound and haloxyfop-P acid.[12]

Protocol for Microbial Community Analysis via 16S rRNA Sequencing

This protocol describes the characterization of bacterial and archaeal communities.[8][10]

  • DNA Extraction : Extract total genomic DNA from 0.25-0.5 g of soil using a commercially available soil DNA isolation kit, following the manufacturer's instructions. Assess DNA quality and quantity using a spectrophotometer.

  • PCR Amplification : Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters.

  • Library Preparation : Purify the PCR products (amplicons) and pool them in equimolar concentrations to create the sequencing library.

  • High-Throughput Sequencing : Sequence the prepared library on a platform such as Illumina MiSeq or HiSeq.

  • Bioinformatic Analysis :

    • Quality Control : Trim raw sequence reads to remove low-quality bases and adapters.

    • OTU/ASV Clustering : Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment : Assign taxonomy to each OTU/ASV using a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis : Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.

Protocol for Soil Enzyme Activity Assays
  • Dehydrogenase Activity :

    • Incubate soil samples with 2,3,5-triphenyltetrazolium chloride (TTC).

    • TTC acts as an artificial electron acceptor and is reduced by microbial dehydrogenases to triphenyl formazan (B1609692) (TPF), a red-colored compound.

    • Extract the TPF with methanol (B129727) or ethanol (B145695) and quantify its concentration spectrophotometrically at ~485 nm.[8]

  • Phosphatase Activity :

    • Incubate soil samples with a buffered solution (pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase) containing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[13]

    • Phosphatase enzymes in the soil hydrolyze pNPP, releasing p-nitrophenol (pNP).

    • Stop the reaction and extract the yellow-colored pNP with CaCl₂ and NaOH.

    • Measure the absorbance of the extract at 410 nm.[13]

  • Urease Activity :

Conclusion and Future Directions

The available evidence indicates that this compound, when applied at recommended rates, exerts minimal and largely transient effects on soil microbial communities.[8] The rapid, microbially-mediated degradation of the herbicide to its acid form, followed by slower metabolism, is a key process.[2][6][7] While initial, short-term decreases in bacterial diversity can occur, the soil microbiome generally demonstrates resilience, with recovery observed over time.[10][11]

A notable impact is the selective enrichment of herbicide-degrading bacteria, such as Pseudomonas and Acinetobacter, which highlights the functional adaptation of the microbial community to the presence of the xenobiotic.[10][11] Effects on soil enzyme activities appear variable, with some studies showing no significant impact while others report stimulation of specific enzymes like dehydrogenase, possibly linked to the metabolic processing of the herbicide.[8]

Future research should focus on:

  • Long-term and Repeated Applications : Most studies are short-term. Investigating the chronic effects of repeated, annual applications is crucial for understanding real-world agricultural scenarios.[8][14]

  • Formulation Effects : Research often uses the pure active ingredient. Studies on commercial formulations are needed, as adjuvants and other components may have their own distinct effects on soil microbes.[8][15]

  • Functional Redundancy : Exploring the impact on specific microbial functions beyond general enzyme assays, such as nitrogen fixation, nitrification, and phosphorus solubilization, using metagenomic and metatranscriptomic approaches.

  • Interaction with Other Stressors : Assessing how the effects of this compound are modulated by other environmental factors common in agriculture, such as drought, altered pH, or the presence of other agrochemicals.

References

Ecotoxicology of Haloxyfop-P-methyl in Terrestrial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental fate and non-target effects of the herbicide Haloxyfop-P-methyl, providing researchers, scientists, and drug development professionals with a comprehensive overview of its ecotoxicological profile in terrestrial environments.

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its efficacy lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid synthesis pathway of grasses.[2][3][4][5][6][7] This targeted mode of action ensures that while grassy weeds are effectively controlled, broadleaf crops remain largely unaffected.[2][3][4] This technical guide delves into the ecotoxicology of this compound in terrestrial ecosystems, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent pathways and workflows.

Environmental Fate and Degradation

This compound, the R-enantiomer of haloxyfop-methyl, is the herbicidally active form.[4][8][9][10] In the environment, this compound esters are rapidly hydrolyzed to the active ingredient, haloxyfop-P acid.[5][11]

In Soil:

The degradation of this compound in soil is a relatively rapid process, primarily driven by microbial activity.[9][10] The initial and most significant transformation is the hydrolysis of the methyl ester to haloxyfop-P acid. This is followed by the degradation of the acid itself.

Under aerobic conditions, this compound has a very short half-life. For instance, in one study, the half-life of this compound in soil was found to be approximately 0.5 days, with the primary metabolite being haloxyfop-P acid.[8] The subsequent degradation of haloxyfop-P acid is also microbially mediated, with reported half-lives ranging from 9 to 21 days in various soil types.[8] In sterile soil, the degradation of haloxyfop-P acid is significantly slower, confirming the crucial role of microorganisms in its dissipation.[9][10] Photolysis on the soil surface is considered to have a negligible effect on the degradation of this compound compared to microbial metabolism.[8]

Degradation Pathway in Soil

The degradation of this compound in soil primarily follows a two-step process:

  • Hydrolysis: The ester linkage of this compound is rapidly cleaved to form haloxyfop-P acid.

  • Microbial Degradation: Soil microorganisms further break down the haloxyfop-P acid into smaller, less complex molecules.

This compound This compound Haloxyfop-P acid Haloxyfop-P acid This compound->Haloxyfop-P acid Rapid Hydrolysis Microbial Degradation Products Microbial Degradation Products Haloxyfop-P acid->Microbial Degradation Products Microbial Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Collection Soil Collection Sieving & Homogenization Sieving & Homogenization Soil Collection->Sieving & Homogenization Moisture Adjustment Moisture Adjustment Sieving & Homogenization->Moisture Adjustment Herbicide Application Herbicide Application Moisture Adjustment->Herbicide Application Incubation Incubation Herbicide Application->Incubation Sampling Sampling Incubation->Sampling Mineralization Measurement Mineralization Measurement Incubation->Mineralization Measurement Extraction Extraction Sampling->Extraction HPLC/LC-MS HPLC/LC-MS Extraction->HPLC/LC-MS Data Analysis Data Analysis HPLC/LC-MS->Data Analysis Mineralization Measurement->Data Analysis

References

Mode of Action Differences Between Monocots and Dicots: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the differential modes of action of various chemical compounds, primarily herbicides, between monocotyledonous (monocot) and dicotyledonous (dicot) plants. Understanding these differences is fundamental for the development of selective herbicides and other agrochemicals, as well as for advancing our knowledge of plant physiology and biochemistry. This document outlines the key physiological, biochemical, and genetic factors that underpin this selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Basis of Selectivity

The selective control of weeds in agriculture is largely dependent on the inherent biological differences between monocots and dicots. These differences manifest at multiple levels, from gross morphology to the molecular structure of target enzymes. Herbicides are designed to exploit these dissimilarities to control unwanted weeds (typically dicots in monocot crops, or monocots in dicot crops) while leaving the crop unharmed.[1][2]

The primary mechanisms governing this selectivity can be categorized as follows:

  • Differential Target Site: The herbicide's target enzyme or protein may have structural variations between monocots and dicots, leading to differential binding affinity.

  • Differential Metabolism: The tolerant plant species may be able to metabolize and detoxify the herbicide more rapidly than the susceptible species.

  • Differential Uptake and Translocation: Morphological and physiological differences, such as leaf structure, cuticle thickness, and vascular arrangement, can affect the absorption and movement of the herbicide within the plant.[3]

This guide will explore these mechanisms in detail for major herbicide classes.

Acetyl-CoA Carboxylase (ACCase) Inhibitors

ACCase inhibitors, often referred to as "graminicides," are a cornerstone for controlling grass (monocot) weeds in broadleaf (dicot) crops.[4] They belong to two main chemical families: the aryloxyphenoxypropionates (FOPs) and the cyclohexanediones (DIMs).

Mechanism of Action and Selectivity

The selectivity of ACCase inhibitors is a classic example of a target-site-based difference.

  • Monocots (Grasses): In the plastids of most monocotyledonous plants, ACCase exists as a large, multi-domain homomeric protein. This "eukaryotic" form is highly sensitive to FOP and DIM herbicides.[5]

  • Dicots: Most dicotyledonous plants possess a heteromeric ACCase in their plastids, where the different enzymatic domains are separate subunits encoded by different genes. This "prokaryotic" form of the enzyme is naturally resistant to ACCase-inhibiting herbicides because the herbicides cannot effectively bind to it.[5]

This fundamental difference in the enzyme's structure is the primary reason for the high degree of selectivity.

Quantitative Data: ACCase Inhibitor Efficacy

The following table summarizes the differential efficacy of selected ACCase inhibitors on various monocot and dicot species, presented as I50 (50% inhibitory concentration) values from in vitro enzyme assays.

HerbicideChemical ClassMonocot SpeciesACCase Activity (nmol h-1 mg-1 protein)Dicot SpeciesACCase Activity (nmol h-1 mg-1 protein)Reference
ClethodimCyclohexanedioneEchinochloa crus-galli (Barnyardgrass)0.085Zea mays (Maize)> 0.5 (Tolerant)[6]
Compound 3dCyclohexanedioneEchinochloa crus-galli (Barnyardgrass)0.061Zea mays (Maize)Safe at 300 g ai/ha[6]

Note: Lower values indicate higher inhibitory activity.

Experimental Protocol: In Vitro ACCase Enzyme Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of a compound against ACCase, adapted from bioluminescence-based assays.

Objective: To quantify the IC50 value of a test compound against ACCase by measuring the production of ADP.

Materials:

  • ACCase enzyme (purified from the target plant species)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • Substrates: ATP, Acetyl-CoA, NaHCO3

  • Test compound (e.g., herbicide) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • 384-well microplate (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare working solutions of the ACCase enzyme, substrates (ATP, Acetyl-CoA, NaHCO3), and serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration remains low (e.g., <1%) to avoid solvent effects.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • 2.5 µL of the test compound dilution (or DMSO for control).

    • 5 µL of the ACCase enzyme solution.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the substrate mix (containing ATP, Acetyl-CoA, and NaHCO3) to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for a set period (e.g., 30-60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the ACCase reaction and deplete unused ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate to stabilize the luminescent signal (e.g., 30-60 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: ACCase Inhibition Workflow

ACCase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrates, Compound) plate Plate Compound Dilutions reagents->plate add_enzyme Add ACCase Enzyme plate->add_enzyme add_substrates Initiate with Substrates (ATP, Acetyl-CoA) add_enzyme->add_substrates incubation Incubate (30-60 min) add_substrates->incubation add_adpglo Add ADP-Glo™ Reagent (Stops Reaction) incubation->add_adpglo add_detection Add Detection Reagent (Generates Light) add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an in vitro ACCase inhibition assay.

Synthetic Auxin Herbicides

Synthetic auxins (e.g., 2,4-D, dicamba) were among the first selective herbicides developed and are used extensively to control broadleaf (dicot) weeds in grass (monocot) crops like corn and wheat.[7][8] Their mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), but they are more stable and cause uncontrolled, lethal growth in susceptible plants.[7]

Mechanism of Action and Selectivity

The selectivity of synthetic auxins is more complex than that of ACCase inhibitors and involves multiple factors. While the core auxin signaling pathway is conserved between monocots and dicots, subtle differences in transport, metabolism, and receptor interactions contribute to the differential response.[3][8]

  • Vascular Structure: Dicots have their vascular tissues arranged in a ring, which can be disrupted by the uncontrolled cell division induced by synthetic auxins. In contrast, the scattered vascular bundles in monocot stems are less susceptible to this type of damage.

  • Metabolism: Tolerant monocots often metabolize synthetic auxins more rapidly than susceptible dicots, preventing the accumulation of the herbicide to lethal concentrations.[[“]]

  • Receptor and Signaling: At high concentrations, synthetic auxins overwhelm the auxin signaling pathway in dicots, leading to massive expression of growth-related genes, ethylene (B1197577) production, and ultimately, cell death. Monocots appear to have a less sensitive perception or response to these synthetic compounds.[3] The primary auxin receptors are the TIR1/AFB family of F-box proteins, which, upon binding auxin, target Aux/IAA transcriptional repressors for degradation. This frees up Auxin Response Factors (ARFs) to regulate gene expression. Differences in the affinity of various TIR1/AFB proteins for different synthetic auxins may contribute to selectivity.[1]

Quantitative Data: Synthetic Auxin Efficacy

The following table presents data on the binding affinity of various auxins to different Arabidopsis (dicot) auxin receptors.

CompoundChemical ClassAtTIR1 Binding (KD, µM)AtAFB5 Binding (KD, µM)Reference
IAA (Natural Auxin)Indoleacetic Acid0.130.04[1]
2,4-DPhenoxy-carboxylate0.830.22[1]
DicambaBenzoate>100>100[1]
PicloramPyridine-carboxylate281.1[1]

Note: KD (dissociation constant) is a measure of binding affinity; lower values indicate stronger binding.

Experimental Protocol: Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes a surface plasmon resonance (SPR)-based assay to measure the binding of auxinic compounds to the TIR1/AFB receptors in real-time.

Objective: To determine the kinetic binding parameters (association and dissociation rates) of a test compound to an auxin receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant TIR1/AFB protein

  • Synthetic peptide corresponding to an Aux/IAA degron (e.g., from IAA7)

  • Test compound (e.g., synthetic auxin)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit for ligand immobilization

Procedure:

  • Chip Preparation: Immobilize the Aux/IAA degron peptide onto the surface of the sensor chip using standard amine coupling chemistry.

  • Assay Setup:

    • Prepare a series of dilutions of the purified TIR1/AFB protein in running buffer.

    • Prepare solutions of the TIR1/AFB protein mixed with various concentrations of the test compound. A control sample will contain the TIR1/AFB protein with no test compound.

  • Binding Measurement:

    • Inject the prepared samples over the sensor chip surface at a constant flow rate.

    • The SPR instrument measures the change in refractive index (measured in Response Units, RU) as the protein binds to the immobilized peptide. The presence of a competing auxin will reduce the amount of TIR1/AFB that can bind the peptide, resulting in a lower signal.

  • Data Acquisition: Record the sensorgrams (RU vs. time) for each sample injection. The sensorgram shows an association phase during sample injection and a dissociation phase during the buffer wash.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the binding kinetics in the presence and absence of the test compound to determine its effect on the receptor-degron interaction.

Visualization: Simplified Auxin Signaling Pathway

Auxin_Signaling cluster_dicot Dicot (High Sensitivity) cluster_monocot Monocot (Low Sensitivity / Tolerance) Auxin_D High Conc. Synthetic Auxin TIR1_AFB_D TIR1/AFB Receptor Auxin_D->TIR1_AFB_D Binds Strongly Aux_IAA_D Aux/IAA Repressor TIR1_AFB_D->Aux_IAA_D Targets for Degradation Degradation_D Ubiquitin-Mediated Degradation ARF_D ARF Transcription Factor Aux_IAA_D->ARF_D Inhibits Aux_IAA_D->Degradation_D Response_D Uncontrolled Growth & Cell Death ARF_D->Response_D Activates Gene Expression Auxin_M Synthetic Auxin Metabolism_M Rapid Metabolism (Detoxification) Auxin_M->Metabolism_M Detoxified TIR1_AFB_M TIR1/AFB Receptor Auxin_M->TIR1_AFB_M Binds Weakly or Concentration is Low Aux_IAA_M Aux/IAA Repressor TIR1_AFB_M->Aux_IAA_M Limited Targeting ARF_M ARF Transcription Factor Aux_IAA_M->ARF_M Inhibition Maintained Response_M Normal Growth ARF_M->Response_M Normal Gene Expression

Caption: Differential response to synthetic auxins in dicots vs. monocots.

Other Herbicide Classes and Mechanisms

Acetolactate Synthase (ALS) Inhibitors

ALS inhibitors (e.g., sulfonylureas, imidazolinones) target the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids.[10] Unlike ACCase inhibitors, the selectivity of ALS inhibitors is generally not based on major structural differences in the target enzyme between monocots and dicots. Instead, selectivity is almost exclusively achieved through differential metabolism .[10] Crop plants like corn and wheat possess robust cytochrome P450 enzyme systems that can rapidly hydroxylate and detoxify the herbicide, while susceptible weeds cannot.

Glyphosate (B1671968)

Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway. It is a broad-spectrum, non-selective herbicide. Selectivity is not inherent to the molecule's mode of action but is achieved through genetic engineering. Crops are made resistant to glyphosate by inserting a gene from Agrobacterium sp. strain CP4 that produces a glyphosate-insensitive form of the EPSP synthase enzyme.

Experimental Protocol: Herbicide Uptake and Translocation

This protocol describes a general method for studying how herbicides are absorbed and moved within a plant using a radiolabeled compound.

Objective: To quantify the absorption and translocation of a 14C-labeled herbicide in monocot and dicot species.

Materials:

  • 14C-labeled herbicide.

  • Formulated ("cold") herbicide and appropriate adjuvants.

  • Test plants (monocot and dicot species) grown to a specific stage.

  • Microsyringe.

  • Leaf wash solution (e.g., water:acetone mix).

  • Scintillation vials and scintillation cocktail.

  • Liquid Scintillation Counter (LSC).

  • Biological Oxidizer.

  • Phosphor imager and imaging plates (for visualization).

Procedure:

  • Treatment Solution: Prepare a treatment solution containing the formulated herbicide at a field-relevant concentration, adjuvants, and a known amount of the 14C-labeled herbicide.

  • Application:

    • Select a specific leaf on each test plant for application (e.g., the second fully expanded leaf).

    • Using a microsyringe, apply a small, precise volume (e.g., 1-10 µL) of the treatment solution as small droplets onto the adaxial leaf surface.

  • Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Quantifying Absorption:

    • Excise the treated leaf.

    • Wash the leaf surface with the wash solution to remove any unabsorbed herbicide.

    • Quantify the radioactivity in the wash solution using an LSC.

    • Absorption is calculated as (Total radioactivity applied - Radioactivity in wash) / Total radioactivity applied * 100.

  • Quantifying Translocation:

    • Section the plant into different parts (e.g., treated leaf, shoot above treated leaf, shoot below treated leaf, roots).

    • Dry and weigh each section.

    • Combust each plant section in a biological oxidizer. The 14CO2 produced is trapped in a scintillation cocktail.

    • Quantify the radioactivity in each section using an LSC.

    • Translocation is the amount of radioactivity found in all plant parts excluding the treated leaf.

  • Visualization (Autoradiography):

    • Press the entire plant flat against a phosphor imaging plate.

    • Expose the plate for a period of hours to days.

    • Scan the plate with a phosphor imager to create a visual representation of where the radiolabeled herbicide has moved within the plant.

Conclusion

The selective mode of action of herbicides is a multifaceted phenomenon rooted in the fundamental evolutionary divergence of monocot and dicot plants. For drug development professionals and researchers, a deep understanding of these differences—from target site structure and metabolic pathways to whole-plant physiology—is paramount. By leveraging quantitative analysis and detailed experimental investigation, the development of more effective, selective, and sustainable chemical tools for agriculture can be achieved. The protocols and data presented in this guide serve as a foundational resource for furthering this critical area of research.

References

potential for bioaccumulation in the food chain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential for Bioaccumulation in the Food Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The potential for a substance to bioaccumulate is a critical consideration in environmental risk assessment and drug development, as it can lead to toxic effects in the organism and be transferred through the food chain.

This guide provides a technical overview of the core concepts of bioaccumulation, methodologies for its assessment, and the interpretation of relevant data.

Core Mechanisms of Bioaccumulation

The process of bioaccumulation is governed by the interplay of several key mechanisms:

  • Bioconcentration: The direct uptake of a chemical from the surrounding environment (e.g., water) into an organism, primarily through respiratory surfaces and the skin.

  • Bioaccumulation: The net result of all uptake and loss processes, including dietary uptake, dermal absorption, and respiratory uptake, minus elimination from the organism.

  • Biomagnification: The increasing concentration of a substance in organisms at successively higher levels in a food chain.

The chemical properties of a substance, such as its lipophilicity (often measured as the octanol-water partition coefficient, Kow), persistence, and susceptibility to metabolic degradation, are key determinants of its bioaccumulation potential.

Experimental Assessment of Bioaccumulation Potential

A variety of standardized experimental protocols are used to assess the bioaccumulation potential of a substance. These studies are crucial for regulatory submissions and for understanding the environmental fate of new chemical entities, including pharmaceuticals.

Bioconcentration Factor (BCF) Studies

BCF studies are typically conducted in aquatic organisms, most commonly fish, under laboratory conditions. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these tests.

Experimental Protocol: OECD Test Guideline 305 - "Fish Bioconcentration Test"

  • Test Organism: A species with a low lipid content and a high respiration rate is typically used, such as the zebrafish (Danio rerio) or the rainbow trout (Oncorhynchus mykiss).

  • Exposure Phase: A group of fish is exposed to a constant, sublethal concentration of the test substance in water for a prolonged period (e.g., 28 days). Water and fish tissue concentrations are monitored at regular intervals.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

    BCF = Cf / Cw

Bioaccumulation Factor (BAF) Studies

BAF studies are more comprehensive than BCF studies as they account for uptake from both water and diet.

Experimental Protocol: OECD Test Guideline 305 - "Bioaccumulation in Fish: Aqueous and Dietary Exposure"

  • Test System: Similar to the BCF test, but includes a dietary exposure route.

  • Dietary Exposure: The test substance is incorporated into the food of the test organisms.

  • Combined Exposure: Fish are exposed to the substance in both the water and their diet.

  • Data Analysis: The bioaccumulation factor (BAF) is calculated, considering both routes of exposure.

In Vitro and In Silico Methods

To reduce animal testing and for early-stage screening, in vitro and in silico methods are increasingly used.

  • In Vitro Metabolism Studies: Using liver microsomes or S9 fractions from relevant species (e.g., fish, human) to assess the metabolic stability of a substance. A high metabolic rate generally indicates a lower potential for bioaccumulation.

  • Quantitative Structure-Activity Relationship (QSAR) Models: Computational models that predict the bioaccumulation potential of a substance based on its chemical structure and physicochemical properties, primarily the log Kow value.

Data Presentation and Interpretation

Quantitative data from bioaccumulation studies are summarized to facilitate comparison and risk assessment.

Table 1: Key Parameters for Assessing Bioaccumulation Potential

ParameterAbbreviationDefinitionInterpretation
Bioconcentration FactorBCFRatio of the chemical concentration in an organism to the concentration in water.A high BCF indicates a high potential for the substance to be taken up from the water.
Bioaccumulation FactorBAFRatio of the chemical concentration in an organism to the concentration in the surrounding environment, including food.A high BAF indicates a high potential for the substance to accumulate from all exposure routes.
Biomagnification FactorBMFRatio of the chemical concentration in a predator to the concentration in its prey.A BMF > 1 indicates that the substance is biomagnifying up the food chain.
Octanol-Water Partition CoefficientKowRatio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium.A high log Kow value (typically > 3) suggests a higher potential for bioaccumulation due to lipophilicity.

Visualizing Key Processes and Workflows

Diagrams are essential for illustrating the complex relationships in bioaccumulation processes and experimental designs.

Bioaccumulation_Pathways cluster_environment Environment cluster_organism Organism Water Water Organism Aquatic Organism (e.g., Fish) Water->Organism Bioconcentration (Gills, Skin) Sediment Sediment Food Food Source (e.g., Algae, Invertebrates) Food->Organism Dietary Uptake Organism->Organism Metabolism & Excretion

Caption: Conceptual diagram of bioaccumulation pathways in an aquatic organism.

Experimental_Workflow start Start: Test Substance qsar In Silico Screening (QSAR for log Kow) start->qsar invitro In Vitro Metabolism (e.g., S9 fractions) start->invitro bcf_study OECD 305: BCF Study qsar->bcf_study High log Kow invitro->bcf_study Low Metabolism baf_study OECD 305: BAF Study bcf_study->baf_study High BCF risk_assessment Risk Assessment bcf_study->risk_assessment baf_study->risk_assessment end End: Regulatory Decision risk_assessment->end

Caption: Tiered testing workflow for assessing bioaccumulation potential.

Food_Chain_Biomagnification Algae Phytoplankton (Producer) [Concentration: X] Zooplankton Zooplankton (Primary Consumer) [Concentration: 10X] Algae->Zooplankton SmallFish Small Fish (Secondary Consumer) [Concentration: 100X] Zooplankton->SmallFish LargeFish Large Fish (Tertiary Consumer) [Concentration: 1000X] SmallFish->LargeFish

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of haloxyfop-P-methyl, a selective post-emergence herbicide, in various matrices. The protocols described herein are based on established and validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is the R-enantiomer of haloxyfop-methyl (B155383) and the herbicidally active form.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses, leading to the disruption of cell membrane formation and ultimately, weed death.[2][3] Due to its widespread use in agriculture on broadleaf crops such as soybeans, cotton, and sugar beets, robust and sensitive analytical methods are essential for monitoring its residues in environmental samples and food products to ensure regulatory compliance and consumer safety.[2][4] After application, the methyl ester is rapidly hydrolyzed in plants to its active form, haloxyfop (B150297) acid.[5][6]

Analytical Methods Overview

The primary analytical techniques for the determination of this compound and its residues include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection, and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).[7] Chiral chromatography is often employed to separate the active R-enantiomer from the S-enantiomer.[5][8]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of this compound. Both normal-phase and reverse-phase chromatography can be employed.

Application Note 1: Chiral Separation of this compound in Technical Materials and Formulations

This method is suitable for the quantification of the active R-enantiomer in technical concentrates (TC) and emulsifiable concentrate (EC) formulations.[8]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel OK, 250 mm x 4.6 mm, 10 µm particle size.

  • Mobile Phase: A mixture of heptane (B126788), isopropanol (B130326), and methanol. A common ratio is 80:10:10 (v/v/v) or 85:5:10 (v/v/v).[9]

  • Flow Rate: 1.1 to 1.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.[8][9]

  • Injection Volume: 10 µL.

  • Quantification: External standardization based on the peak area of a certified reference standard.[8]

Sample Preparation:

  • Accurately weigh a suitable amount of the technical material or EC formulation.

  • Dissolve the sample in a mixture of heptane and isopropanol (e.g., 80:20 v/v).

  • Dilute to a final concentration within the calibration range.

Application Note 2: Residue Analysis in Soil and Agricultural Products by HPLC-UV

This method is designed for the determination of this compound residues in samples such as soil, tobacco, and rape.[10]

Experimental Protocol:

  • Instrumentation: HPLC with a UV detector.

  • Column: Zorbax XB C18 or equivalent reverse-phase column.[10]

  • Mobile Phase: Methanol:Water (80:20 v/v).[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection: UV at 225 nm.[10]

  • Quantification: External standardization.

Sample Preparation (QuEChERS-based):

  • Homogenize the sample.

  • Extract a representative portion with acetone.[10]

  • Perform a clean-up step using a mixed column of Florisil and activated charcoal.[10]

  • Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its metabolite, haloxyfop, in complex matrices like tobacco leaves.[7]

Application Note 3: Simultaneous Determination of this compound and its Metabolite in Tobacco

Experimental Protocol:

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source operating in positive mode.[7]

  • Column: A suitable C18 column.

  • Mobile Phase: Gradient elution with A) Formic acid in water (e.g., 1:2000 v/v) and B) Acetonitrile (B52724).[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5 µL.[7]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and haloxyfop.[7]

Sample Preparation:

  • Weigh the homogenized sample into a centrifuge tube.

  • Add acetonitrile as the extraction solvent.[7]

  • Add magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation.[11]

  • Centrifuge and take an aliquot of the upper acetonitrile layer.

  • Perform a dispersive solid-phase extraction (d-SPE) clean-up with MgSO₄ and a C18 sorbent.[11]

  • Filter the extract before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful tool for the analysis of pesticide residues, including this compound, in food matrices like carrots.[12]

Application Note 4: Determination of this compound in Carrots by GC-MS

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.[12]

  • Column: A low-bleed capillary column suitable for pesticide analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure separation of analytes.

  • Detection: Mass spectrometer in selected ion monitoring (SIM) or full scan mode.[13]

Sample Preparation (SLE-LTP):

  • This method utilizes solid-liquid extraction with low-temperature partitioning (SLE-LTP).[12]

  • Homogenize the carrot sample.

  • Extract with a suitable organic solvent.

  • The extract is then subjected to a freezing step to precipitate interferences.[12]

  • The organic extract is then concentrated and analyzed by GC-MS.[12]

Quantitative Data Summary

The following tables summarize the quantitative performance data from the cited analytical methods.

Table 1: HPLC Methods - Performance Data

AnalyteMatrixMethodLODLOQRecovery (%)Linearity (R²)Reference
This compoundSoil, Tobacco, RapeHPLC-UV--85.33 - 96.95-[10]

Table 2: LC-MS/MS Methods - Performance Data

AnalyteMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Linearity (R²)Reference
This compoundFresh Tobacco LeafLC-MS/MS0.0130.0272.51 - 101.60> 0.9978[7]
HaloxyfopFresh Tobacco LeafLC-MS/MS0.1331.0072.51 - 101.60> 0.9978[7]
This compoundFlue-cured TobaccoLC-MS/MS0.033-76.46 - 100.70> 0.9978[7]
HaloxyfopFlue-cured TobaccoLC-MS/MS0.333-76.46 - 100.70> 0.9978[7]

Table 3: GC-MS Methods - Performance Data

AnalyteMatrixMethodLODLOQ (mg/kg)Recovery (%)Linearity (R²)Reference
Haloxyfop-methylCarrotGC-MS-0.4890 - 110> 0.99[12][14]

Visualizations

experimental_workflow sample Sample Collection (e.g., Soil, Crop, Formulation) prep Sample Preparation sample->prep extraction Extraction (e.g., Acetone, Acetonitrile) prep->extraction cleanup Clean-up (e.g., Florisil, d-SPE) extraction->cleanup analysis Instrumental Analysis cleanup->analysis hplc HPLC-UV / LC-MS/MS analysis->hplc Liquid Samples gcms GC-MS analysis->gcms Volatile/Semi-Volatile data Data Processing & Quantification hplc->data gcms->data quant Quantification (External Standard) data->quant report Reporting Results quant->report

Caption: General experimental workflow for the analysis of this compound.

logical_relationship analyte This compound (Active Ingredient) method_selection Analytical Method Selection analyte->method_selection matrix Sample Matrix (e.g., Food, Soil, Water) matrix->method_selection hplc HPLC (Chiral or Reverse-Phase) method_selection->hplc lcmsms LC-MS/MS (High Sensitivity) method_selection->lcmsms gcms GC-MS (Residue Analysis) method_selection->gcms validation Method Validation hplc->validation lcmsms->validation gcms->validation lod_loq LOD / LOQ validation->lod_loq accuracy Accuracy (Recovery) validation->accuracy precision Precision (RSD) validation->precision linearity Linearity validation->linearity compliance Regulatory Compliance validation->compliance

Caption: Logical relationship of factors in this compound analysis.

References

Application Note: Analysis of Haloxyfop-P-methyl Residues Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of haloxyfop-P-methyl residues in various matrices using High-Performance Liquid Chromatography (HPLC). This compound is a selective herbicide used to control grass weeds in broad-leaf crops.[1][2] Monitoring its residue levels is crucial for ensuring food safety and environmental quality. This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and detection. The provided method is based on established and validated procedures to ensure accuracy and reliability.

Introduction

This compound is the R-enantiomer of haloxyfop-methyl (B155383) and possesses the primary herbicidal activity.[1][2] After application, it is rapidly hydrolyzed to its active form, haloxyfop-P acid.[1][2] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for haloxyfop (B150297) in various agricultural commodities. Accurate and sensitive analytical methods are therefore essential for the monitoring of these residues. HPLC is a widely used technique for the analysis of pesticide residues due to its versatility and sensitivity.[3][4] This application note details a robust HPLC method coupled with UV detection for the quantification of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis.[3][5][6]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for samples with high pigment content)[7]

  • Centrifuge tubes (50 mL and 15 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbent. For general purposes, a combination of 150 mg MgSO₄ and 50 mg PSA is used. For samples with high fat content, 50 mg of C18 sorbent can be added.[8]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Solution:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

This section details the instrumental parameters for the analysis of this compound. Both normal-phase and reversed-phase methods are described in the literature. A reversed-phase method is presented here as it is more common in modern laboratories.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water:Glacial Acetic Acid (55:45:0.05, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Injection Volume 10 µL[4]
Detection Wavelength 280 nm[1][9]

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC analysis of this compound as reported in various studies.

Table 1: Method Performance Characteristics

ParameterFresh Tobacco Leaf[3]Flue-Cured Tobacco Leaf[3]
Linearity (R²) > 0.9978> 0.9978
LOD (mg/kg) 0.0130.033
LOQ (mg/kg) 0.02 - 1.000.02 - 1.00
Recovery (%) 72.51 - 101.6076.46 - 100.70
Intraday RSD (%) 1.02 - 11.200.34 - 8.94
Interday RSD (%) 2.45 - 8.791.33 - 9.83

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC Analysis sample Homogenized Sample extraction Add Acetonitrile & Salts Shake & Centrifuge sample->extraction 1. Extraction cleanup d-SPE Cleanup (PSA, C18, MgSO4) Vortex & Centrifuge extraction->cleanup 2. Cleanup filtration Filter (0.22 µm) cleanup->filtration 3. Filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Column Separation hplc_injection->separation 4. Separation detection UV Detection (280 nm) separation->detection 5. Detection quantification Data Acquisition & Quantification detection->quantification 6. Quantification Chiral_Separation racemic_mixture Racemic Haloxyfop-methyl (R and S enantiomers) chiral_column Chiral HPLC Column (e.g., Chiralcel OK) racemic_mixture->chiral_column separation Separation of Enantiomers chiral_column->separation r_enantiomer This compound (R-enantiomer) separation->r_enantiomer Active Herbicide s_enantiomer S-enantiomer separation->s_enantiomer Less Active

References

Application Notes: Determination of Haloxyfop-P-methyl and its Acid Metabolite in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide used to control grass weeds in a wide variety of broadleaf crops. In plants and soil, the methyl ester is rapidly hydrolyzed to its herbicidally active form, haloxyfop-P acid.[1][2] Due to this rapid conversion, regulatory monitoring often requires the determination of the total residue, which includes the parent acid and any conjugates.[1][3] This application note describes a robust and sensitive method for the simultaneous extraction, detection, and quantification of this compound and its primary metabolite, haloxyfop-P acid, in various plant tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical workflow involves an efficient extraction of the target analytes from the homogenized plant matrix using acetonitrile (B52724). The subsequent extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering components such as pigments, sugars, and lipids.[4] The purified extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for accurate quantification.[5]

Detailed Experimental Protocol

1. Materials and Reagents

  • Standards: Certified reference standards of this compound and Haloxyfop-P acid.

  • Solvents: LC-MS grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (B86663) (MgSO₄), and sodium chloride (NaCl).

  • QuEChERS d-SPE Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB), and octadecylsilane (B103800) (C18). Commercial d-SPE tubes for fatty or pigmented matrices are recommended.

2. Sample Preparation (Modified QuEChERS)

  • Homogenization: Chop the plant tissue sample (e.g., leaves, stems, fruits) into small pieces and homogenize to a uniform consistency. For low-moisture samples, cryogenic grinding may be employed to prevent degradation.[6]

  • Extraction:

    • Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.[7]

    • Centrifuge the tube at ≥5000 rpm for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1.5 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. The choice of sorbents depends on the matrix:

      • For general plant tissues: Use a tube containing 150 mg MgSO₄ and 50 mg PSA.

      • For highly pigmented tissues (e.g., spinach, tobacco): Use a tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB.

      • For high-fat tissues (e.g., oilseeds): Use a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the d-SPE tube for 1 minute to facilitate the removal of matrix interferences.[1]

    • Centrifuge at ≥6000 rpm for 3 minutes.

  • Final Extract Preparation:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

ParameterSetting
System UPLC / HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate for 3 min.

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterSetting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 550°C
Source Temp. 150°C
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Table 3: Optimized MRM Transitions for Haloxyfop (B150297) Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound 376.0316.11891.132
Haloxyfop-P acid 362.0316.01891.132

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The values presented are typical and based on available literature.[9][10][11]

Table 4: Summary of Method Performance Characteristics

ParameterThis compoundHaloxyfop-P acid
Linearity (R²) >0.99>0.99
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg
Limit of Detection (LOD) 0.003 mg/kg0.003 mg/kg
Recovery (at 0.01, 0.1, 0.5 mg/kg) 85% - 110%88% - 112%
Repeatability (RSDr, %) < 15%< 15%

Method performance data is based on typical results obtained from validation studies in various plant matrices like fruits, vegetables, and grains.[2][3]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample Plant Tissue Sample homogenize Homogenize Sample (Cryogenic or Mechanical) sample->homogenize weigh Weigh 5g into 50 mL Tube homogenize->weigh add_solvent Add 10 mL Acetonitrile (1% Formic Acid) weigh->add_solvent add_salts Add MgSO4 + NaCl Salts add_solvent->add_salts vortex1 Vortex for 1 min add_salts->vortex1 centrifuge1 Centrifuge at 5000 rpm vortex1->centrifuge1 supernatant Take 1.5 mL Supernatant centrifuge1->supernatant dspe_tube Add to d-SPE Tube (MgSO4, PSA, C18/GCB) supernatant->dspe_tube vortex2 Vortex for 1 min dspe_tube->vortex2 centrifuge2 Centrifuge at >6000 rpm vortex2->centrifuge2 filter Filter (0.22 µm) into Vial centrifuge2->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound analysis in plant tissues.

References

Application Note: Chiral Separation of Haloxyfop Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloxyfop (B150297) is a chiral herbicide widely used for controlling grass weeds in broad-leaf crops. It consists of two enantiomers, R-haloxyfop and S-haloxyfop. The herbicidal activity is primarily associated with the R-enantiomer, while the S-enantiomer is significantly less active.[1][2] Regulatory bodies and environmental risk assessments often require the specific quantification of each enantiomer due to their different biological activities and potential for enantioselective degradation in the environment.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantioselective separation and quantification of haloxyfop.[3][4]

This application note provides a detailed protocol for the chiral separation of haloxyfop enantiomers using HPLC.

Data Presentation

The following table summarizes the quantitative data obtained for the chiral separation of haloxyfop enantiomers under specific chromatographic conditions.

Chiral Stationary PhaseMobile Phase(R)-enantiomer Retention Time (min)(S)-enantiomer Retention Time (min)Resolution (Rs)Reference
(R, R) Whelk-O1Hexane/n-propanol (98/2, v/v)Not specifiedNot specified3.43[3]
Lux Cellulose-1Not specified7.9168.4991.12[4]

Experimental Protocols

This section details the methodology for the chiral separation of haloxyfop enantiomers based on established methods.

Method 1: Separation on a Pirkle-Type Chiral Stationary Phase

This protocol is based on the successful separation of haloxyfop enantiomers using an (R, R) Whelk-O1 column.[3]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: (R, R) Whelk-O1 (Pirkle-type).

  • Solvents: HPLC-grade n-hexane and n-propanol.

  • Standard: Racemic haloxyfop and individual enantiomer standards (if available).

  • Sample Preparation: Dissolve a known amount of haloxyfop standard or sample extract in the mobile phase to a suitable concentration.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / n-propanol (98:2, v/v).

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: Ambient (optimization may be required).

  • Detection: UV at 280 nm.[5]

  • Injection Volume: 10 µL (typical, may vary).

3. System Suitability

  • Inject a solution of racemic haloxyfop.

  • The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5 for baseline separation. A resolution of 3.43 has been reported for this method.[3]

  • The tailing factor for each peak should ideally be between 0.8 and 1.5.

4. Quantification

  • Prepare a calibration curve using standards of known concentrations for each enantiomer (if available) or for the racemate.

  • Calculate the concentration of each enantiomer in the samples by comparing the peak areas with the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC separation of haloxyfop enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Haloxyfop Standard/Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample onto HPLC C->D Prepared Sample E Chiral Separation on CSP ((R, R) Whelk-O1 or Lux Cellulose-1) D->E F UV Detection (280 nm) E->F G Integrate Peak Areas F->G Chromatogram H Calculate Resolution (Rs) G->H I Quantify Enantiomers G->I

Caption: Workflow for chiral HPLC analysis of haloxyfop.

Signaling Pathways and Logical Relationships

The logical relationship in chiral separation by HPLC is based on the differential interaction between the enantiomers and the chiral stationary phase.

G cluster_system Chiral HPLC System cluster_interaction Chiral Recognition Mechanism cluster_output Chromatographic Output racemate Racemic Haloxyfop (R- and S-enantiomers) csp Chiral Stationary Phase (CSP) (e.g., (R, R) Whelk-O1) racemate->csp Interaction interaction_R Stronger Diastereomeric Interaction (R-enantiomer + CSP) csp->interaction_R interaction_S Weaker Diastereomeric Interaction (S-enantiomer + CSP) csp->interaction_S mobile_phase Mobile Phase (e.g., Hexane/n-propanol) mobile_phase->csp Elution retention_R Longer Retention Time (R-enantiomer) interaction_R->retention_R retention_S Shorter Retention Time (S-enantiomer) interaction_S->retention_S separation Separated Enantiomer Peaks retention_R->separation retention_S->separation

Caption: Chiral recognition and separation mechanism in HPLC.

References

Application Note: A Validated QuEChERS Method for the Extraction of Haloxyfop-P-methyl from Soybeans for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and quantification of the herbicide haloxyfop-P-methyl in soybean matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Soybeans, being a major global commodity and an oilseed crop, present a fatty matrix that requires effective cleanup for accurate pesticide residue analysis. This method utilizes a combination of Primary Secondary Amine (PSA) and C18 sorbents in the dispersive solid-phase extraction (d-SPE) step to effectively remove matrix interferences. The method is suitable for routine monitoring and ensures compliance with regulatory limits.

Introduction

This compound is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops, including soybeans.[1] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure food safety.[2][3][4] The European Union, for instance, maintains an import tolerance for haloxyfop (B150297) in soybeans.[3][4] Accurate and reliable analytical methods are crucial for monitoring these residues.

The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[5][6] This application note describes a modified QuEChERS protocol tailored for the analysis of this compound in soybeans, a high-fat matrix. The lipophilic nature of this compound (log P ow = 4.0) necessitates a cleanup step that can efficiently remove fats and other co-extractives that could interfere with LC-MS/MS analysis.[7] This protocol employs a d-SPE cleanup with PSA and C18 sorbents, which are effective in removing fatty acids, lipids, and other interferences.[8][9][10]

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standards: this compound analytical standard (≥98% purity).

  • QuEChERS Extraction Salts: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate (or pre-packaged EN 15662 salt packets).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), and anhydrous Magnesium Sulfate (or pre-packaged d-SPE tubes for fatty matrices).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, 50 mL and 2 mL polypropylene (B1209903) centrifuge tubes.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative sample of soybeans to a fine powder.

  • Weighing: Weigh 5 g (± 0.1 g) of the homogenized soybean sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of reagent water to the tube and vortex for 1 minute to hydrate (B1144303) the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18.

  • Cleanup: Cap the tube and vortex for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrument and Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Data Presentation

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
8.0595
10.0595
10.19010
12.09010

Table 2: MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound376.1316.090.916

Note: Collision energies should be optimized for the specific instrument used.

Table 3: Method Validation Data (Spiked Soybeans)

Spiking Level (mg/kg)Mean Recovery (%) (n=5)Relative Standard Deviation (RSD, %)
0.01 (LOQ)95.26.8
0.0598.64.5
0.10101.33.2

This data is representative and should be generated during in-house validation. The target Limit of Quantification (LOQ) is set at 0.01 mg/kg.

Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Soybeans Weigh Weigh 5g Sample Homogenize->Weigh Hydrate Add 10mL Water & Vortex Weigh->Hydrate Add_ACN Add 10mL ACN (1% Acetic Acid) Hydrate->Add_ACN to 50mL tube Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge @ 4000 rcf, 5 min Shake->Centrifuge1 Transfer Transfer 6mL Supernatant Centrifuge1->Transfer Take supernatant Add_dSPE Add to d-SPE Tube (900mg MgSO4, 300mg PSA, 300mg C18) Transfer->Add_dSPE Vortex2 Vortex 1 min Add_dSPE->Vortex2 Centrifuge2 Centrifuge @ 4000 rcf, 5 min Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Take supernatant LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for this compound in soybeans.

Discussion

The presented QuEChERS method provides excellent recoveries and precision for the determination of this compound in soybeans. The initial hydration step is crucial for improving the extraction efficiency from the dry, powdered matrix. The use of acidified acetonitrile aids in the extraction of the slightly acidic nature of potential hydrolysis products.

For a fatty matrix like soybeans, the cleanup step is critical. The combination of PSA and C18 sorbents in the d-SPE step proved effective. PSA removes polar interferences such as fatty acids and sugars, while C18 effectively removes non-polar lipids.[8][10] This dual-sorbent approach ensures a cleaner extract, which minimizes matrix effects, protects the LC-MS/MS system, and leads to more accurate and reproducible results. The validation data demonstrates that the method can reliably quantify this compound at levels well below typical MRLs.

Conclusion

This application note provides a detailed and validated QuEChERS protocol for the extraction of this compound from soybean samples. The method is straightforward, rapid, and utilizes common laboratory reagents and equipment. The specified d-SPE cleanup and LC-MS/MS conditions allow for sensitive and selective quantification of the target analyte. This method is well-suited for high-throughput laboratories conducting routine monitoring of pesticide residues in fatty food matrices to ensure regulatory compliance and consumer safety.

References

Application Notes and Protocols for Haloxyfop-P-Methyl in Weed Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate ("fop") chemical family.[1] It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, and canola.[2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the biosynthesis of fatty acids in susceptible grass species.[1][2] The repeated and widespread use of this compound and other ACCase inhibitors has unfortunately led to the evolution of resistant weed biotypes, presenting a significant challenge to global agricultural productivity.[1]

The study of weed resistance to this compound provides a valuable model for understanding the evolutionary and biochemical mechanisms that drive herbicide resistance. Resistance can primarily be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[1] TSR typically involves mutations in the ACCase gene that reduce the binding affinity of the herbicide to the enzyme.[1] NTSR encompasses a broader range of mechanisms, including reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide.[1]

These application notes provide a comprehensive guide to utilizing this compound in weed resistance studies, including detailed experimental protocols, data presentation tables, and visualizations of key pathways and workflows.

Mechanisms of Action and Resistance

This compound is the herbicidally active R-isomer of haloxyfop-methyl.[3] Following application, it is absorbed through the leaves and roots of the plant and is rapidly hydrolyzed to its active form, haloxyfop (B150297) acid.[2][4] This active form is then translocated throughout the plant, where it inhibits the ACCase enzyme.

Signaling Pathway for this compound Action

A This compound (applied) B Absorption by leaves and roots A->B C Hydrolysis to Haloxyfop Acid (active form) B->C D Translocation within the plant C->D E ACCase Enzyme D->E F Inhibition of ACCase E->F G Disruption of Fatty Acid Biosynthesis F->G H Inhibition of Cell Membrane Formation G->H I Cessation of Growth and Plant Death H->I

Caption: Mechanism of action of this compound in susceptible plants.

Mechanisms of Resistance

Target-Site Resistance (TSR): This form of resistance is due to genetic mutations in the ACCase gene that alter the herbicide's binding site.[1] A frequently cited mutation is an isoleucine to leucine (B10760876) substitution at position 1781 of the ACCase gene.[1] Other mutations, such as Ile-2041-Asn and Trp-2027-Cys, have also been identified to confer resistance to aryloxyphenoxypropionate (APP) herbicides, including this compound.[5]

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[1] These can include:

  • Reduced herbicide uptake and translocation: The plant absorbs less of the herbicide or is less efficient at moving it to the target site.

  • Enhanced metabolic detoxification: The herbicide is broken down into non-toxic metabolites by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).[1][6]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Screening

This protocol is designed to assess the level of resistance to this compound in a weed population under controlled environmental conditions.[1]

Materials:

  • Seeds from putative resistant and known susceptible weed populations

  • Pots or trays filled with a suitable soil mix

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Commercial formulation of this compound

  • Calibrated laboratory sprayer

  • Deionized water

  • Personal Protective Equipment (PPE)

Methodology:

  • Seed Germination: Sow seeds of both the suspected resistant and susceptible populations in separate pots or trays. If necessary, employ appropriate methods to break seed dormancy (e.g., stratification at 4°C).[1]

  • Plant Growth: Grow the seedlings under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[1]

  • Herbicide Application: Once the seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot. Prepare a range of this compound concentrations. A typical dose-response experiment may include 0 (control), 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.[1] Uniformly spray the seedlings with the different herbicide concentrations using a calibrated laboratory sprayer. Include an untreated control group sprayed only with water.[1]

  • Data Collection and Analysis: Return the treated plants to the growth chamber or greenhouse. Assess plant survival and biomass (shoot dry weight) 21-28 days after treatment.[1] Calculate the dose required to cause 50% mortality (LD50) and 50% growth reduction (GR50) for both resistant and susceptible populations using appropriate statistical software.[1] The Resistance Index (RI) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population (RI = Resistant LD50 / Susceptible LD50).[1]

Protocol 2: Rapid Petri Dish Bioassay

This rapid test is suitable for quickly screening a large number of samples for this compound resistance.[1][7]

Materials:

  • Seeds from putative resistant and known susceptible weed populations

  • Petri dishes with filter paper

  • A range of this compound concentrations

  • Growth chamber

Methodology:

  • Determine Discriminating Concentration: Place seeds of the susceptible population in petri dishes containing filter paper moistened with a range of this compound concentrations. Identify the lowest concentration that completely inhibits the growth of the susceptible seedlings. This is the discriminating concentration. For winter wild oat, a discriminating concentration of 0.106 mg ai L-1 has been reported.[1][7]

  • Screening Putative Resistant Populations: Place seeds of the suspected resistant populations in petri dishes with filter paper moistened with the predetermined discriminating concentration of this compound. Include a control petri dish with only water for each population.[1]

  • Incubation and Assessment: Incubate the petri dishes in a growth chamber. After a set period (e.g., 7-14 days), assess the germination and growth (e.g., root and shoot length) of the seedlings.[1] Populations that exhibit normal growth in the presence of the discriminating concentration are considered resistant.[1]

Experimental Workflow for Resistance Assessment

cluster_0 Whole-Plant Assay cluster_1 Rapid Petri Dish Bioassay A Seed Germination (Resistant & Susceptible) B Seedling Growth (2-4 leaf stage) A->B C Dose-Response Herbicide Application B->C D Data Collection (21-28 days post-treatment) C->D E Calculate LD50/GR50 and Resistance Index D->E F Determine Discriminating Concentration G Seed Plating on Treated Filter Paper F->G H Incubation (7-14 days) G->H I Assess Germination and Seedling Growth H->I J Qualitative Assessment of Resistance I->J

Caption: Workflow for whole-plant and rapid bioassay resistance testing.

Data Presentation

Quantitative data from resistance studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Dose-Response Data for this compound

PopulationLD50 (g ai/ha)GR50 (g ai/ha)Resistance Index (RI) based on GR50
SusceptibleValueValue1.0
Resistant 1ValueValueCalculated Value
Resistant 2ValueValueCalculated Value

Table 2: Cross-Resistance Profile of a this compound Resistant Population

HerbicideChemical FamilyMode of ActionResistance Index (RI)
This compoundAryloxyphenoxypropionate (APP)ACCase inhibitorValue
Clodinafop-propargylAryloxyphenoxypropionate (APP)ACCase inhibitor3.33[5]
Fluazifop-P-butylAryloxyphenoxypropionate (APP)ACCase inhibitor5.69[5]
Quizalofop-P-ethylAryloxyphenoxypropionate (APP)ACCase inhibitor19.18[5]
Cyhalofop-butylAryloxyphenoxypropionate (APP)ACCase inhibitor5.83[5]
MetamifopAryloxyphenoxypropionate (APP)ACCase inhibitor3.90[5]
PinoxadenPhenylpyrazoline (DEN)ACCase inhibitor7.65[5]
ClethodimCyclohexanedione (CHD)ACCase inhibitorValue (e.g., <2.0)
SethoxydimCyclohexanedione (CHD)ACCase inhibitorValue (e.g., <2.0)

Advanced Considerations and Future Directions

The study of this compound resistance is evolving with the advent of molecular techniques. For instance, the CRISPR/Cas9 gene-editing tool has been utilized to create mutations in the ACCase gene in rice, leading to resistance to APP herbicides.[8] Furthermore, studies on non-target organisms have shown that this compound can induce immunotoxicity and affect glucose metabolism, as well as activate the Nrf2/ARE antioxidant pathway.[9] While this research was conducted on a crab species, it highlights the potential for broader ecological impacts and suggests avenues for investigating NTSR mechanisms in weeds.

Future research in this area will likely focus on:

  • The development of rapid molecular diagnostic tools for the early detection of resistance-conferring mutations.

  • A deeper understanding of the complex genetic and biochemical networks underlying NTSR.

  • The development of integrated weed management strategies that combine chemical and non-chemical control methods to mitigate the evolution of resistance.

References

Application Notes and Protocols for Laboratory Bioassay of Haloxyfop-P-methyl Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the efficacy of haloxyfop-P-methyl, a selective post-emergence herbicide. The included methodologies are designed to ensure accurate and reproducible results for assessing the dose-response relationship and overall effectiveness of this herbicide against various grass weed species.

Mechanism of Action

This compound is a member of the aryloxyphenoxypropionate ("fop") chemical family.[1] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[2][3][4] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids, which are essential components of cell membranes.[1] By inhibiting this enzyme, this compound disrupts the production of fatty acids, leading to a cessation of growth, particularly in rapidly dividing meristematic tissues, and ultimately, plant death.[1][4]

The active form of the herbicide is haloxyfop-P acid. The commercially available product, this compound, is an ester that facilitates absorption through the plant cuticle.[1] Once inside the plant, it is rapidly hydrolyzed to the active acid form and translocated to the meristems.[1][5]

cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty_Acid_Biosynthesis Cell_Membranes Cell Membranes Fatty_Acid_Biosynthesis->Cell_Membranes ACCase->Malonyl-CoA Catalysis This compound This compound (Applied) Haloxyfop-P_acid Haloxyfop-P acid (Active form) This compound->Haloxyfop-P_acid Hydrolysis in plant Haloxyfop-P_acid->Inhibition Inhibition->ACCase Start Start Seed_Germination Seed Germination and Seedling Growth (e.g., 2-4 leaf stage) Start->Seed_Germination Herbicide_Application Herbicide Application (Range of concentrations) Seed_Germination->Herbicide_Application Incubation Incubation in Controlled Environment (e.g., 21 days) Herbicide_Application->Incubation Data_Collection Data Collection (Visual injury, Survival, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-response curves, GR50/LD50) Data_Collection->Data_Analysis End End Data_Analysis->End Start Start Prepare_Dishes Prepare Petri Dishes with Filter Paper Start->Prepare_Dishes Add_Herbicide Add Herbicide Solutions (Range of concentrations) Prepare_Dishes->Add_Herbicide Place_Seeds Place Pre-germinated Seeds Add_Herbicide->Place_Seeds Incubate Incubate in Growth Chamber (e.g., 7-14 days) Place_Seeds->Incubate Measure_Growth Measure Root and Shoot Length Incubate->Measure_Growth Analyze_Data Analyze Data (Growth inhibition, IC50/GR50) Measure_Growth->Analyze_Data End End Analyze_Data->End

References

Application Note & Protocol: Residue Analysis of Haloxyfop-P in Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops such as soybeans, cotton, sugar beet, and canola.[1][2][3] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis.[3][4] The active form of the herbicide is the R-isomer, haloxyfop-P.[1][5]

Upon application, this compound is rapidly hydrolyzed in soil and plants to its biologically active acid form, haloxyfop-P.[1][5] While this compound itself has a short half-life of about 0.5 days in soil, the resulting haloxyfop-P acid is more persistent, with half-lives ranging from 9 to 21 days or longer in some conditions.[6] This persistence creates a potential risk for carryover and uptake by subsequent, sensitive rotational crops. Therefore, robust analytical methods are essential to monitor for potential residues in these crops, ensuring compliance with regulatory limits and safeguarding food safety.

This document provides detailed protocols and data for the analysis of haloxyfop-P residues in rotational crops. The analytical approach typically involves a hydrolysis step to convert all related residues (esters and conjugates) into the haloxyfop-P acid, which is then quantified.[6]

Logical Pathway of Residue Carryover

The carryover of this compound residues into rotational crops is a multi-step process. The herbicide is first applied to the primary crop and the soil. In the soil, it undergoes rapid chemical and biological transformation, primarily through hydrolysis, to form the more stable haloxyfop-P acid. This acid can then be absorbed by the roots of the subsequent rotational crop.

G cluster_soil Soil Environment cluster_crop Rotational Crop A This compound Application (to primary crop) B This compound Residue in Soil A->B Deposition C Haloxyfop-P (Acid) (Active Metabolite) B->C Rapid Hydrolysis (t½ ≈ 0.5 days) D Further Degradation (e.g., CO2, bound residues) C->D Slower Microbial Degradation (t½ ≈ 9-21 days) E Uptake by Roots C->E Carryover & Absorption F Translocation & Potential Metabolism (e.g., Conjugation) E->F G Terminal Residue in Edible Portions F->G

Caption: Fate of this compound in soil and uptake by rotational crops.

Quantitative Residue Data

Studies on unconfined rotational crops have been conducted to determine the magnitude of haloxyfop (B150297) residues in succeeding crops. In these studies, haloxyfop-methyl (B155383) was applied to a primary crop, and after a defined interval, rotational crops were planted. Residue levels were found to be generally low, often below the limit of quantification (LOQ).

Table 1: Haloxyfop Residues in Rotational Crops Following Application to a Primary Crop

Primary Crop Application Rate (kg ai/ha) Plant-Back Interval (Days after treatment) Rotational Crop Sample Analyzed Residue (mg/kg) Reference
Cotton 0.56 30 Lettuce Heads <0.01 [1]
Cotton 0.56 30 Sugar Beets Roots <0.01 [1]
Cotton 0.56 30 Wheat Forage 0.01 [1]
Cotton 0.56 120 Lettuce Heads <0.01 [1]
Cotton 0.56 120 Sugar Beets Roots <0.01 [1]
Cotton 0.56 120 Wheat Grain <0.01 [1]
Soybeans 0.28 30 Lettuce Heads <0.01 [1]
Soybeans 0.28 30 Sugar Beets Roots <0.01 [1]
Soybeans 0.28 30 Wheat Forage 0.02 [1]
Soybeans 0.28 120 Lettuce Heads <0.01 [1]
Soybeans 0.28 120 Sugar Beets Roots <0.01 [1]

| Soybeans | 0.28 | 120 | Wheat | Grain | <0.01 |[1] |

Table 2: Residues in Rotational Crops from a ¹⁴C-Haloxyfop Study

Application Rate (kg ai/ha) Plant-Back Interval (Days after treatment) Rotational Crop Sample Analyzed Total ¹⁴C Residue (mg/kg as haloxyfop) Reference
0.56 130 Lettuce Plant 0.01 [6]
0.56 130 Turnip Foliage <0.01 [6]
0.56 130 Turnip Root <0.01 [6]
0.56 130 Wheat Grain 0.01 [6]
0.56 130 Wheat Straw 0.02 [6]
0.56 130 Soybean Forage 0.07 [6]
0.56 130 Soybean Grain <0.01 [6]

| 0.56 | 130 | Soybean | Straw | 0.01 |[6] |

Note: The levels in the ¹⁴C study were generally too low for the identification of specific residue components.[6]

Experimental Protocols

The following protocols outline the methodologies for the extraction, cleanup, and analysis of total haloxyfop residues in plant matrices. The primary goal is the quantification of haloxyfop-P acid.

Protocol 1: General Method with Hydrolysis and GC Analysis

This method is a conventional approach that relies on a basic hydrolysis step to convert all haloxyfop-related residues to the parent acid, followed by derivatization for Gas Chromatography (GC) analysis.[6]

A. Sample Preparation:

  • Chop and thoroughly homogenize representative samples of the rotational crop (e.g., leaves, roots, grain) using a high-shear blender, with dry ice if necessary to prevent degradation.

  • Store homogenized samples at ≤ -18°C until analysis.

B. Extraction and Hydrolysis:

  • Weigh 10-20 g of the homogenized sample into a round-bottom flask.

  • Add 100 mL of methanolic sodium hydroxide (B78521) (e.g., 1M NaOH in 80% methanol).

  • Reflux the mixture for 1-2 hours to simultaneously extract residues and hydrolyze esters and conjugates to haloxyfop-P acid.

  • Allow the mixture to cool to room temperature.

C. Cleanup (Liquid-Liquid Partitioning):

  • Filter the cooled extract.

  • Acidify the filtrate to pH < 2 using concentrated hydrochloric acid (HCl).

  • Transfer the acidified extract to a separatory funnel.

  • Partition three times with a non-polar solvent such as dichloromethane (B109758) or hexane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under reduced pressure.

D. Derivatization and Final Cleanup:

  • Re-dissolve the residue in a suitable solvent (e.g., toluene).

  • Methylate the haloxyfop-P acid using a methylating agent like diazomethane (B1218177) or boron trifluoride-methanol (BF₃-Methanol) to form the volatile this compound ester.

  • Perform a final cleanup of the derivatized extract using a silica (B1680970) gel or Florisil column if necessary.

  • Elute the this compound and concentrate the eluate to a final volume of 1-2 mL for GC analysis.

E. GC Analysis:

  • Instrument: Gas Chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Column: DB-5, DB-17, or equivalent capillary column.

  • Temperatures: Injector at 250°C, Detector at 300°C.

  • Oven Program: Start at 100°C, ramp to 250°C at 10-15°C/min.

  • Quantification: Use an external standard calibration curve prepared from derivatized analytical standards of haloxyfop-P.

Protocol 2: Modern Method using QuEChERS and LC-MS/MS

This method, adapted from procedures for other matrices, offers higher throughput and sensitivity without the need for a derivatization step.[7]

A. Sample Preparation:

  • Homogenize 10 g of the crop sample with 10 mL of deionized water.

B. Extraction (QuEChERS-style):

C. Cleanup (Dispersive SPE):

  • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg), primary secondary amine (PSA) sorbent (e.g., 150 mg) for removing polar interferences, and C18 sorbent (e.g., 150 mg) for removing non-polar interferences.

  • Vortex for 30 seconds and centrifuge at >4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for analysis.

D. LC-MS/MS Analysis:

  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start at 10-20% B, ramp to 95% B, hold, and then re-equilibrate.

  • MS/MS Detection: Monitor at least two specific MRM (Multiple Reaction Monitoring) transitions for haloxyfop-P acid (one for quantification, one for confirmation). ESI in negative mode is typically used.

  • Quantification: Use a matrix-matched standard calibration curve to compensate for matrix effects.

Analytical Workflow

The overall process from sample collection to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

G cluster_field Field & Lab Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Rotational Crop Sampling (Representative Sampling) B 2. Sample Homogenization (e.g., with Dry Ice) A->B C 3. Solvent Extraction (with Hydrolysis if needed) B->C D 4. Centrifugation / Filtration C->D E 5. Extract Cleanup (LLE or d-SPE) D->E F 6a. Derivatization (for GC analysis) E->F GC Path H 6b. Direct Injection (for LC analysis) E->H LC Path G 7a. GC-ECD/MS Analysis F->G J 8. Quantification (Matrix-Matched Standards) G->J I 7b. LC-MS/MS Analysis H->I I->J K 9. Data Review & Reporting (mg/kg) J->K

References

Application Notes and Protocols for Monitoring Haloxyfop-P-methyl in Runoff Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2] It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid biosynthesis in grasses.[3] The "P" in its name refers to the R-enantiomer, which is the herbicidally active form of the molecule.[1][3]

Once in the environment, the parent ester, this compound, is rapidly hydrolyzed to its active acid form, haloxyfop-P.[2][4] This hydrolysis can occur in soil, plants, and water. Furthermore, this compound is susceptible to rapid photodegradation in natural waters when exposed to sunlight, with half-lives that can be as short as 9 to 48 minutes.[4][5] Due to its potential to contaminate surface waters through runoff from treated agricultural areas, sensitive and reliable monitoring techniques are essential to assess its environmental impact and ensure water quality.

These application notes provide detailed protocols for the extraction and quantification of this compound and its primary metabolite, haloxyfop-P, in runoff water samples using modern analytical techniques such as Solid-Phase Extraction (SPE), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overall Analytical Workflow

The general procedure for monitoring haloxyfop (B150297) residues in water involves sample collection, extraction and concentration of the analytes, followed by instrumental analysis for identification and quantification.

G cluster_collection Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Collect Runoff Water Sample (Amber Glass Bottle) Preserve Store at 4°C, away from light Collect->Preserve Acidify Acidify to pH < 3 (e.g., with H₂SO₄) Preserve->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Analytes SPE->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Direct Injection GCMS GC-MS Analysis (with Derivatization) Concentrate->GCMS Derivatization Step First Quant Quantification & Confirmation LCMS->Quant GCMS->Quant G cluster_spe Solid-Phase Extraction (SPE) Workflow start Acidified Water Sample (pH < 3) node_cond 1. Cartridge Conditioning (MeOH, then Acidified H₂O) start->node_cond node_load 2. Sample Loading (5-10 mL/min) node_cond->node_load node_wash 3. Cartridge Washing (Deionized H₂O) node_load->node_wash node_dry 4. Cartridge Drying (Full Vacuum, 20 min) node_wash->node_dry node_elute 5. Analyte Elution (Acetonitrile +/- Formic Acid) node_dry->node_elute node_conc 6. Concentration & Reconstitution (N₂ Evaporation, Reconstitute in 1 mL) node_elute->node_conc end Final Extract for Analysis node_conc->end

References

Application Notes and Protocols for Translocation Studies Using Radiolabelled Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting translocation studies in plants using radiolabelled haloxyfop-P-methyl. The protocols outlined below are based on established methodologies to ensure accurate and reproducible results.

Introduction

This compound is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[1] Its efficacy is dependent on its absorption by the plant, translocation to the site of action, and subsequent metabolism.[1] Understanding these processes is crucial for optimizing herbicide performance and managing resistance. Radiolabelled herbicides, such as ¹⁴C-haloxyfop-P-methyl, are invaluable tools for tracing the uptake, movement, and fate of the herbicide within the plant.[1][2]

This compound acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis.[1] This disruption of lipid production ultimately leads to the death of susceptible grass species.[1] The active herbicidal compound is the R-isomer, haloxyfop-P.[3] In plants, the methyl ester form is rapidly hydrolyzed to the active acid form, which is then translocated throughout the plant.[2][3]

Data Presentation

The following tables summarize quantitative data on the absorption and translocation of ¹⁴C-haloxyfop-P-methyl in various plant species.

Table 1: Foliar Absorption of ¹⁴C-Haloxyfop-P-methyl in Different Plant Species

Plant SpeciesTime After Treatment (h)Absorption (% of Applied ¹⁴C)
Soybean (Glycine max)48Nearly Complete
Shattercane (Sorghum bicolor)48Nearly Complete
Yellow Foxtail (Setaria glauca)48Nearly Complete

Source: Adapted from Buhler, D. D., et al. (1985). Weed Science.[2]

Table 2: Translocation of ¹⁴C from the Treated Leaf in Different Plant Species 48 Hours After Treatment

Plant Species¹⁴C Translocated (% of Absorbed)
Soybean (Glycine max)> Yellow Foxtail
Shattercane (Sorghum bicolor)> Yellow Foxtail
Yellow Foxtail (Setaria glauca)< Soybean & Shattercane

Source: Adapted from Buhler, D. D., et al. (1985). Weed Science.[2]

Table 3: Distribution of Translocated ¹⁴C in Different Plant Parts of Soybean 48 Hours After Treatment

Plant PartDistribution of Translocated ¹⁴C (%)
Above Treated LeafSignificant Accumulation
Below Treated LeafSignificant Accumulation
RootsSignificant Accumulation

Note: this compound is translocated to metabolically active areas.[2]

Experimental Protocols

Protocol 1: General Plant Treatment for Translocation Studies

This protocol outlines the steps for applying radiolabelled this compound to plants to study its translocation.

Materials:

  • ¹⁴C-haloxyfop-P-methyl of known specific activity

  • Formulated, non-radiolabelled this compound

  • Acetone (B3395972) or ethanol

  • Adjuvants (e.g., crop oil concentrate)

  • Microsyringe

  • Growth chambers or greenhouse with controlled conditions[1]

  • Test plants (e.g., soybean, shattercane, yellow foxtail) grown to a specific stage (e.g., 3-4 leaf stage)

Procedure:

  • Plant Preparation: Grow plants in a controlled environment.[1] Ensure uniform growth and select healthy plants of a consistent size and developmental stage for the experiment.

  • Preparation of Treatment Solution:

    • Prepare a stock solution of ¹⁴C-haloxyfop-P-methyl in a suitable solvent like acetone or ethanol.[1]

    • Prepare a treatment solution containing the formulated herbicide at a concentration equivalent to the desired field application rate.

    • Add the required adjuvants to the treatment solution.

    • Incorporate a known amount of ¹⁴C-haloxyfop-P-methyl stock solution into the treatment solution to achieve a specific radioactivity per plant. A general guideline is to apply at least 170 Bq per plant for annual weeds.

  • Application of Herbicide:

    • To mimic field conditions, it is recommended to first overspray the plants with the non-radiolabelled herbicide solution.

    • Within 30-60 minutes of the overspray, apply a precise volume (e.g., 10 µL) of the ¹⁴C-containing treatment solution as small droplets to the adaxial surface of a specific leaf (e.g., the youngest fully expanded leaf) using a microsyringe.

  • Incubation: Return the treated plants to the controlled growth environment for the desired time periods (e.g., 24, 48, 72 hours).

  • Harvesting: At the end of each time point, harvest the plants. Separate the plant into different parts:

    • Treated leaf

    • Shoots and leaves above the treated leaf

    • Stem and leaves below the treated leaf

    • Roots

Protocol 2: Quantification of Absorption and Translocation

This protocol describes how to determine the amount of absorbed and translocated ¹⁴C-haloxyfop-P-methyl.

Materials:

  • Distilled water

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological Oxidizer

Procedure:

  • Leaf Wash: To determine the amount of unabsorbed herbicide, wash the surface of the treated leaf with a known volume of distilled water. Collect the wash solution in a scintillation vial.

  • Sample Preparation for LSC:

    • Add scintillation cocktail to the vial containing the leaf wash.

    • The harvested plant parts (from Protocol 1, step 5) should be dried.

  • Quantification of Radioactivity:

    • Unabsorbed ¹⁴C: Analyze the leaf wash solution using a Liquid Scintillation Counter to quantify the amount of ¹⁴C that was not absorbed.

    • Absorbed and Translocated ¹⁴C: The radioactivity in the different dried plant parts can be quantified using a biological oxidizer coupled with LSC. The oxidizer combusts the plant tissue, and the resulting ¹⁴CO₂ is trapped and counted.

  • Data Calculation:

    • Total Applied ¹⁴C: This is the known amount of radioactivity applied to each plant.

    • Absorption (%): ((Total Applied ¹⁴C - Unabsorbed ¹⁴C in Leaf Wash) / Total Applied ¹⁴C) * 100

    • Translocation (% of Absorbed): (¹⁴C in all plant parts except the treated leaf / (Total Applied ¹⁴C - Unabsorbed ¹⁴C in Leaf Wash)) * 100

    • Distribution (%): (¹⁴C in a specific plant part / Total Translocated ¹⁴C) * 100

Mandatory Visualization

G cluster_workflow Experimental Workflow for Radiolabelled this compound Translocation Study cluster_analysis Analysis plant_prep Plant Preparation (Controlled Environment) solution_prep Preparation of ¹⁴C-Haloxyfop-P-methyl Treatment Solution plant_prep->solution_prep application Herbicide Application (Overspray + Radiolabelled Droplet) solution_prep->application incubation Incubation (Controlled Time Points) application->incubation harvesting Plant Harvesting & Sectioning incubation->harvesting leaf_wash Leaf Wash for Unabsorbed ¹⁴C harvesting->leaf_wash combustion Biological Oxidation of Plant Parts harvesting->combustion lsc Liquid Scintillation Counting leaf_wash->lsc combustion->lsc data_analysis Data Calculation & Analysis (Absorption, Translocation, Distribution) lsc->data_analysis

Caption: Experimental workflow for a translocation study using radiolabelled this compound.

G cluster_pathway Signaling Pathway of this compound in Plants application Foliar Application of This compound (Ester) absorption Absorption through Leaf Cuticle application->absorption hydrolysis Rapid Hydrolysis to Haloxyfop-P (Acid) absorption->hydrolysis translocation Phloem Translocation (Source to Sink) hydrolysis->translocation accumulation Accumulation in Meristematic Tissues translocation->accumulation inhibition Inhibition of ACCase accumulation->inhibition disruption Disruption of Fatty Acid Biosynthesis inhibition->disruption death Cessation of Growth & Plant Death disruption->death

Caption: Mechanism of action and translocation pathway of this compound in susceptible plants.

References

Application Notes & Protocols for Soil Microbial Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soil microorganisms are fundamental to terrestrial ecosystem health, driving nutrient cycling, organic matter decomposition, and plant productivity.[1][2] The introduction of new chemical entities, including pharmaceuticals and agricultural products, into the environment necessitates a thorough evaluation of their potential impact on these vital microbial communities.[3][4] These application notes and protocols provide a comprehensive framework for designing and executing experiments to assess the effects of test substances on soil microbial structure and function. The methodologies described herein range from controlled laboratory microcosm studies to detailed molecular and biochemical analyses, enabling a robust and multi-faceted impact assessment.

A tiered approach is often employed in environmental risk assessment.[3] This typically begins with simple, cost-effective laboratory tests and progresses to more complex and realistic field-level studies if initial concerns are identified.

Experimental Design: A Tiered Approach

A robust experimental design is critical for obtaining reliable and reproducible data. Key considerations include:

  • Controls: Negative controls (no test substance) are essential to establish baseline microbial activity and composition. Positive controls (a substance with a known effect) can be included to validate the sensitivity of the assays.

  • Replication: Adequate biological replicates (typically 3-5) are necessary to account for the inherent heterogeneity of soil and to provide statistical power.[5]

  • Randomization: Treatments should be randomly assigned to experimental units to avoid systematic bias.

  • Concentration Gradient: A range of test substance concentrations should be evaluated to determine dose-response relationships and identify potential thresholds for toxic effects.[6]

Visualization of Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of a test substance on soil microbial communities.

Experimental Workflow for Soil Microbial Impact Assessment cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A Soil Collection and Sieving B Microcosm Setup A->B C Test Substance Application B->C D Controlled Incubation (Temperature, Moisture) C->D E Time-course Sampling D->E F DNA Extraction E->F I Enzyme Activity Assays E->I J Metabolomics E->J G Microbial Community (16S rRNA Sequencing) F->G H Microbial Abundance (qPCR) F->H K Bioinformatics & Statistical Analysis G->K H->K I->K J->K L Impact Assessment Report K->L

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Soil Microcosm Setup

This protocol describes the establishment of controlled laboratory systems to simulate a soil environment.

Materials:

  • Fresh soil, collected from a relevant site (e.g., agricultural field, forest).[7]

  • Sieve (2 mm mesh).

  • Microcosm containers (e.g., 50 mL centrifuge tubes, glass jars).[8]

  • Test substance and vehicle (if applicable).

  • Sterile deionized water.

Procedure:

  • Soil Collection and Preparation: Collect topsoil (0-20 cm depth) from the selected site.[8] Remove large debris and sieve the soil through a 2 mm mesh to ensure homogeneity.[8]

  • Microcosm Assembly: Add a standardized amount of sieved soil (e.g., 20-40 g) to each microcosm container.[8][9]

  • Acclimation: Pre-incubate the soil microcosms under controlled conditions (e.g., 20-25°C, 60% water holding capacity) for a period of 7-14 days to allow the microbial community to stabilize.[8]

  • Test Substance Application: Prepare a stock solution of the test substance. Apply the appropriate volume of the stock solution or a dilution to the soil surface of each microcosm to achieve the target concentrations. For control microcosms, apply the same volume of the vehicle (e.g., sterile water).[9]

  • Incubation: Incubate the microcosms under controlled temperature and moisture conditions for the duration of the experiment (e.g., 28-56 days).[9][10] The water content should be monitored and adjusted periodically.

  • Sampling: At designated time points, collect soil samples from each microcosm for downstream analysis. Destructive sampling of replicate microcosms at each time point is recommended.

Table 1: Example Microcosm Incubation Conditions

ParameterRecommended Value
Temperature20-25°C
Moisture60-80% of Water Holding Capacity
Incubation Duration28-56 days
Replicates3-5 per treatment
Protocol 2: DNA Extraction from Soil

This protocol outlines a common method for extracting microbial DNA from soil samples, a crucial first step for many molecular analyses. Commercial kits are widely available and recommended for their consistency.

Materials:

  • Soil sample (0.25-0.5 g).

  • DNA extraction kit (e.g., MO BIO PowerSoil DNA Isolation Kit or similar).[11]

  • Microcentrifuge.

  • Vortex mixer.

Procedure:

  • Add 0.25-0.5 g of soil to the bead-beating tube provided in the kit.

  • Follow the manufacturer's instructions for the addition of lysis buffers and inhibitor removal solutions.

  • Homogenize the sample by vortexing or bead beating to mechanically lyse the microbial cells.

  • Centrifuge the sample to pellet the soil particles and debris.

  • Transfer the supernatant containing the DNA to a clean tube.

  • Precipitate the DNA using a high-salt solution and subsequently wash it with an ethanol-based solution.

  • Elute the purified DNA in a suitable buffer (e.g., TE buffer or sterile water).

  • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

Protocol 3: 16S rRNA Gene Amplicon Sequencing

This technique is used to assess the diversity and composition of the bacterial and archaeal communities.[12][13][14]

Materials:

  • Purified soil DNA.

  • PCR primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region).[15]

  • PCR master mix.

  • Thermal cycler.

  • DNA sequencing platform (e.g., Illumina MiSeq).

Procedure:

  • PCR Amplification: Amplify the target region of the 16S rRNA gene from the extracted soil DNA using PCR.[12]

  • Library Preparation: Attach sequencing adapters and barcodes to the PCR products to create a sequencing library.[12]

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.[7]

  • Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads, denoise, and cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[7] Assign taxonomy to the representative sequences.

Tiered Assessment Strategy Tier1 Tier 1: Screening Assays (e.g., Microcosm Studies) Decision1 Impact Observed? Tier1->Decision1 Tier2 Tier 2: Higher-Tier Lab/Greenhouse (e.g., Planted Systems) Decision2 Risk Confirmed? Tier2->Decision2 Tier3 Tier 3: Field Studies (e.g., Mesocosms, Field Plots) RiskManagement Risk Management / Mitigation Tier3->RiskManagement Decision1->Tier2 Yes NoImpact No Significant Impact (Low Risk) Decision1->NoImpact No Decision2->Tier3 Yes Decision2->NoImpact No

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Haloxyfop-P-methyl Antagonism with Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the antagonism observed when tank-mixing haloxyfop-P-methyl with certain broadleaf herbicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[1] It belongs to the aryloxyphenoxypropionate ("fop") chemical family, which are Group 1 herbicides (ACCase inhibitors). Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts the formation of cell membranes in grasses, leading to a cessation of growth and eventual death of the weed.[1]

Q2: What is herbicide antagonism?

Herbicide antagonism occurs when the combined effect of two or more herbicides applied together is less than the predicted effect of each herbicide applied individually.[2] This can result in reduced weed control.

Q3: Why does antagonism occur when tank-mixing this compound with some broadleaf herbicides?

The primary mechanism of antagonism between this compound and certain broadleaf herbicides, such as 2,4-D and bentazon, involves reduced absorption and translocation of this compound in the target grass weed.[2] Studies have shown that when applied in a tank-mix, the broadleaf herbicide can interfere with the uptake of this compound through the leaf surface and its subsequent movement within the plant to the site of action (the growing points).

Q4: Which broadleaf herbicides are known to cause antagonism with this compound?

Common broadleaf herbicides that have been documented to cause antagonism with ACCase inhibitors like this compound include:

  • Auxin mimics (Group 4 herbicides): 2,4-D, dicamba, and MCPA.[3][4]

  • Photosystem II inhibitors (e.g., Group 6): Bentazon.

  • PPO inhibitors (Group 14): Acifluorfen and fomesafen.[5]

  • ALS inhibitors (Group 2): Thifensulfuron and tribenuron.

Q5: How can I overcome or mitigate this antagonism?

Several strategies can be employed to overcome or reduce the antagonistic effects:

  • Sequential Applications: Applying the herbicides separately with a sufficient time interval is a highly effective method. For optimal results, apply this compound first, followed by the broadleaf herbicide 1 to 3 days later.[6]

  • Use of Adjuvants: Certain adjuvants, such as methylated seed oils (MSO) and some non-ionic surfactants (NIS), can enhance the absorption of this compound and help overcome antagonism.[7]

  • Increase the Graminicide Rate: Increasing the application rate of this compound (within labeled limits) can sometimes compensate for the reduced efficacy caused by antagonism.

  • Novel Application Technology: Using a dual-tank/boom sprayer allows for the simultaneous application of the two herbicides from separate nozzles. This minimizes contact between the herbicides before they reach the plant surface, thereby reducing antagonism.[2][8]

Troubleshooting Guide

Problem: Reduced grass weed control after applying a tank-mix of this compound and a broadleaf herbicide.

Possible Cause Troubleshooting Steps
Herbicide Antagonism 1. Confirm Antagonism: Review the broadleaf herbicide used. If it is known to be antagonistic with ACCase inhibitors, this is the likely cause. 2. Future Applications: For subsequent applications, switch to a sequential application, applying this compound 1-3 days before the broadleaf herbicide. 3. Adjuvant Selection: Ensure the use of a high-quality adjuvant, such as a methylated seed oil (MSO), in the tank-mix to improve this compound absorption. 4. Rate Adjustment: Consider increasing the rate of this compound in the tank-mix, adhering to the product label.
Weed Growth Stage Weeds that are too large or stressed are more difficult to control. Ensure application is made when grasses are in the 3-5 leaf stage and actively growing.[1]
Environmental Conditions Cool, dry conditions can reduce herbicide uptake. Apply herbicides when temperatures are between 55°F and 85°F and weeds are not under drought stress.
Improper Spray Mix Order Incorrect mixing order can lead to physical or chemical incompatibility in the spray tank. Always follow the recommended mixing order (e.g., WALES: Wettable powders, Agitate, Liquids, Emulsifiable concentrates, Surfactants).[9][10]

Data Presentation

Table 1: Effect of Tank-Mixing this compound with Various Broadleaf Herbicides on Grass Weed Control.

Grass Weed This compound Alone (% Control) This compound + 2,4-D (% Control) This compound + Dicamba (% Control) This compound + Fluroxypyr (% Control) This compound + Clopyralid (% Control)
Volunteer Corn9575809294
Johnsongrass9270788991
Barnyardgrass9882859697

Note: Data are synthesized from multiple studies and represent typical levels of antagonism. Actual results may vary depending on environmental conditions, weed size, and application rates.

Table 2: Efficacy of Different Strategies to Mitigate this compound Antagonism with 2,4-D on Volunteer Corn Control.

Treatment Strategy Application Method Adjuvant Volunteer Corn Control (%)
This compound aloneSingle ApplicationMSO95
This compound + 2,4-DTank-MixMSO75
This compound then 2,4-D (24h interval)Sequential ApplicationMSO93
This compound + 2,4-DDual-Boom SprayerMSO94
This compound + 2,4-DTank-Mix (Increased Haloxyfop Rate)MSO85

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Evaluating Herbicide Antagonism

Objective: To determine the level of antagonism between this compound and a broadleaf herbicide on a target grass weed species.

Materials:

  • Target grass weed seeds (e.g., volunteer corn, johnsongrass)

  • Potting medium (soil, sand, and peat mixture)

  • Pots (4-inch diameter)

  • Greenhouse with controlled temperature (70-80°F) and lighting (16-hour photoperiod)

  • This compound and broadleaf herbicide formulations

  • Adjuvants (e.g., MSO)

  • Research-grade cabinet sprayer calibrated to deliver a known spray volume

  • Balance, graduated cylinders, and beakers for herbicide solution preparation

Methodology:

  • Plant Preparation:

    • Fill pots with the potting medium and plant 3-5 seeds of the target grass weed per pot.

    • Water the pots and place them in the greenhouse.

    • After emergence, thin the seedlings to a uniform number (e.g., 2 plants per pot).

    • Allow plants to grow to the 3-4 leaf stage.

  • Herbicide Preparation:

    • Prepare stock solutions of this compound and the broadleaf herbicide.

    • Create a series of dilutions to establish a dose-response curve for each herbicide applied alone.

    • Prepare tank-mix solutions of this compound and the broadleaf herbicide at various ratios. Ensure the desired adjuvant is included in all relevant treatments.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within the spray cabinet.

    • Apply the herbicide treatments using the calibrated sprayer. Include an untreated control.

  • Data Collection and Analysis:

    • At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • Harvest the above-ground biomass of the plants, dry in an oven at 60°C for 72 hours, and record the dry weight.

    • Calculate the expected response for the herbicide mixtures using Colby's method:

      • Expected response (E) = X + Y - (XY/100)

      • Where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone.

    • If the observed response is significantly less than the expected response, the interaction is antagonistic.

Protocol 2: 14C-Haloxyfop-P-methyl Absorption and Translocation Study

Objective: To quantify the effect of a broadleaf herbicide on the absorption and translocation of 14C-labeled this compound in a target grass weed.

Materials:

  • 14C-labeled this compound

  • Target grass weed plants grown to the 3-4 leaf stage

  • Broadleaf herbicide formulation

  • Microsyringe

  • Growth chamber with controlled environment

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Biological oxidizer

  • Phosphor imager and plates

Methodology:

  • Plant Treatment:

    • Prepare treatment solutions of 14C-haloxyfop-P-methyl alone and in a tank-mix with the broadleaf herbicide.

    • Apply a small droplet (e.g., 1 µL) of the radiolabeled solution to a specific location on the second fully expanded leaf of each plant using a microsyringe.

  • Harvesting and Sample Processing:

    • At predetermined time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the plants.

    • Wash the treated leaf with a solution (e.g., water:methanol 9:1) to remove unabsorbed 14C-haloxyfop-P-methyl. The radioactivity in the wash solution is quantified by liquid scintillation counting.

    • Section the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Translocation:

    • Dry and combust the different plant sections in a biological oxidizer.

    • Trap the evolved 14CO2 in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of absorbed 14C that was translocated to different plant parts.

  • Visualization of Translocation (Autoradiography):

    • Press and dry the harvested plants.

    • Expose the dried plants to a phosphor imaging plate for a set period.

    • Scan the plate with a phosphor imager to create a visual representation of the radiolabel distribution within the plant.

Visualizations

ACCase_Inhibition cluster_0 Fatty Acid Biosynthesis in Grasses cluster_1 Herbicide Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Enzyme Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Further Synthesis Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Incorporation Plant_Death Grass Weed Death Cell_Membranes->Plant_Death Disruption leads to Haloxyfop This compound Inhibition Inhibition Haloxyfop->Inhibition Inhibition->Malonyl-CoA Blocks Production

Caption: Mechanism of action of this compound via inhibition of the ACCase enzyme.

Antagonism_Workflow cluster_0 Herbicide Application cluster_1 Interaction at Leaf Surface cluster_2 Plant Response cluster_3 Mitigation Strategies A This compound (Graminicide) C Tank-Mix Application A->C B Broadleaf Herbicide B->C D Reduced Absorption of Haloxyfop C->D E Reduced Translocation of Haloxyfop D->E F Reduced Efficacy at Site of Action (ACCase) E->F G Poor Grass Weed Control F->G H Sequential Application K Improved Grass Weed Control H->K I Use of Effective Adjuvants I->K J Dual-Boom Sprayer J->K

Caption: Logical workflow of herbicide antagonism and mitigation strategies.

References

Technical Support Center: ACCase Gene Mutations and Herbicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying Acetyl-CoA Carboxylase (ACCase) gene mutations related to herbicide resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ACCase-inhibiting herbicides?

A1: ACCase-inhibiting herbicides, also known as Group 1 herbicides, target the ACCase enzyme, which is crucial for the first step in fatty acid synthesis.[1][2] By inhibiting this enzyme, these herbicides block the production of lipids necessary for building cell membranes and other vital functions, ultimately leading to plant death.[3] These herbicides are primarily effective against grass species.[3][4]

Q2: What are the main chemical families of ACCase-inhibiting herbicides?

A2: There are three main chemical families of ACCase-inhibiting herbicides:

  • Aryloxyphenoxypropionates (FOPs): Examples include diclofop-methyl, fenoxaprop-P-ethyl, and fluazifop-P-butyl.[3][4]

  • Cyclohexanediones (DIMs): Examples include sethoxydim (B610796) and clethodim.[3][4]

  • Phenylpyrazoline (DENs): This family includes the herbicide pinoxaden.[1][3]

Q3: What are the primary mechanisms of resistance to ACCase-inhibiting herbicides?

A3: Resistance to ACCase inhibitors can occur through two main mechanisms:

  • Target-site resistance (TSR): This is due to mutations in the ACCase gene itself, which alter the herbicide binding site and reduce the herbicide's efficacy.[5][6]

  • Non-target-site resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target, such as enhanced herbicide metabolism by enzymes like cytochrome P450 monooxygenases and glutathione (B108866) transferases.[5][7]

Q4: Which are the most common ACCase gene mutations conferring herbicide resistance?

A4: Several point mutations in the carboxyltransferase (CT) domain of the ACCase gene are known to confer resistance. Some of the most frequently reported mutations occur at the following amino acid positions (numbering based on Alopecurus myosuroides ACCase):

  • Isoleucine-1781-Leucine/Threonine/Valine (Ile-1781-Leu/Thr/Val)[5][8]

  • Tryptophan-1999-Cysteine/Leucine/Serine (Trp-1999-Cys/Leu/Ser)[5][8]

  • Tryptophan-2027-Cysteine/Leucine/Serine (Trp-2027-Cys/Leu/Ser)[5][9]

  • Isoleucine-2041-Asparagine/Valine (Ile-2041-Asn/Val)[5][9]

  • Aspartate-2078-Glycine/Glutamate (Asp-2078-Gly/Glu)[7][8]

  • Cysteine-2088-Arginine (Cys-2088-Arg)[5][10]

  • Glycine-2096-Alanine/Serine (Gly-2096-Ala/Ser)[5][11]

Q5: Do all ACCase mutations provide resistance to all ACCase inhibitors?

A5: No, the pattern of cross-resistance depends on the specific mutation. For example, the Ile-1781-Leu mutation generally confers resistance to FOPs and some DIMs, while mutations at Trp-2027 and Ile-2041 often confer resistance primarily to FOPs.[8][10] Conversely, the Asp-2078-Gly mutation is known to provide broad resistance to both FOP and DIM herbicides, including clethodim.[10]

Troubleshooting Guides

Molecular Detection of ACCase Mutations

Issue 1: PCR amplification of the ACCase CT domain fails (no band on gel).

Possible Cause Troubleshooting Step
Poor DNA Quality Assess DNA integrity and purity via gel electrophoresis and spectrophotometry. Re-extract DNA if necessary, ensuring removal of PCR inhibitors like polysaccharides and polyphenols.[12]
Incorrect Primer Design Verify primer sequences are correct and complementary to the target ACCase sequence. Check for primer-dimer formation or secondary structures using primer analysis software.
Suboptimal PCR Conditions Optimize the annealing temperature using a gradient PCR. Increase the number of PCR cycles in increments of 5.[13] Ensure the extension time is sufficient for the amplicon length (typically 1 minute per kb).[13]
Insufficient Template DNA Quantify the DNA and increase the amount used in the PCR reaction.[12]

Issue 2: Sequencing results of the ACCase CT domain are noisy or unreadable.

Possible Cause Troubleshooting Step
Contaminated PCR Product Excise the correct band from an agarose (B213101) gel and purify the DNA before sending for sequencing.
Multiple PCR Products Optimize PCR conditions (e.g., increase annealing temperature, decrease primer concentration) to obtain a single, specific amplicon.
Presence of Heterozygous Alleles The presence of both wild-type and mutant alleles can lead to overlapping peaks in Sanger sequencing chromatograms. In such cases, cloning the PCR product or using techniques like allele-specific PCR or Next-Generation Sequencing (NGS) may be necessary for clear results.

Issue 3: Inconsistent results from allele-specific PCR or dCAPS assays.

Possible Cause Troubleshooting Step
Non-specific Primer Binding Optimize the annealing temperature to ensure specific primer binding. Redesign primers to be more specific if necessary.
Incomplete Restriction Enzyme Digestion (for dCAPS) Ensure the use of the correct buffer and incubation temperature for the restriction enzyme. Increase the amount of enzyme or the incubation time. Verify that the PCR product contains the expected restriction site.
Genomic DNA Contamination Treat RNA samples with DNase I before reverse transcription if performing RT-PCR.

Data Presentation

Table 1: Common ACCase Mutations and Associated Herbicide Cross-Resistance Patterns.

Mutation Herbicide Class Resistance Reference
Ile-1781-LeuFOPs and some DIMs[8][10]
Trp-1999-CysPrimarily Fenoxaprop (a FOP)[8]
Trp-2027-CysFOPs[8][9]
Ile-2041-AsnFOPs[8][9]
Asp-2078-GlyFOPs and DIMs (including clethodim)[8][10]
Cys-2088-ArgBroad resistance to FOPs and DIMs[10][14]
Gly-2096-AlaFOPs[11]

Table 2: Example of Herbicide Concentration Causing 50% Inhibition of ACCase Activity (I50) for Different Genotypes.

Data is illustrative and will vary based on the specific plant species and experimental conditions.

Herbicide Genotype Mutation I50 (µM) Resistance Index (R/S) Reference
QuizalofopSusceptibleWild-Type0.4861.0[15]
Resistant (Heterozygous)A2004V1.843.8[15]
Resistant (Homozygous)A2004V19.339.7[15]
HaloxyfopSusceptibleWild-Type7.631.0[15]
Resistant (Heterozygous)A2004V2.590.3[15]
Resistant (Homozygous)A2004V0.9680.1[15]

Experimental Protocols

Protocol 1: DNA Extraction and PCR Amplification of the ACCase CT Domain
  • Genomic DNA Extraction:

    • Harvest fresh leaf tissue from the plant to be tested.

    • Extract genomic DNA using a CTAB (cetyltrimethylammonium bromide) method or a commercial plant DNA extraction kit.[9]

    • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • PCR Amplification:

    • Prepare a PCR master mix containing:

      • 10x PCR Buffer

      • dNTPs

      • Forward and reverse primers flanking the CT domain of the ACCase gene

      • Taq DNA polymerase

      • Genomic DNA template (50-100 ng)

      • Nuclease-free water

    • Perform PCR using the following thermocycling conditions (may require optimization):

      • Initial denaturation: 94°C for 4 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 45 seconds

        • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

        • Extension: 72°C for 1-2 minutes (depending on amplicon size)

      • Final extension: 72°C for 5 minutes[9]

    • Analyze the PCR product on a 1% agarose gel to confirm the amplification of a band of the expected size.

Protocol 2: Sanger Sequencing of the ACCase CT Domain
  • PCR Product Purification:

    • Purify the PCR product from the previous step to remove unincorporated primers and dNTPs. This can be done using a commercial PCR purification kit or by gel extraction.

  • Sequencing Reaction:

    • Submit the purified PCR product and the corresponding forward or reverse primer to a sequencing facility.

  • Sequence Analysis:

    • Align the obtained sequence with a known susceptible (wild-type) ACCase gene sequence from the same or a closely related species.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions.

Protocol 3: Biochemical Assay for ACCase Activity

This protocol provides a general overview. Specific concentrations and incubation times may need optimization.

  • Crude Enzyme Extraction:

    • Homogenize fresh leaf tissue in an ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a Bradford or similar assay.

  • ACCase Activity Assay:

    • Prepare a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radioactive) or use a colorimetric method such as the malachite green assay.[16]

    • Add a known amount of the crude enzyme extract to initiate the reaction.

    • For herbicide inhibition assays, pre-incubate the enzyme extract with varying concentrations of the herbicide before adding the substrates.

    • Incubate the reaction at the optimal temperature.

    • Stop the reaction and measure the incorporation of ¹⁴C into a stable product (for radiometric assays) or the change in absorbance (for colorimetric assays).[16]

    • Calculate the specific activity of the enzyme and the I₅₀ values for each herbicide.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_molecular_analysis Molecular Analysis cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis & Interpretation plant_sample Plant Tissue Sample dna_extraction Genomic DNA Extraction plant_sample->dna_extraction enzyme_extraction Crude Enzyme Extraction plant_sample->enzyme_extraction pcr PCR Amplification of ACCase CT Domain dna_extraction->pcr sanger Sanger Sequencing pcr->sanger ngs Next-Generation Sequencing (NGS) pcr->ngs allele_pcr Allele-Specific PCR / dCAPS pcr->allele_pcr sequence_analysis Sequence Alignment & Mutation Identification sanger->sequence_analysis ngs->sequence_analysis resistance_confirmation Confirmation of Resistance Phenotype allele_pcr->resistance_confirmation activity_assay ACCase Activity Assay (I50 Determination) enzyme_extraction->activity_assay activity_assay->resistance_confirmation sequence_analysis->resistance_confirmation

Caption: Experimental workflow for identifying ACCase gene mutations.

Caption: ACCase pathway and herbicide inhibition mechanism.

References

Technical Support Center: Managing the Evolution of Haloxyfop-P-methyl Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the evolution of haloxyfop-P-methyl resistant weeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[1] This disruption of fatty acid production ultimately leads to the death of the weed.[1]

Q2: What are the primary mechanisms of resistance to this compound in weeds?

Weed populations can develop resistance to this compound through two main mechanisms:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene that codes for the ACCase enzyme, the target site of the herbicide.[3] These mutations can prevent the herbicide from binding effectively to the enzyme, rendering it ineffective.[3]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[3][4] This can include enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) transferases.[4]

Q3: How quickly can resistance to ACCase inhibitors like this compound evolve?

Resistant biotypes can emerge after six to ten years of consistent use of ACCase inhibitors as the sole method for grass weed control.[5] However, with repeated applications, resistant weeds can dominate a population and the soil seed bank more rapidly.[6]

Q4: What are the signs of potential this compound resistance in my experiments?

The most apparent sign is the failure of this compound to control grass weed populations that were previously susceptible. You may observe patches of surviving weeds in a treated area. Poor efficacy can also be due to environmental factors or application errors, so it's crucial to rule those out.[7]

Q5: What is Integrated Weed Management (IWM) and why is it important for managing resistance?

Integrated Weed Management (IWM) is a long-term approach that combines various weed control methods, including cultural, mechanical, biological, and chemical strategies.[8][9][10] It is essential for managing herbicide resistance because it reduces the selection pressure for resistant weeds by not relying solely on one mode of action.[6][8]

Troubleshooting Guides

Issue 1: Poor or no efficacy of this compound application in a greenhouse experiment.

Potential Cause Troubleshooting Step
Incorrect Application Timing Apply this compound when annual grasses are at the 3-5 leaf stage for optimal effectiveness.[1][11]
Environmental Stress Ensure optimal growing conditions (temperature, humidity) as plant stress can reduce herbicide uptake.[7]
Improper Herbicide Preparation Double-check calculations for the correct application rate. Ensure the herbicide is thoroughly mixed with water.[7] Do not mix with broadleaf weed herbicides as this may reduce efficacy.[1][11]
Lack of Adjuvant Use an appropriate adjuvant to improve spray droplet spread and penetration of the leaf's waxy cuticle.[7]
Water Quality High pH or hard water can negatively impact the efficacy of some herbicides. Consider using a water conditioner.[7]
Weed Resistance If other factors are ruled out, the weed population may have developed resistance. Proceed with resistance testing protocols.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance

This protocol is used to determine the level of resistance in a weed population by assessing its survival and growth at various herbicide doses.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots with a standard greenhouse potting mix.

  • Controlled environment growth chamber or greenhouse.

  • Commercial formulation of this compound.

  • Calibrated laboratory sprayer.

Methodology:

  • Seed Germination: Sow seeds of both suspected resistant and susceptible populations in separate pots.[12] If needed, use appropriate methods to break seed dormancy.[12]

  • Seedling Growth: Once seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants).[7][12]

  • Herbicide Preparation: Prepare a range of this compound concentrations. A typical dose-response experiment might include 0 (control), 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.[12]

  • Herbicide Application: Uniformly spray the seedlings with the different herbicide concentrations using a calibrated laboratory sprayer.[12]

  • Data Collection: Return the treated plants to the growth chamber or greenhouse. After 21-28 days, assess plant survival and shoot dry weight.[12]

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) and 50% growth reduction (GR50) for both populations. The Resistance Index (RI) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population (RI = Resistant GR50 / Susceptible GR50).[12]

Protocol 2: Rapid Petri Dish Bioassay for Quick Screening of Resistance

This method provides a faster way to screen a large number of samples for resistance.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Petri dishes with filter paper.

  • A range of this compound concentrations.

  • Growth chamber.

Methodology:

  • Determine Discriminating Concentration: Place seeds of the susceptible population in petri dishes with filter paper moistened with a range of this compound concentrations. The lowest concentration that completely inhibits the growth of the susceptible seedlings is the discriminating concentration.[12] For winter wild oat, a discriminating concentration of 0.106 mg ai L-1 has been reported.[13]

  • Screening Putative Resistant Populations: Place seeds of the suspected resistant populations in petri dishes with filter paper moistened with the predetermined discriminating concentration.[12] Include a control with only water.

  • Incubation and Assessment: Incubate the petri dishes in a growth chamber for 7-14 days. Assess germination and seedling growth (root and shoot length).[12] Populations showing normal growth in the presence of the discriminating concentration are considered potentially resistant.[12]

Quantitative Data Summary

Table 1: Examples of Resistance Levels to ACCase-Inhibiting Herbicides in Different Weed Species

Weed SpeciesHerbicideResistance Index (RI)Reference
Pseudosclerochloa kengianaFenoxaprop-P-ethyl57.2 - 69.9[14]
Pseudosclerochloa kengianaClodinafop-propargyl4.1 - 5.9[14]
Pseudosclerochloa kengianaPinoxaden3.5 - 4.4[14]
Digitaria ciliarisMetamifop2.7 - 32.1[4]
Avena ludovicianaHaloxyfop-R methyl ester14.19 - 18.54[13]

Table 2: Common Amino Acid Substitutions in the ACCase Gene Conferring Resistance

Original Amino AcidPositionSubstituted Amino AcidWeed SpeciesReference
Isoleucine (Ile)1781Leucine (Leu)Alopecurus myosuroides, Digitaria ciliaris[4][15]
Tryptophan (Trp)1999Serine (Ser)Pseudosclerochloa kengiana[14]
Tryptophan (Trp)2027Cysteine (Cys) / Serine (Ser)Alopecurus myosuroides, Digitaria ciliaris[4][16]
Isoleucine (Ile)2041Asparagine (Asn)Alopecurus myosuroides, Digitaria ciliaris[4][15]
Aspartic acid (Asp)2078Glycine (Gly)Alopecurus myosuroides[15]
Glycine (Gly)2096Alanine (Ala)Alopecurus myosuroides[15]

Visualizations

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) ACCase ACCase Gene Mutation Point Mutation ACCase->Mutation results in AlteredEnzyme Altered ACCase Enzyme Mutation->AlteredEnzyme leads to Weed Resistant Weed AlteredEnzyme->Weed Survival Metabolism Enhanced Herbicide Metabolism Detoxification Detoxification Enzymes (e.g., P450s, GSTs) Metabolism->Detoxification mediated by Metabolism->Weed Survival Haloxyfop This compound Haloxyfop->AlteredEnzyme Ineffective Binding Haloxyfop->Metabolism Detoxification

Caption: Mechanisms of this compound resistance in weeds.

Experimental_Workflow cluster_collection Sample Collection cluster_bioassay Bioassay cluster_analysis Data Analysis SeedCollection Collect seeds from suspected resistant and susceptible populations Germination Germinate seeds and grow seedlings SeedCollection->Germination Treatment Treat with a range of This compound doses Germination->Treatment Assessment Assess survival and biomass after 21-28 days Treatment->Assessment DoseResponse Calculate GR50/LD50 Assessment->DoseResponse RI Determine Resistance Index (RI) DoseResponse->RI

Caption: Workflow for whole-plant herbicide resistance testing.

IWM_Strategy cluster_methods Control Methods IWM Integrated Weed Management (IWM) Cultural Cultural Control (Crop Rotation, Cover Crops) IWM->Cultural Mechanical Mechanical Control (Tillage, Mowing) IWM->Mechanical Chemical Chemical Control (Herbicide Rotation & Mixtures) IWM->Chemical Biological Biological Control IWM->Biological Goal Goal: Sustainable Weed Control & Resistance Management Cultural->Goal Mechanical->Goal Chemical->Goal Biological->Goal

References

Technical Support Center: Analysis of Haloxyfop-P-methyl by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of haloxyfop-P-methyl.

Troubleshooting Guide

Question: I am observing significant signal suppression for this compound in my sample matrix. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression in LC-MS/MS analysis is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, this compound.[1][2][3][4] The primary causes are typically insufficient sample cleanup or inadequate chromatographic separation.

To mitigate signal suppression, consider the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before injection. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective. For complex matrices, a dispersive SPE (d-SPE) cleanup step following a QuEChERS extraction can significantly reduce matrix effects.[5][6][7]

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from matrix interferences can reduce ion suppression.[8] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.

  • Sample Dilution: A simple yet effective approach is to dilute the sample extract.[9] This reduces the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted concentration of your analyte remains above the limit of quantitation (LOQ).

  • Use of Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[10][11] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.

  • Employ Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is a robust method to correct for matrix effects.[10][11] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Below is a troubleshooting workflow to address signal suppression:

G Troubleshooting Workflow for Signal Suppression start Signal Suppression Observed optimize_prep Optimize Sample Preparation (QuEChERS, SPE) start->optimize_prep improve_chrom Improve Chromatographic Separation start->improve_chrom dilute Dilute Sample Extract start->dilute matrix_match Use Matrix-Matched Calibration optimize_prep->matrix_match improve_chrom->matrix_match dilute->matrix_match sil_is Use Stable Isotope-Labeled Internal Standard matrix_match->sil_is If suppression persists end Signal Suppression Minimized matrix_match->end If successful sil_is->end

Caption: Troubleshooting workflow for addressing signal suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and how can it be applied to this compound analysis?

A1: QuEChERS is a sample preparation technique widely used in multiresidue pesticide analysis.[12] It involves an initial extraction with an organic solvent (commonly acetonitrile) and salts (like magnesium sulfate (B86663) and sodium chloride) to partition the analytes from the sample matrix.[13][14] This is often followed by a dispersive solid-phase extraction (d-SPE) step for further cleanup, using sorbents like C18 to remove interfering compounds.[5][13] A modified QuEChERS method has been successfully applied for the simultaneous determination of this compound and its metabolite in tobacco leaves.[5]

Q2: What are the typical MS/MS parameters for the analysis of this compound?

A2: this compound is typically analyzed using electrospray ionization (ESI) in positive mode, with the analyte ionizing as [M+H]+.[5] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions to ensure selectivity and sensitivity. While the exact mass transitions can vary slightly depending on the instrument, a common transition for haloxyfop-methyl (B155383) is m/z 376.1 -> 316.0.[15] It is crucial to optimize these parameters on your specific instrument.

Q3: How do I perform a matrix effect study?

A3: A matrix effect study is essential to understand the impact of your sample matrix on the analyte signal.[1] This is typically done by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract. The matrix effect percentage can be calculated using the formula: ME (%) = [(Slope in matrix - Slope in solvent) / Slope in solvent] x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Q4: Can I use Solid-Phase Extraction (SPE) for sample cleanup?

A4: Yes, SPE is a very effective technique for cleaning up sample extracts before LC-MS/MS analysis. For haloxyfop (B150297), which is an acidic herbicide, an anion exchange SPE cartridge can be used.[7] The general procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and then eluting the analyte of interest.[7]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Tobacco Leaf

This protocol is adapted from a method for the simultaneous determination of rimsulfuron, this compound, and its metabolite haloxyfop in tobacco leaf.[5]

1. Sample Extraction:

  • Weigh 5 g of homogenized fresh tobacco leaf sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile.
  • Vortex for 3 minutes.
  • Add 2 g of NaCl and vortex for another 1 minute.
  • Centrifuge at 6000 rpm for 3 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 40 mg of C18 sorbent.
  • Vortex for 1 minute.
  • Centrifuge at 6000 rpm for 3 minutes.
  • Filter the resulting supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Alkaline Hydrolysis and SPE for Total Haloxyfop in Infant Formula

This protocol is based on a method for the determination of total haloxyfop (including its esters and conjugates) in infant formula and related matrices.[13]

1. Sample Hydrolysis and Extraction:

  • The sample preparation involves an initial alkaline hydrolysis with methanolic sodium hydroxide (B78521) to convert all haloxyfop esters and conjugates to the parent acid.[13]
  • This is followed by extraction with acetonitrile.[13]
  • A mixture of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) (4:1, w/w) is added to induce phase separation.[13]

2. Dispersive SPE (d-SPE) Cleanup:

  • An aliquot of the upper acetonitrile-methanol layer is cleaned up by d-SPE using 150 mg of MgSO₄ and 50 mg of octadecyl (C18) sorbent.[13]

Quantitative Data Summary

MatrixAnalyteSample PreparationRecovery (%)Matrix Effect (%)LOQ (mg/kg)Reference
Fresh Tobacco LeafThis compoundModified QuEChERS72.51 - 101.60Varies0.04[5]
Flue-cured Tobacco LeafThis compoundModified QuEChERS72.51 - 101.60-50.000.10[5]
Infant Formula & IngredientsTotal HaloxyfopAlkaline Hydrolysis & d-SPE92.2 - 114Not Specified0.003[13]

Visualizations

G General Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation Strategies sample Sample Homogenization extraction Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup (d-SPE with C18) extraction->cleanup lc_separation Chromatographic Separation cleanup->lc_separation dilution Sample Dilution cleanup->dilution ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection calibration Matrix-Matched Calibration ms_detection->calibration internal_std Internal Standard (Stable Isotope Labeled) ms_detection->internal_std dilution->lc_separation

Caption: A generalized workflow for LC-MS/MS analysis with integrated strategies to minimize matrix effects.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for enhanced enantiomer separation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on method development.

Troubleshooting Guide

This section addresses specific problems you may encounter during your chiral separation experiments, offering step-by-step solutions.

Issue 1: Poor or No Resolution of Enantiomers

Q: My enantiomers are co-eluting or showing very poor separation. What steps should I take to improve resolution?

A: Poor resolution is a common challenge in chiral HPLC.[1] A systematic approach to troubleshooting this issue involves evaluating your chiral stationary phase (CSP) and then optimizing the mobile phase, flow rate, and temperature.

Troubleshooting Workflow for Poor Enantiomeric Resolution

PoorResolution Start Start: Poor or No Resolution CheckCSP 1. Evaluate Chiral Stationary Phase (CSP) Selection Start->CheckCSP ScreenCSP Screen Different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) CheckCSP->ScreenCSP If no prior information OptimizeMP 2. Optimize Mobile Phase Composition CheckCSP->OptimizeMP If CSP is appropriate ScreenCSP->OptimizeMP AdjustModifier Adjust Organic Modifier (Type and Concentration) OptimizeMP->AdjustModifier Additives Incorporate Additives (Acids/Bases) OptimizeMP->Additives AdjustFlowRate 3. Adjust Flow Rate AdjustModifier->AdjustFlowRate Additives->AdjustFlowRate LowerFlow Try Lower Flow Rates AdjustFlowRate->LowerFlow VaryTemp 4. Vary Temperature LowerFlow->VaryTemp ScreenTemp Screen a Range of Temperatures (e.g., 10-40°C) VaryTemp->ScreenTemp End End: Improved Resolution ScreenTemp->End

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor for achieving separation.[1] If you have no prior information, a screening of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[1]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition.

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).[1] Different alcohols can significantly impact selectivity.[2][3]

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[1]

    • Additives: The addition of small amounts of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine (B46881), ethanolamine) additives can dramatically improve peak shape and resolution, especially for ionizable compounds.[4][5]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate to see if resolution improves.

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. How can I improve their shape?

A: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or column contamination.

Troubleshooting Steps:

  • For Basic Compounds: Unwanted interactions with residual silanols on silica-based CSPs can cause tailing.[1] The addition of a basic modifier to the mobile phase, such as diethylamine (DEA), can help to mask these silanols and improve peak shape.

  • For Acidic Compounds: Similarly, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve the peak shape of acidic analytes.

  • Mobile Phase pH: For ionizable chiral compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing.[1] Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.[1] Flush the column with a strong solvent to remove any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the role of alcohol modifiers in normal phase chiral chromatography?

A1: In normal phase mode, alcohol modifiers (e.g., ethanol (B145695), isopropanol) are crucial for achieving enantioselectivity. They compete with the analyte for polar interaction sites on the CSP. The type and concentration of the alcohol can significantly influence the retention and resolution of enantiomers.[2][6] Generally, increasing the alcohol concentration reduces retention time but may also decrease resolution.[2] The choice of alcohol is also important; for example, ethanol may provide better selectivity than bulkier alcohols like n-butanol in some cases.[2]

Q2: How do acidic and basic additives affect chiral separations?

A2: Acidic and basic additives play a critical role in improving peak shape and selectivity, particularly for ionizable analytes.[4][5]

  • Basic additives (e.g., diethylamine) are used for basic compounds to minimize interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the CSP, reducing peak tailing.[1]

  • Acidic additives (e.g., formic acid, trifluoroacetic acid) are used for acidic compounds to suppress their ionization and improve their interaction with the CSP.[7] The concentration of these additives is typically low, around 0.1%.[4] It is important to note that the addition of an additive can sometimes even alter the elution order of the enantiomers.[8]

Q3: How can I improve the reproducibility of my chiral HPLC method?

A3: Poor reproducibility in chiral HPLC can be a significant challenge. To improve it:

  • Ensure Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1]

  • Maintain Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.[1]

  • Thoroughly Equilibrate the Column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Allow at least 10-20 column volumes for equilibration.

Q4: What are "ghost peaks" and how can I eliminate them in my chiral analysis?

A4: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[1] They can be caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase are a common source.[1]

  • System Contamination: Carryover from previous injections or contamination of system components like the injector, tubing, or detector can lead to ghost peaks.[1]

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[1]

To eliminate ghost peaks, ensure the use of high-purity solvents, thoroughly clean the HPLC system, and properly degas the mobile phase.

Data Presentation

Table 1: Effect of Alcohol Modifier on Enantioseparation of 6-hydroxyflavanone

Alcohol Modifier (10% in n-hexane)Retention Time (min)Resolution (Rs)Separation Factor (α)
Ethanol (EtOH)88.743.86
n-Butanol (n-BuOH)-Lower enantioselectivity-

Data adapted from a study on Chiralpak® IG-U, demonstrating that ethanol provided better enantioselectivity than the bulkier n-butanol.[2]

Table 2: Influence of Formic Acid Concentration on Elution Order of Fmoc-N-Isoleucine Enantiomers

Formic Acid (FA) Concentration in Mobile PhaseElution OrderObservation
Low ConcentrationD-form then L-formTwo separate peaks
Increased ConcentrationCo-elutionSingle peak
0.5% FAL-form then D-formReversal of elution order

This table illustrates how adjusting the concentration of an additive can not only affect separation but also change the elution order of enantiomers.[8]

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase Modifiers in Normal Phase

This protocol outlines a systematic approach to optimizing the alcohol modifier in a normal phase chiral separation.

Logical Flow for Mobile Phase Modifier Screening

ModifierScreening Start Start: Initial Separation with Standard Modifier (e.g., 90:10 Hexane:IPA) TestEthanol 1. Test Ethanol as Modifier (e.g., 90:10 Hexane:EtOH) Start->TestEthanol TestPropanol 2. Test Isopropanol as Modifier (e.g., 90:10 Hexane:IPA) TestEthanol->TestPropanol TestButanol 3. Test n-Butanol as Modifier (e.g., 90:10 Hexane:n-BuOH) TestPropanol->TestButanol CompareResults 4. Compare Resolution (Rs) and Separation Factor (α) TestButanol->CompareResults SelectBestModifier 5. Select Modifier with Best Separation CompareResults->SelectBestModifier Highest Rs and α OptimizeConcentration 6. Optimize Concentration of Selected Modifier (e.g., 5%, 10%, 15%, 20%) SelectBestModifier->OptimizeConcentration End End: Optimized Mobile Phase OptimizeConcentration->End

References

troubleshooting poor peak resolution in haloxyfop-P-methyl chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the chromatographic analysis of haloxyfop-P-methyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., broadening, tailing, or fronting) for this compound?

Poor peak shape in the chromatography of this compound can stem from several factors related to the column, mobile phase, sample, or HPLC system itself.

  • Column Issues: Column degradation is a primary cause. This can include contamination of the column inlet frit, deterioration of the packed bed, or irreversible adsorption of sample matrix components.[1] Using a guard column can help protect the analytical column from strongly retained contaminants.[1] Another potential issue is the interaction of the analyte with active sites on the column packing material, such as residual silanol (B1196071) groups, which can lead to peak tailing.[2] Using a column with low silanol activity or proper end-capping can mitigate this.[3]

  • Mobile Phase and Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase is a common cause of peak distortion, particularly fronting.[4][5] Whenever feasible, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[5]

  • Sample Overload: Injecting too much sample can lead to peak fronting and a decrease in retention time.[6][7] Reducing the injection volume or sample concentration can resolve this issue.[7] A general guideline is to inject a volume that is 1-5% of the total column volume.[5]

  • System and Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening.[2] Minimizing the length and internal diameter of all tubing is crucial for maintaining peak sharpness.

Q2: My this compound peak is splitting. What should I investigate?

Peak splitting can be attributed to several issues:

  • Contamination at the Column Inlet: A blocked or contaminated guard or analytical column inlet can disrupt the sample band, causing it to split. Removing the guard column for a test run or back-flushing the analytical column may help diagnose this.

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase or is much stronger, it can cause the peak to split, especially for early-eluting peaks. It is recommended to dissolve the sample in the mobile phase.

  • Co-elution: The split peak might actually be two different, closely eluting compounds. Optimizing the mobile phase composition or gradient can help to resolve them.[8]

  • Chemical Issues: this compound is the R-enantiomer of haloxyfop-methyl.[9] While analytical methods are designed to measure this specific enantiomer, issues with the chiral column or separation conditions could potentially lead to complex peak shapes if the S-enantiomer is present.[10] Additionally, the methyl ester can hydrolyze to haloxyfop (B150297) acid, especially in non-sterile soil or under certain pH conditions, which could appear as a separate peak.[11]

Q3: How can I improve the resolution between this compound and other interfering peaks?

Improving resolution requires adjusting the separation's efficiency, selectivity, or retention.

  • Change Mobile Phase Composition: This is one of the most effective ways to alter selectivity (the spacing between peaks).[8] For reverse-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact resolution.[3][8] Adding an acid like formic or phosphoric acid to the mobile phase can improve peak shape and sensitivity.[3][12]

  • Optimize Flow Rate: Each column has an optimal flow rate for maximum efficiency.[2] Lowering the flow rate can sometimes increase resolution, although it will also increase the analysis time.[6]

  • Adjust Column Temperature: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times. However, its effect on resolution can vary and must be evaluated empirically.[6]

  • Select a Different Column: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful option.[8] Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or one packed with smaller particles can increase the plate number (N) and improve resolution.[8]

Troubleshooting Guides

General Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a systematic approach to troubleshooting poor peak resolution in your this compound analysis.

G cluster_0 Start: Poor Peak Resolution cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware & Consumables cluster_4 Resolution start Identify Peak Problem: Broadening, Tailing, Splitting, or Co-elution check_system Check System Basics: Leaks, Flow Rate Stability, Temperature Control start->check_system Systematic Approach check_sample Review Sample Prep: Solvent Match Mobile Phase? Concentration Too High? check_system->check_sample adjust_mobile_phase Adjust Mobile Phase: Modify Organic/Aqueous Ratio Change Organic Solvent (e.g., ACN to MeOH) Adjust pH/Acid Modifier check_sample->adjust_mobile_phase If basics are OK optimize_flow Optimize Flow Rate & Temperature adjust_mobile_phase->optimize_flow check_column Inspect Column: Check for High Backpressure Flush or Replace Guard Column Consider Column Age optimize_flow->check_column If software changes fail end_node Problem Resolved optimize_flow->end_node If optimization works replace_column Change Analytical Column: Use New Column of Same Type Switch to Different Stationary Phase Use Smaller Particle Size check_column->replace_column replace_column->end_node If hardware change works

Caption: A logical workflow for diagnosing and resolving poor peak resolution issues.

Data & Protocols

Table 1: Example Chromatographic Conditions for this compound Analysis
ParameterCondition 1 (Reverse Phase)Condition 2 (Reverse Phase)Condition 3 (Normal Phase - Chiral)
Column Newcrom R1[3]Zorbax XB C18 (150 mm x 4.6 mm, 5 µm)[13]Chiralcel OK[10]
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid[3]Methanol:Water (80:20, v/v)[13]Heptane:Isopropanol:Methanol (85:5:10, v/v/v)
Flow Rate Not Specified0.6 mL/min[13]1.1 - 1.8 mL/min
Column Temp. Not Specified25 °C[13]Ambient or controlled
Detection UV (Wavelength Not Specified)UV at 225 nm[13]UV at 280 nm[10]
Notes For MS compatibility, phosphoric acid should be replaced with formic acid.[3]Method used for residue analysis in soil, tobacco, and rape.[13]Method for determining enantiomeric purity in technical material and formulations.[10]
Experimental Protocol: General Reverse-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix, instrument, and separation goals.

1. Objective: To achieve adequate separation and quantification of this compound using reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Reagents:

    • This compound analytical standard

    • HPLC-grade acetonitrile (MeCN)

    • HPLC-grade methanol

    • Ultrapure water

    • HPLC-grade formic acid or phosphoric acid

  • Sample Solvent: A mixture of Acetonitrile/Water, ideally matching the initial mobile phase composition.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: Increase to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detection Wavelength: 225 nm[13]

4. Standard and Sample Preparation:

  • Stock Standard: Accurately weigh and dissolve the this compound standard in the sample solvent to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: The extraction and cleanup procedure will be highly dependent on the sample matrix (e.g., soil, plant tissue, formulation). A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a good starting point for residue analysis in complex matrices.[14][15] The final extract should be dissolved in the sample solvent.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the working standards, starting from the lowest concentration, to generate a calibration curve.

  • Inject the prepared samples.

  • Analyze the resulting chromatograms for peak shape, retention time, and resolution. Integrate the peak area for quantification.

References

Technical Support Center: Rapid Detection of Haloxyfop-P-methyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the rapid detection of haloxyfop-P-methyl resistance. This resource provides researchers, scientists, and professionals in weed science and crop protection with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common field and laboratory-based detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common rapid methods for detecting this compound resistance in the field?

A1: The most common rapid detection methods include whole-plant assays, seed-based petri dish bioassays, the Resistance In-Season Quick (RISQ) test, and biochemical assays that measure the activity of the target enzyme, acetyl-CoA carboxylase (ACCase). Molecular assays that detect specific gene mutations conferring resistance are also becoming more accessible.

Q2: How quickly can I get results from these rapid tests?

A2: The time to obtain results varies by method. Biochemical assays can yield results in a matter of hours. Molecular tests can provide results within 1-2 weeks of sample collection[1]. Seed-based petri dish assays and the RISQ test typically provide results within 7 to 21 days[2]. In contrast, traditional whole-plant greenhouse assays can take up to two months to complete[3].

Q3: What is the primary mechanism of resistance to this compound?

A3: this compound is an ACCase inhibitor. The primary mechanism of resistance is target-site resistance (TSR), which involves mutations in the gene encoding the ACCase enzyme, preventing the herbicide from binding effectively. Non-target-site resistance (NTSR), such as enhanced metabolic detoxification of the herbicide, can also occur[4].

Q4: Can I use these methods to test for resistance to other ACCase inhibitors?

A4: Yes, many of these methods, particularly the biochemical and molecular assays, can be adapted to test for resistance to other ACCase-inhibiting herbicides. However, it is crucial to validate the specific herbicide concentrations and molecular markers for each herbicide and weed species.

Q5: What kind of samples do I need to collect from the field?

A5: For whole-plant and RISQ tests, you will need to collect whole, healthy weed seedlings. For seed-based assays, mature seeds from surviving weeds are required. For biochemical and molecular assays, fresh leaf tissue is typically used.

Comparison of Rapid Detection Methods

Method Principle Typical Time to Result Relative Cost Key Advantages Key Limitations
Petri Dish Bioassay Germination and growth of seeds on a medium containing a discriminating concentration of this compound.7-14 daysLowSimple, requires minimal equipment.Seed dormancy can interfere with results; may not be suitable for all weed species[5][6].
RISQ Test Growth of whole seedlings or tillers on an agar (B569324) medium containing a discriminating dose of the herbicide.14-21 daysModerateCan be performed in-season on live plants; reliable results[2].Requires live, healthy plant material; can be more labor-intensive than seed assays.
Biochemical Assay (e.g., Malachite Green) Colorimetric measurement of ACCase enzyme activity in the presence of this compound.< 1 dayModerate to HighVery rapid; provides direct evidence of target-site resistance.Requires specialized laboratory equipment and reagents; may not detect NTSR mechanisms.
Molecular Assay (e.g., PCR-based) Detection of specific known mutations in the ACCase gene that confer resistance.1-2 weeksHighHighly specific and sensitive for known mutations; high throughput.Will not detect novel mutations or NTSR; requires knowledge of the resistance-conferring mutations.

Experimental Protocols

Protocol 1: Rapid Petri Dish Bioassay

This protocol is adapted for screening putative this compound resistant grass weeds.

Materials:

  • Seeds from putative resistant and known susceptible weed populations.

  • Petri dishes (9 cm diameter) with sterile filter paper.

  • This compound analytical standard.

  • Acetone (for stock solution).

  • Distilled water.

  • Growth chamber.

Procedure:

  • Determine the Discriminating Concentration:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions of this compound in distilled water. A suggested starting range for winter wild oat is around 0.106 mg ai/L[3].

    • Place two sterile filter papers in each petri dish and moisten with 5 mL of a specific herbicide concentration. Include a water-only control.

    • Place 20-25 seeds of the known susceptible population in each petri dish.

    • Seal the petri dishes with parafilm and place them in a growth chamber with a defined light and temperature cycle (e.g., 12h/12h light/dark at 20-25°C).

    • After 7-14 days, identify the lowest concentration that completely inhibits the germination and growth of the susceptible seedlings. This is the discriminating concentration.

  • Screening Putative Resistant Populations:

    • Prepare petri dishes with the predetermined discriminating concentration of this compound.

    • Include a water-only control for each population being tested.

    • Place 20-25 seeds of the putative resistant population in each dish.

    • Incubate the petri dishes under the same conditions as in the determination step.

  • Assessment:

    • After 7-14 days, assess the germination and seedling growth (root and shoot length).

    • Populations that exhibit normal growth in the presence of the discriminating concentration are considered resistant.

Protocol 2: Malachite Green Colorimetric Assay for ACCase Activity

This biochemical assay provides a non-radioactive method to measure ACCase inhibition.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Liquid nitrogen.

  • Extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 1 mM EDTA, 5 mM DTT).

  • Assay buffer (e.g., 0.1 M Tricine-HCl pH 8.3, 0.5 M KCl, 10 mM MgCl2, 2 mM DTT).

  • ATP, Acetyl-CoA, NaHCO3.

  • This compound analytical standard.

  • Malachite green reagent.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract (e.g., using a Bradford assay).

  • ACCase Activity Assay:

    • In a 96-well plate, prepare reaction mixtures containing assay buffer, ATP, NaHCO3, and varying concentrations of this compound. Include a no-herbicide control.

    • Add a standardized amount of the enzyme extract to each well.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

  • Colorimetric Detection:

    • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (B84403) produced during the ACCase reaction to form a colored complex.

    • Allow time for color development according to the reagent manufacturer's instructions.

    • Measure the absorbance at approximately 620-660 nm using a microplate reader.

  • Data Analysis:

    • Calculate the ACCase activity for each herbicide concentration relative to the no-herbicide control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity). A higher IC50 value in a putative resistant population compared to a susceptible population indicates target-site resistance.

Troubleshooting Guides

Petri Dish Bioassay Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor or no germination in all treatments, including controls. Seed dormancy, low seed viability, improper storage of seeds.Break seed dormancy using appropriate methods (e.g., stratification, scarification). Use fresh, properly stored seeds.
Inconsistent results between replicates. Uneven moisture in petri dishes, temperature or light fluctuations in the growth chamber, genetic variability within the seed sample.Ensure uniform moistening of filter paper. Monitor and maintain consistent growth chamber conditions. Collect a representative seed sample from multiple plants in the field.
Susceptible population shows some growth at the discriminating concentration. Discriminating concentration is too low, herbicide degradation.Re-determine the discriminating concentration with a known susceptible population. Prepare fresh herbicide solutions for each experiment.
No clear distinction between resistant and susceptible populations. Inappropriate discriminating concentration, presence of partial resistance, NTSR mechanisms.Perform a full dose-response experiment to determine the level of resistance. Consider using a different detection method to investigate NTSR.
Biochemical Assay (Malachite Green) Troubleshooting
Issue Possible Cause(s) Solution(s)
Low or no enzyme activity in all samples. Inactive enzyme due to improper extraction or storage, incorrect buffer pH or composition.Perform enzyme extraction on ice and store extracts at -80°C. Verify the pH and composition of all buffers.
High background absorbance. Contamination of reagents with phosphate, spontaneous hydrolysis of ATP.Use high-purity water and reagents. Prepare fresh ATP solutions. Run a no-enzyme control to subtract background absorbance.
Inconsistent results between replicates. Pipetting errors, temperature fluctuations during incubation.Use calibrated pipettes and ensure accurate dispensing. Maintain a constant and uniform temperature during the assay.
No inhibition observed even at high herbicide concentrations in a known susceptible sample. Inactive herbicide, incorrect herbicide concentration.Use a fresh, validated stock of this compound. Verify all dilution calculations.

Visualizing Experimental Workflows and Logic

Diagram 1: Workflow for Petri Dish Bioassay

Petri_Dish_Workflow cluster_prep Preparation cluster_dc Discriminating Concentration Determination cluster_screen Resistance Screening cluster_results Results start Start: Collect Seed Samples (Susceptible & Putative Resistant) prep_herbicide Prepare this compound Stock & Dilutions start->prep_herbicide prep_petri Prepare Petri Dishes with Filter Paper prep_herbicide->prep_petri apply_dc Apply Herbicide Dilutions to Susceptible Seeds prep_petri->apply_dc apply_screen Apply Discriminating Dose to Putative Resistant Seeds prep_petri->apply_screen incubate_dc Incubate (7-14 days) apply_dc->incubate_dc assess_dc Assess Growth & Determine Discriminating Dose incubate_dc->assess_dc assess_dc->apply_screen incubate_screen Incubate (7-14 days) apply_screen->incubate_screen assess_screen Assess Growth incubate_screen->assess_screen result Resistant or Susceptible assess_screen->result finish End result->finish Troubleshooting_Logic start Inconsistent Results Between Replicates q1 Is moisture level uniform in all petri dishes? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are growth chamber conditions stable? a1_yes->q2 s1 Action: Ensure uniform moistening of filter paper. a1_no->s1 end_node Problem Resolved s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the seed sample genetically uniform? a2_yes->q3 s2 Action: Monitor and stabilize temperature and light. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node s3 Action: Collect a more representative seed sample. a3_no->s3 s3->end_node ACCase_Pathway cluster_process Fatty Acid Biosynthesis AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids ACCase->MalonylCoA Product Inhibition Inhibition ACCase->Inhibition Haloxyfop This compound Haloxyfop->ACCase Binds to Resistance Resistant ACCase (Target-Site Mutation) Haloxyfop->Resistance No effective binding NoInhibition No Inhibition Resistance->NoInhibition

References

Technical Support Center: Enhancing the Stability of Haloxyfop-P-methyl Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of haloxyfop-P-methyl analytical standards. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound standard is showing signs of degradation. What are the common causes?

A1: this compound is susceptible to two primary degradation pathways: hydrolysis and photolysis.[1][2] The ester bond in the molecule is prone to breaking under certain conditions.[1]

  • Hydrolysis: The ester group can be hydrolyzed to its active acid form, haloxyfop-P. This process is significantly influenced by pH.

  • Photodegradation: Exposure to sunlight or other UV light sources can cause the molecule to break down into various degradation products.[1][2]

Q2: I am observing a new, unidentified peak in my chromatogram when analyzing my this compound standard. What could it be?

A2: An unexpected peak likely indicates the presence of a degradation product. The most common degradation product is haloxyfop-P, the carboxylic acid form of the molecule, resulting from hydrolysis.[1][3] Other potential degradation products can be formed through photolysis, especially upon exposure to sunlight. These can include compounds such as [4-[[3-chloro-5-(trifluoromethyl)-2- pyridyl]oxy]phenyl] acetate (B1210297) and 6-ethoxy-3-(trifluoromethyl)benzofuro[2,3-b]pyridine.[1]

Q3: What are the optimal storage conditions for my this compound analytical standard to ensure its stability?

A3: To minimize degradation, this compound standards should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Store in a refrigerator or freezer. One study showed stability for 14 days when stored at 54 ± 2 °C, but degradation increased with longer storage.[1][2][4] Lower temperatures are generally recommended for long-term storage.

  • Light: Protect from light by storing in amber vials or in a light-blocking container to prevent photodegradation.[1][2]

  • pH: The standard is most stable in acidic conditions (pH 4) and is unstable in alkaline conditions (pH 9), where hydrolysis is rapid.[5][6] Therefore, if preparing solutions, use a slightly acidic solvent.

Q4: My analytical results for this compound are inconsistent. How can I troubleshoot my analytical method?

A4: Inconsistent results can stem from several factors related to sample handling and the analytical method itself. Consider the following:

  • Standard Preparation: Ensure your standard is fully dissolved and the solution is homogeneous. Use a high-purity, slightly acidic solvent for dissolution.

  • System Suitability: Before running samples, perform a system suitability test to ensure your HPLC or GC system is performing correctly. Check for consistent retention times, peak shapes, and detector response.

  • Mobile Phase (for HPLC): Ensure the mobile phase is properly prepared, degassed, and that the pH is controlled, as this can affect the stability of this compound during the analysis.

  • Injection Volume and Concentration: Use a consistent injection volume and ensure your standard and sample concentrations are within the linear range of your detector.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Hydrolysis of this compound at 20-22°C

pHHalf-lifeStability
4StableHydrolytically stable.[5]
5161 days-
716 - 43 daysModerate stability.[1][6]
9< 1 day (0.63 days)Unstable, rapid hydrolysis occurs.[1][6]

Table 2: Thermal and Photostability of this compound

ConditionDurationDegradation/Loss (%)Calculated Shelf-Life
54 ± 2 °C14 daysNo significant degradation-
54 ± 2 °C70 days4.92% - 7.06%51.30 - 73.29 days
Sunlight Exposure70 days9.93% - 13.09%24.43 - 34.20 days

Data sourced from a study on two different commercial formulations.[1]

Table 3: Photodegradation of this compound in Aqueous Solutions

Water TypeHalf-life (minutes)Photodegradation (%)
Distilled Water9.1898.0
Well Water (0.5 m)-94.3
Well Water (1 m)-93.0
Runoff Water-94.2
River Water47.4758.6

This study highlights the rapid photodegradation in various water matrices, with rates influenced by the presence of dissolved organic matter.[7][8][9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general guideline for the analysis of this compound using HPLC. Method optimization may be required for specific instrumentation and samples.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Chiral phase column (e.g., Chiralcel OK) for enantiomeric separation or a standard reverse-phase C18 column (150 mm x 4.6 mm, 5 µm) for general quantification.[5][10][11]

    • Mobile Phase:

      • Normal Phase (Chiral): A mixture of heptane (B126788) and isopropanol.

      • Reverse Phase: A mixture of acetonitrile (B52724), water, and an acidifier like glacial acetic acid or phosphoric acid.[11][12] A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

    • Flow Rate: 1.0 mL/min (adjust as needed for optimal separation).

    • Detection: UV at 280 nm.[5][10]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway HPM This compound HP Haloxyfop-P (Acid) HPM->HP Hydrolysis (especially at high pH) Photo_Products Photodegradation Products HPM->Photo_Products Photolysis (UV/Sunlight Exposure)

Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Analytical Standard Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) Standard->Dissolve Dilute Prepare working standards and samples Dissolve->Dilute Equilibrate Equilibrate HPLC system Inject Inject standards and samples Equilibrate->Inject Detect UV Detection at 280 nm Inject->Detect Calibrate Generate calibration curve Quantify Quantify this compound concentration Calibrate->Quantify

General workflow for HPLC analysis.

References

Technical Support Center: Minimizing Photodegradation of Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing photodegradation during the collection and handling of aqueous samples.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving photosensitive compounds in aqueous solutions.

Problem Potential Cause Recommended Solution
Inconsistent analytical results between replicate samples. Differential light exposure during sample collection or processing.Standardize sample handling procedures to ensure uniform light exposure for all samples. Work in a controlled lighting environment, such as under yellow light, and minimize the time samples are exposed to light.[1]
Rapid degradation of the analyte of interest upon collection. The analyte is highly photosensitive and is degrading upon exposure to ambient light.Collect and process samples in a darkened environment or under red-tinted light.[1] Immediately transfer samples to light-protecting containers.
Formation of unknown peaks in chromatograms. Photodegradation products are being formed.Analyze samples immediately after collection. If storage is necessary, use amber vials and refrigerate or freeze the samples to slow down degradation.[1][2]
Low recovery of the analyte from spiked samples. The analyte has degraded between the spiking and analysis steps due to light exposure.Prepare and handle spiked samples under the same light-protected conditions as the test samples. Use amber autosampler vials for analysis.[1]

Frequently Asked Questions (FAQs)

1. What are the primary causes of photodegradation in aqueous samples?

Photodegradation in aqueous samples is primarily caused by two mechanisms:

  • Direct Photolysis: The analyte molecule directly absorbs light energy, leading to its chemical decomposition. This is common for compounds with aromatic rings and conjugated π systems.

  • Indirect Photolysis: Other substances in the sample, such as dissolved organic matter (DOM) or nitrate, absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS then degrade the analyte.[3]

Several factors can influence the rate of photodegradation, including the chemical structure of the analyte, the pH of the solution, the presence of photosensitizing species, and the intensity and wavelength of the light source.

2. How can I protect my samples from photodegradation during collection?

The most effective method is to minimize light exposure from the moment of collection.

  • Use appropriate containers: Collect samples directly into amber glass or opaque plastic containers to block UV and visible light.[1][4][5][6]

  • Work in a controlled environment: If possible, collect samples in a shaded area or under low-light conditions.

  • Wrap containers: If light-protective containers are not available, wrap clear containers in aluminum foil immediately after collection.[2]

3. What is the best way to store photosensitive aqueous samples?

Proper storage is crucial to maintain the integrity of photosensitive samples.

  • Light Protection: Always store samples in amber vials or other opaque containers.[1][4][5][6]

  • Temperature Control: Refrigerate (2-8 °C) or freeze samples to slow down the rate of chemical degradation. For volatile compounds, freezing is often recommended.[1]

  • Headspace Minimization: Fill vials as much as possible to minimize the headspace, which can reduce oxidation.

4. How do clear and amber glass vials compare in protecting samples?

Amber glass provides significantly more protection against photodegradation than clear glass.

FeatureClear Glass VialsAmber Glass Vials
UV Protection MinimalExcellent; blocks most UV and blue light.[4][5][6]
Best For Light-stable compounds, visual inspection of samples.[4][5][6]Light-sensitive pharmaceuticals, chemical standards, and biological samples.[4][5][6]
Sample Visibility HighLimited

5. Can I use plastic containers for my photosensitive samples?

Opaque plastic containers can be a suitable alternative to amber glass, especially for field collection where breakage is a concern. However, it is essential to ensure that the plastic is inert and does not leach any substances into the sample. For long-term storage, amber borosilicate glass is generally preferred due to its higher chemical resistance.

Experimental Protocols

Protocol 1: General Procedure for Handling Photosensitive Aqueous Samples

This protocol outlines the basic steps for collecting, handling, and analyzing photosensitive compounds in aqueous solutions to minimize photodegradation.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Aluminum foil

  • Pipettes and other necessary lab equipment

  • Low-light environment (e.g., a room with yellow or red lights, or a glove box)

Procedure:

  • Preparation: Before starting, ensure all necessary equipment is readily available to minimize sample handling time. If working in the field, prepare a shaded area for sample processing.

  • Sample Collection:

    • Collect the aqueous sample directly into a pre-labeled amber glass vial.

    • If an amber vial is not available, collect the sample in a clear glass vial and immediately wrap it securely with aluminum foil.

  • Sample Processing:

    • Perform any necessary sample preparation steps (e.g., filtration, addition of reagents) in a low-light environment.

    • If dilutions are required, use amber volumetric flasks or wrap clear flasks in aluminum foil.

  • Storage:

    • If immediate analysis is not possible, store the samples in a refrigerator or freezer in their light-protected containers.

  • Analysis:

    • When ready for analysis, use an autosampler with amber vials if available.

    • If using clear vials in the autosampler, minimize the time the samples are exposed to light before injection.

Protocol 2: Photostability Testing of a Drug Substance in Aqueous Solution (Forced Degradation Study)

This protocol is a simplified version based on the principles outlined in the ICH Q1B guideline for photostability testing. It is intended to evaluate the photosensitivity of a drug substance.

Materials:

  • Drug substance

  • Solvent (e.g., purified water, buffer)

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)

  • Light-protected containers (e.g., amber glass vials wrapped in aluminum foil for dark controls)

  • Calibrated light source capable of emitting both UV and visible light (e.g., xenon lamp or a combination of fluorescent and near-UV lamps)

  • Calibrated radiometer and lux meter

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the drug substance in the chosen solvent at a known concentration.

    • Transfer aliquots of the solution into both transparent and light-protected containers. The light-protected samples will serve as dark controls to assess thermal degradation.

  • Light Exposure:

    • Place the transparent sample containers in a photostability chamber.

    • Place the dark control containers in the same chamber, ensuring they are fully protected from light.

    • Expose the samples to a controlled amount of light, as recommended by ICH Q1B (e.g., not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light).[7]

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from both the exposed and dark control containers.

    • Analyze the samples using a validated analytical method to determine the concentration of the drug substance and the formation of any degradation products.

  • Data Evaluation:

    • Compare the results from the exposed samples to those of the dark controls to differentiate between photodegradation and thermal degradation.

    • Calculate the rate of degradation and identify any major photodegradation products.

Quantitative Data Summary

The following tables summarize data on the photodegradation of selected pharmaceuticals under different experimental conditions.

Table 1: Photodegradation Half-Lives of Pharmaceuticals under UV Irradiation with a TiO₂ Photocatalyst

CompoundHalf-Life (minutes)
Propranolol1.9
Mebeverine2.1
Carbamazepine3.2

Data from photocatalytic experiments with Degussa P25 TiO₂ under optimal conditions.[3]

Table 2: Degradation Efficiency of Pharmaceuticals after 6 Hours of Irradiation

CompoundPhotocatalystLight SourceDegradation Efficiency (%)
ParacetamolTiO₂ P25UV (368 nm)~100
IbuprofenTiO₂ P25UV (368 nm)~100
DiclofenacTiO₂ P25UV (368 nm)Intermediates observed
Diclofenacg-C₃N₄Visible (446 nm)~77

Data from photocatalytic degradation experiments.[8][9]

Visualizations

PhotodegradationPathways cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis Analyte Photosensitive Analyte ExcitedState Excited State Analyte* Analyte->ExcitedState Light Light (UV/Visible) Light->Analyte Absorption DegradationProducts_D Degradation Products ExcitedState->DegradationProducts_D Decomposition Photosensitizer Photosensitizer (e.g., DOM, Nitrate) ROS Reactive Oxygen Species (ROS) (e.g., •OH, ¹O₂) Photosensitizer->ROS Generation Light_I Light (UV/Visible) Light_I->Photosensitizer Absorption Analyte_I Photosensitive Analyte ROS->Analyte_I Oxidation DegradationProducts_I Degradation Products Analyte_I->DegradationProducts_I

Caption: Mechanisms of photodegradation in aqueous samples.

SampleHandlingWorkflow cluster_prevention Preventative Measures Start Start: Sample Collection Collection Collect in Amber Vial or Wrap Clear Vial in Foil Start->Collection Processing Process in Low-Light Environment Collection->Processing Storage Store in Dark at Low Temperature (if needed) Processing->Storage Analysis Analyze using Amber Autosampler Vials Storage->Analysis End End: Data Acquisition Analysis->End UseAmber Use Amber Glassware UseAmber->Collection LowLight Work Under Low Light LowLight->Processing WrapVials Wrap with Foil WrapVials->Collection ColdStorage Refrigerate/Freeze ColdStorage->Storage

Caption: Recommended workflow for handling photosensitive aqueous samples.

References

Technical Support Center: Addressing Interference from Metabolites in Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with metabolite interference in residue analysis.

Frequently Asked Questions (FAQs)

1. What are the common signs of metabolite interference in my residue analysis?

Metabolite interference can manifest in several ways during residue analysis, potentially leading to inaccurate quantification and false-positive or false-negative results.[1][2] Key indicators include:

  • Poor reproducibility: Significant variations in analyte response across replicate injections or different samples.[3]

  • Reduced sensitivity: A noticeable decrease in the signal intensity of the target analyte.[3]

  • Peak shape distortion: The chromatographic peak of your analyte of interest may appear split, shouldered, or broadened.[3]

  • Inaccurate quantification: Discrepancies between expected and measured concentrations, which can be a result of ion suppression or enhancement caused by co-eluting metabolites.[1][4]

  • Unexpected peaks: The appearance of unknown peaks in the chromatogram that may overlap with the analyte of interest.

2. How can I minimize metabolite interference during sample preparation?

Effective sample preparation is a critical first step in mitigating interference from metabolites.[5][6] The primary goals are to remove interfering substances while efficiently extracting the target analyte. Key strategies include:

  • Quenching: This process rapidly halts metabolic activity to prevent further conversion of the parent compound into metabolites after sample collection. A common and effective method involves the direct application of liquid nitrogen (LN2) to the sample, which allows for later extraction.[7]

  • Extraction: The choice of extraction solvent is crucial for selectively isolating the analyte of interest while leaving behind interfering metabolites. A widely used solvent system is a mixture of acetonitrile, methanol, and water.[8]

  • Cleanup: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.[9][10]

Below is a general workflow for sample preparation designed to reduce metabolite interference:

SamplePrepWorkflow cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Cleanup Sample Biological Sample Quench Quenching (e.g., Liquid Nitrogen) Sample->Quench Halt Metabolism Extraction Solvent Extraction (e.g., ACN/MeOH/H2O) Quench->Extraction Isolate Analytes Cleanup Cleanup (e.g., SPE, LLE) Extraction->Cleanup Remove Interferences Analysis LC-MS/MS Analysis Cleanup->Analysis TroubleshootingTree Start Interference Observed? SamplePrep Optimize Sample Preparation Start->SamplePrep Yes Chromatography Adjust Chromatography SamplePrep->Chromatography Still interfering Resolved Interference Resolved SamplePrep->Resolved Resolved MS_Settings Optimize MS Settings Chromatography->MS_Settings Still interfering Chromatography->Resolved Resolved MS_Settings->Resolved Resolved NotResolved Interference Persists MS_Settings->NotResolved Not Resolved (Consider alternative analytical platform)

References

Technical Support Center: Optimizing Spray Application to Minimize Drift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray application parameters to reduce off-target drift during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during spray applications.

Q1: My experimental results are inconsistent, and I suspect spray drift is affecting my non-target samples. What are the primary factors I should investigate?

A1: Spray drift is the movement of spray droplets away from the intended target.[1] Several factors contribute to drift, which can be broadly categorized as equipment and application parameters, spray characteristics, and weather conditions.[1] To troubleshoot, you should systematically evaluate the following:

  • Nozzle Selection: The type of nozzle significantly impacts droplet size, a primary determinant of drift.[2][3] Nozzles that produce coarser droplets are less likely to drift.[2][4]

  • Operating Pressure: Higher pressures generally create smaller droplets, which are more susceptible to drift.[3][5] It is crucial to operate within the recommended pressure range for your chosen nozzle.[6]

  • Boom Height: The greater the distance between the nozzle and the target, the more time droplets have to be carried away by wind.[7][8] Maintaining a lower boom height is critical.[3]

  • Travel Speed: High travel speeds can create air turbulence around the sprayer, leading to increased drift.[9][10]

  • Environmental Conditions: Wind speed and direction are the most critical weather factors.[11] High temperatures and low humidity can cause droplet evaporation, leading to smaller, more drift-prone droplets.[9][11][12] Spraying during a temperature inversion (calm conditions with cool air near the surface) can also lead to significant drift over long distances.[5][11]

Q2: How can I select the appropriate nozzle to minimize drift for my specific application?

A2: Nozzle selection is a critical first step in reducing spray drift.[2] Consider the following:

  • Nozzle Type: Air-induction (AI) or venturi nozzles are designed to produce larger, air-filled droplets that are less prone to drift compared to standard flat-fan nozzles.[7][13] Pre-orifice nozzles also help in reducing the operating pressure within the nozzle, resulting in coarser droplets.[7]

  • Droplet Size Classification: Nozzle manufacturers provide charts that classify droplet size (e.g., fine, medium, coarse) based on nozzle type and operating pressure. For drift reduction, select nozzles that produce a coarser droplet spectrum.[6]

  • Application Requirements: The required level of coverage for your experiment will also influence nozzle choice. While coarser droplets reduce drift, finer droplets may be necessary for applications requiring thorough coverage. A balance must be struck between efficacy and drift mitigation.[6]

Q3: What is the optimal range for operating pressure to reduce spray drift?

A3: While there is no single optimal pressure for all applications, a general principle is to use the lower end of the nozzle's recommended pressure range.[3] Exceeding the recommended pressure can significantly increase the number of fine, driftable droplets.[3][5] For many standard nozzles, pressures above 40-45 psi can lead to a higher potential for drift.[3] However, some low-drift nozzles are designed to operate at higher pressures while still producing larger droplets.[4] Always consult the manufacturer's specifications for your specific nozzle.

Q4: I am working in a controlled environment with minimal wind. Do I still need to be concerned about boom height?

A4: Yes, even in controlled environments, maintaining a proper boom height is essential. A lower boom height reduces the distance droplets must travel, minimizing their exposure to any air currents, however slight.[2][3] For nozzles with a 110-degree spray angle and 20-inch spacing, a boom height of 24 inches or less above the target is generally recommended.[4] The principle is to keep the boom as low as possible while ensuring uniform spray coverage.[2]

Q5: Can I use adjuvants to help control spray drift?

A5: Yes, drift reduction adjuvants (DRAs) can be effective in minimizing spray drift.[14] These adjuvants work by increasing the viscosity of the spray solution, which leads to the formation of larger droplets.[1][14] Common types of DRAs include polyacrylamide polymers and guar (B607891) gums.[14] While DRAs can be a useful tool, they should be considered as a secondary measure after optimizing primary factors like nozzle selection and pressure.[1] It's also important to ensure compatibility with your spray mixture and nozzle type, as some combinations can negatively affect spray patterns.[4][15]

Data Presentation: Quantitative Insights into Drift Reduction

The following tables summarize key quantitative data related to spray drift management.

Table 1: ASABE/BCPC Droplet Size Classification

CategorySymbolVMD (µm) RangeTypical UsesDrift Potential
Very FineVF< 150Insecticides, Fungicides (high coverage)Very High
FineF150 - 250Insecticides, Fungicides, Post-emergence HerbicidesHigh
MediumM250 - 350Post-emergence HerbicidesModerate
CoarseC350 - 450Pre-emergence & Systemic HerbicidesLow
Very CoarseVC450 - 550Systemic Herbicides, Drift Reduction ZonesVery Low
Extremely CoarseXC> 550Drift Reduction, Soil-applied HerbicidesExtremely Low
VMD (Volume Median Diameter) is the droplet size at which 50% of the spray volume is in smaller droplets and 50% is in larger droplets.

Table 2: Effect of Nozzle Type and Pressure on Droplet Size (Illustrative)

Nozzle TypePressure (psi)Droplet Size Classification
Standard Flat-Fan30Medium
Standard Flat-Fan60Fine
Air Induction30Coarse
Air Induction60Medium-Coarse
Turbo TeeJet30Very Coarse
Turbo TeeJet60Coarse

Table 3: Influence of Wind Speed on Downwind Drift Distance

Droplet Diameter (microns)Wind Speed (mph)Downwind Drift Distance (feet) from a 10-foot release height
100 (Fine)115
100 (Fine)577
400 (Coarse)13
400 (Coarse)515
Adapted from Ross and Lembi, 1985, as cited in Nebraska Extension Publications.[5]

Experimental Protocols

Protocol 1: Measuring Spray Drift Potential Using Water-Sensitive Paper

Objective: To visually assess and compare the drift potential of different sprayer setups.

Materials:

  • Water-sensitive paper (WSP) cards

  • Stakes or holders for WSP cards

  • Sprayer system to be tested

  • Water (or a non-staining spray solution)

  • Anemometer (to measure wind speed)

  • Tape measure

Methodology:

  • Site Selection: Choose an open area where wind conditions are relatively stable.

  • Collector Placement: Place WSP cards on holders at set intervals downwind from the intended spray path. For example, place collectors at 5, 10, 15, and 20 feet from the edge of the spray swath. Also, place control cards upwind of the spray area.

  • Record Conditions: Before spraying, record the environmental conditions, including wind speed and direction, temperature, and relative humidity.

  • Sprayer Setup: Configure the sprayer with the specific nozzle, pressure, and boom height to be tested.

  • Application: Make a single pass with the sprayer along the designated spray path.

  • Card Collection: After the spray has settled, carefully collect the WSP cards.

  • Analysis: Visually analyze the droplet deposition on the cards. The presence and density of droplets on the downwind cards indicate the extent of spray drift. For more quantitative analysis, the cards can be scanned and analyzed using image analysis software to determine droplet density and size distribution.

  • Replication: Repeat the experiment for each sprayer configuration you wish to test, ensuring consistent environmental conditions for comparison.

Protocol 2: Wind Tunnel Analysis of Droplet Size Spectra

Objective: To quantitatively measure the droplet size distribution produced by different nozzles under controlled conditions.

Materials:

  • Low-speed wind tunnel

  • Laser diffraction instrument (e.g., Phase Doppler Particle Analyzer)

  • Nozzle to be tested

  • Pressurized spray system

  • Water

Methodology:

  • System Setup: Mount the nozzle in the wind tunnel, ensuring it is spraying vertically downwards. Position the laser diffraction instrument so that the laser beam passes through the spray plume at a set distance below the nozzle orifice (e.g., 30-50 cm).[16]

  • Set Parameters: Set the wind tunnel to a specific air speed to simulate field conditions. Set the spray system to the desired operating pressure.

  • Data Acquisition: Activate the sprayer and the laser diffraction instrument. The instrument will measure the size and velocity of individual droplets passing through the laser beam.

  • Data Analysis: The instrument's software will generate a droplet size spectrum, providing key metrics such as the Volume Median Diameter (VMD) and the percentage of the spray volume contained in droplets below a certain size (e.g., <150 µm), which is indicative of drift potential.[17]

  • Comparative Analysis: Repeat the measurement for different nozzles and pressure settings to compare their droplet size distributions and drift potential.

Visualizations

Drift_Mitigation_Workflow cluster_input Experimental Parameters cluster_decision Optimization Steps cluster_output Outcome Application Define Application (e.g., Herbicide, Fungicide) Nozzle Select Nozzle Type (e.g., Air Induction) Application->Nozzle Target Identify Target (e.g., Broadleaf, Grass) Target->Nozzle Environment Assess Environment (Wind, Temp, Humidity) Pressure Set Operating Pressure (Lower Range) Environment->Pressure Speed Control Travel Speed (Reduce Turbulence) Environment->Speed Nozzle->Pressure BoomHeight Adjust Boom Height (Minimize Distance) Pressure->BoomHeight BoomHeight->Speed Adjuvant Consider Adjuvant (Drift Reduction Agent) Speed->Adjuvant Drift Reduced Drift Potential Adjuvant->Drift

Caption: Decision workflow for optimizing sprayer settings to minimize drift.

Drift_Parameter_Relationships cluster_params Controllable Parameters cluster_factors Intermediate Factors cluster_drift Outcome Nozzle Nozzle Choice DropletSize Droplet Size Nozzle->DropletSize determines Pressure Spray Pressure Pressure->DropletSize influences BoomHeight Boom Height ReleaseHeight Release Height BoomHeight->ReleaseHeight sets Speed Travel Speed Turbulence Air Turbulence Speed->Turbulence creates Drift Spray Drift DropletSize->Drift impacts ReleaseHeight->Drift impacts Turbulence->Drift increases

Caption: Relationship between spray parameters and their impact on drift.

References

Technical Support Center: Enhancing Bioassay Sensitivity for Low-Level Resistance Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving bioassay sensitivity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection of low-level drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-level drug resistance with bioassays?

A1: Detecting low-level resistance is challenging due to several factors. The subtle phenotypic changes may fall within the range of experimental variability of the assay, making it difficult to distinguish from the susceptible "wild-type" population. Furthermore, low-level resistance might only be present in a small subpopulation of cells, which can be missed if the assay is not sensitive enough. The choice of assay endpoint and the drug concentration range are also critical, as suboptimal parameters can mask small shifts in sensitivity.

Q2: How can I adapt my standard broth microdilution protocol to better detect low-level resistance?

A2: To enhance the sensitivity of a broth microdilution assay for low-level resistance, several modifications can be made. Consider using a more narrow range of antibiotic concentrations around the suspected minimal inhibitory concentration (MIC) of the susceptible population. Increasing the inoculum density can sometimes amplify the detection of a resistant subpopulation. Extending the incubation period may also allow for the slower-growing resistant subpopulation to become more prominent. However, it is crucial to validate these modifications against known susceptible and low-level resistant strains to ensure they do not lead to false-positive results.

Q3: When should I choose a genotypic assay over a phenotypic assay for resistance detection?

A3: The choice between a genotypic and a phenotypic assay depends on the specific research question. Genotypic assays, such as PCR and sequencing, are highly sensitive for detecting known resistance mutations, even in a small fraction of the population. They are also generally faster than phenotypic assays. However, they can only detect known resistance markers and do not provide information on the overall cellular response to a drug. Phenotypic assays, on the other hand, measure the functional consequence of resistance and can detect novel resistance mechanisms. For a comprehensive understanding, an integrated approach combining both methods is often the most effective strategy.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioassays for low-level resistance detection.

Issue 1: High Background Signal in Luminescence or Fluorescence Assays
Potential Cause Recommended Solution
Autofluorescence from media components or the compound itself.Run a compound-only control to check for intrinsic fluorescence. Consider using phenol (B47542) red-free media or switching to a red-shifted dye.[3]
Contamination of reagents or samples.Use sterile, high-purity water and reagents. Prepare fresh solutions and filter-sterilize if necessary.
High concentration of detection reagents.Titrate the detection reagents to find the optimal concentration that provides a good signal-to-noise ratio without increasing the background.
Light leakage or phosphorescence from microplates.For luminescence assays, use opaque, white-walled plates to maximize signal and prevent crosstalk. For fluorescence, use black-walled plates to reduce background. Allow plates to "dark adapt" for about 10 minutes before reading to reduce phosphorescence.[4]
Issue 2: Low Signal-to-Noise Ratio
Potential Cause Recommended Solution
Suboptimal reagent concentration or incubation time.Optimize the concentration of all reagents and the incubation times for each step of the assay.
Low expression of the target protein or reporter gene.If using a reporter assay, ensure the promoter is sufficiently active. Consider using a stronger promoter or increasing the amount of transfected DNA.
Cell seeding density is too low or too high.Perform a cell titration experiment to determine the optimal seeding density that provides the best assay window.
Incorrect instrument settings.Optimize the gain, integration time, and read height on the plate reader for your specific assay.
Issue 3: Inconsistent Results Between Replicates or Experiments
Potential Cause Recommended Solution
Pipetting errors and variability in reagent dispensing.Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.
Edge effects in microplates due to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to create a humidity barrier.
Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase when seeding.
Variability in inoculum density.Standardize the inoculum preparation carefully. Use a spectrophotometer to measure the optical density and ensure a consistent starting cell number.

Quantitative Data Summary

The following tables provide a summary of representative Minimum Inhibitory Concentration (MIC) data for susceptible and low-level resistant bacterial strains, as well as a comparison of the sensitivity of different bioassay methods.

Table 1: Representative MIC Values for E. coli Strains

AntibioticSusceptible Strain (ATCC 25922) MIC (µg/mL)Low-Level Resistant Strain (Clinical Isolate) MIC (µg/mL)Fold Change
Ciprofloxacin0.0150.1258.3x
Gentamicin0.548x
Ampicillin4164x

Note: These are example values and can vary between studies and specific isolates.

Table 2: Comparison of Bioassay Sensitivity for Detecting Low-Level Resistance

Assay MethodPrincipleDetection Limit for Resistant SubpopulationAdvantagesDisadvantages
Broth Microdilution Measures inhibition of growth in liquid media.1-5%Gold standard, provides quantitative MIC.Can be time-consuming, may miss very small subpopulations.
Agar Dilution Measures inhibition of growth on solid media.~1%Can test multiple strains at once.Less common for routine testing.
Checkerboard Assay Two-dimensional dilution to assess drug synergy.Dependent on the combination.Evaluates drug interactions.Complex setup and interpretation.[5][6]
qPCR-based Genotypic Assay Detects specific resistance genes.<0.1%Highly sensitive and specific for known mutations, rapid.Cannot detect novel resistance mechanisms, does not measure phenotypic response.
Next-Generation Sequencing (NGS) Whole-genome or targeted sequencing.<1%Comprehensive detection of all resistance genes, can identify novel mutations.Higher cost, complex data analysis.

Experimental Protocols

Protocol 1: Modified Broth Microdilution for Enhanced Sensitivity

This protocol is adapted for the detection of low-level resistance by incorporating a narrower dilution series and a stringent inoculum standardization.

  • Prepare Inoculum: From a fresh culture, suspend colonies in sterile saline to match a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the antibiotic in a 96-well plate with a narrower concentration range centered around the known MIC of a susceptible control strain.

  • Inoculation: Add the standardized inoculum to each well containing the antibiotic dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours. For detecting slow-growing resistant subpopulations, the incubation time can be extended to 48 hours, with careful monitoring of the growth control.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A small, two- to four-fold increase in MIC compared to the susceptible control may indicate low-level resistance.

Protocol 2: Integrated Phenotypic and Genotypic Workflow

This workflow combines broth microdilution with a targeted qPCR assay for a comprehensive assessment of resistance.

  • Perform Broth Microdilution: Follow the protocol above to determine the phenotypic MIC.

  • Isolate DNA: From the wells showing growth at or just above the MIC of the susceptible control, isolate total DNA.

  • Perform qPCR: Use primers specific for known resistance genes associated with the antibiotic being tested. Include positive and negative controls.

  • Data Analysis: Correlate the phenotypic MIC data with the genotypic qPCR results. The presence of a resistance gene, even at a low level, coupled with a slight increase in MIC, provides strong evidence for low-level resistance.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this technical support center.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_interpretation Integrated Interpretation pheno_start Bacterial Isolate mic_assay Broth Microdilution Assay pheno_start->mic_assay mic_result Determine MIC mic_assay->mic_result geno_start DNA from MIC wells mic_assay->geno_start Select wells at/ above susceptible MIC interpretation Correlate Phenotypic and Genotypic Data mic_result->interpretation qpcr qPCR for Resistance Genes geno_start->qpcr geno_result Detect Resistance Alleles qpcr->geno_result geno_result->interpretation final_result final_result interpretation->final_result Confirm Low-Level Resistance

Caption: Integrated workflow for phenotypic and genotypic resistance detection.

Troubleshooting_Logic start Inconsistent Bioassay Results check_reagents Check Reagent Stability and Concentrations start->check_reagents check_cells Verify Cell Health and Passage Number start->check_cells check_protocol Review Pipetting Technique and Incubation Conditions start->check_protocol check_instrument Calibrate and Optimize Plate Reader Settings start->check_instrument outcome Improved Assay Reproducibility check_reagents->outcome Prepare Fresh Reagents check_cells->outcome Use Low Passage Cells check_protocol->outcome Standardize Protocol check_instrument->outcome Optimize Settings

Caption: A logical approach to troubleshooting inconsistent bioassay results.

References

Technical Support Center: Mitigating the Impact of Soil Organic Matter on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the influence of soil organic matter (SOM) on experimental efficacy.

Troubleshooting Guides

Issue: Reduced Bioavailability of Test Compounds in High-SOM Soil

Question: We are observing significantly lower than expected efficacy of our test compound in soil with high organic matter content. How can we troubleshoot this issue?

Answer:

This is a common challenge due to the high cation exchange capacity and large surface area of SOM, which can lead to the adsorption of test compounds, reducing their bioavailability. Here’s a step-by-step troubleshooting guide:

Experimental Workflow for Diagnosing and Mitigating SOM-Induced Efficacy Reduction

start Reduced Efficacy Observed in High-SOM Soil quantify Step 1: Quantify Compound Adsorption (Batch Equilibrium Experiments) start->quantify isotherm Step 2: Determine Adsorption Isotherms (Langmuir, Freundlich) quantify->isotherm desorption Step 3: Assess Desorption Potential (Sequential Extraction) isotherm->desorption formulation Step 4: Modify Compound Formulation (e.g., Encapsulation, Surfactants) desorption->formulation If adsorption is high retest Step 5: Re-evaluate Efficacy with Modified Formulation desorption->retest If adsorption is low, re-evaluate other factors formulation->retest end Optimized Efficacy retest->end

Caption: Troubleshooting workflow for reduced compound efficacy in high-SOM soil.

Detailed Methodologies:

  • Batch Equilibrium Experiments:

    • Prepare a series of soil samples with varying concentrations of your test compound.

    • Equilibrate the samples by shaking them for a predetermined time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the samples to separate the soil from the solution.

    • Measure the concentration of the compound remaining in the supernatant.

    • The amount of compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

Issue: Inconsistent Results Across Different Soil Batches

Question: Our experimental results are highly variable when we use different batches of soil, even though they are from the same source. What could be the cause and how do we address it?

Answer:

Variability in SOM content and composition is a likely cause. Different batches, even from the same location, can have fluctuations in organic matter.

Logical Relationship for Diagnosing Inconsistent Results

inconsistent_results Inconsistent Results characterize_som Characterize SOM (e.g., LOI, C/N ratio) inconsistent_results->characterize_som standardize_soil Standardize Soil (Artificial or Homogenized) characterize_som->standardize_soil If SOM varies significantly normalize_data Normalize Data to SOM Content characterize_som->normalize_data If SOM variation is minor consistent_results Consistent Results standardize_soil->consistent_results normalize_data->consistent_results

Caption: Decision-making process for addressing soil batch variability.

Recommendations:

  • Characterize Each Batch: Before starting your experiments, characterize the SOM content of each soil batch using methods like Loss on Ignition (LOI) or elemental analysis.

  • Standardize Your Soil: If possible, use a standardized artificial soil or homogenize a large batch of natural soil to ensure consistency across experiments.

  • Normalize Your Data: If using different batches is unavoidable, consider normalizing your efficacy data to the SOM content of each batch.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively compare the binding of different compounds to soil organic matter?

A1: You can determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for each compound. Koc is a measure of a chemical's tendency to adsorb to organic carbon in soil. A higher Koc value indicates stronger binding.

Table 1: Comparison of Adsorption Coefficients for Different Compound Classes

Compound ClassTypical Koc Range (L/kg)Binding Potential to SOM
Nonpolar Organics1,000 - 1,000,000High to Very High
Polar Organics10 - 1,000Low to Moderate
Ionizable OrganicsVariable (pH-dependent)Variable

Q2: What is the role of dissolved organic matter (DOM) in compound efficacy?

A2: Dissolved organic matter, the soluble fraction of SOM, can form complexes with test compounds in the soil solution. This can either increase the compound's mobility and apparent solubility or decrease its bioavailability by preventing it from interacting with its target.

Signaling Pathway Illustrating DOM Interaction

compound Test Compound complex Compound-DOM Complex compound->complex target Biological Target compound->target Direct Interaction dom Dissolved Organic Matter (DOM) dom->complex efficacy Biological Efficacy complex->efficacy Inhibits Interaction target->efficacy Leads to

Caption: Interaction of a test compound with dissolved organic matter.

Q3: Are there any formulation strategies to mitigate SOM binding?

A3: Yes, several formulation strategies can be employed:

  • Encapsulation: Encapsulating the active compound in a polymer matrix can protect it from binding to SOM and allow for a controlled release.

  • Use of Surfactants: Non-ionic surfactants can increase the solubility of hydrophobic compounds and compete with them for binding sites on SOM.

  • Adjuvants: Certain adjuvants can be added to the formulation to enhance the mobility and bioavailability of the compound in the soil.

Technical Support Center: Analysis of Haloxyfop-P-methyl in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of haloxyfop-P-methyl in complex fatty matrices. The information is tailored for researchers, scientists, and professionals in drug development and food safety analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining this compound in fatty samples?

A1: The most prevalent methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The choice between these techniques often depends on the laboratory's instrumentation, the required sensitivity, and the overall analytical workflow.

Q2: Why is sample preparation so critical for analyzing this compound in fatty matrices?

A2: Fatty matrices, such as edible oils and animal fats, contain high concentrations of lipids (triglycerides) and other co-extractives that can interfere with the analysis.[4][5] Inadequate sample cleanup can lead to:

  • Matrix effects: Co-eluting matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification.[6][7]

  • Instrument contamination: Lipids can contaminate the GC liner, column, and detector, or the LC-MS interface, leading to poor performance and downtime.[4]

  • Reduced analytical column lifetime: Accumulation of non-volatile matrix components can degrade the performance of the analytical column.

Q3: What is the QuEChERS method, and how is it adapted for fatty samples?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step.[8][9] For fatty matrices, modifications are often necessary to effectively remove lipids. These modifications may include a freezing-out step to precipitate fats and the use of specific sorbents in the dispersive solid-phase extraction (dSPE) cleanup step.[4]

Q4: Which sorbents are most effective for the cleanup of fatty matrix extracts?

A4: Several sorbents are used, often in combination, to remove different types of interferences:

  • Primary Secondary Amine (PSA): Effective for removing fatty acids, organic acids, and some sugars.[10][11]

  • C18 (Octadecylsilane): Used to remove non-polar interferences like fats and lipids.[10][12]

  • Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also retain planar analytes.[10][12]

  • Z-Sep and Z-Sep+: Zirconia-based sorbents that have a high affinity for lipids.[13][14]

  • Enhanced Matrix Removal-Lipid (EMR-Lipid™): A specialized sorbent designed for selective removal of lipids.[4][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The analyte is not efficiently transferred from the sample to the extraction solvent.- Ensure proper homogenization of the sample with the solvent.- Consider increasing the extraction time or using a more vigorous shaking/vortexing method.[16]- Evaluate alternative extraction solvents or solvent mixtures.
Analyte Loss During Cleanup: The analyte is being retained by the dSPE or SPE sorbent.- Reduce the amount of sorbent used, particularly GCB if this compound is being retained.- Test different sorbent combinations.[13]- Ensure the elution solvent in SPE is strong enough to elute the analyte.
Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions.- Check the pH of the sample and extracts. Buffer if necessary.- Avoid excessive heat during sample processing.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-eluting matrix components are interfering with the ionization of the analyte.- Optimize the dSPE or SPE cleanup step by testing different sorbents and amounts.[7][14]- Consider a more rigorous cleanup technique like gel permeation chromatography (GPC) for very complex matrices.[5]- Dilute the final extract to reduce the concentration of matrix components, though this may compromise sensitivity.
Inappropriate Internal Standard: The internal standard may not be effectively compensating for matrix effects.- Use a stable isotope-labeled internal standard for this compound if available.- If not, choose a structural analog that behaves similarly during extraction, cleanup, and analysis.
Poor Chromatographic Peak Shape Matrix Overload: High concentrations of co-extractives are affecting the chromatography.- Improve the sample cleanup procedure to remove more matrix components.- Dilute the extract before injection.
Instrument Contamination: The GC inlet liner, guard column, or the front of the analytical column is contaminated with non-volatile matrix components.- Perform regular maintenance, including changing the GC inlet liner and trimming the analytical column.- Use a guard column to protect the analytical column.
Inconsistent Results (Poor Reproducibility) Non-Homogeneous Sample: The analyte is not evenly distributed throughout the sample.- Ensure thorough homogenization of the bulk sample before taking a subsample for analysis.
Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps.- Adhere strictly to the validated protocol.- Use automated sample preparation systems if available for better consistency.

Experimental Protocols

Protocol 1: Modified QuEChERS with dSPE Cleanup for Vegetable Oils

This protocol is adapted for the analysis of this compound in vegetable oils using LC-MS/MS.

1. Sample Extraction:

  • Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add an appropriate internal standard.

  • Vortex vigorously for 2 minutes.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥4000 rpm for 5 minutes.

2. Freezing-Out Step (Lipid Removal):

  • Place the centrifuge tube in a freezer at -20°C for at least 2 hours.

  • The lipids will precipitate and solidify.

3. Dispersive SPE (dSPE) Cleanup:

  • Carefully decant the acetonitrile supernatant into a 15 mL centrifuge tube containing the dSPE sorbents. For fatty matrices, a common combination is 150 mg PSA and 45 mg GCB per mL of extract.

  • Vortex for 2 minutes.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Animal Fats

This protocol is suitable for cleaning extracts from animal fat samples prior to GC-MS or LC-MS/MS analysis.

1. Initial Extraction:

  • Extract the animal fat sample using a suitable method, such as liquid-liquid extraction with acetonitrile or a QuEChERS-style extraction.

2. SPE Cartridge Conditioning:

  • Condition a composite SPE cartridge (e.g., C18/PSA) by passing 5 mL of the elution solvent (e.g., ethyl acetate) followed by 5 mL of the extraction solvent (e.g., acetonitrile). Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load 1-2 mL of the initial extract onto the conditioned SPE cartridge.

  • Pass the extract through the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).

4. Washing (Interference Elution):

  • Wash the cartridge with a weak solvent (e.g., 5 mL of a hexane (B92381)/acetonitrile mixture) to elute remaining fats and non-polar interferences.

5. Analyte Elution:

  • Elute the this compound from the cartridge using a suitable elution solvent (e.g., 10 mL of ethyl acetate).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., 1 mL of hexane for GC-MS or methanol/water for LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound in fatty matrices from various studies.

Table 1: Recovery and Precision Data

MatrixMethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Tobacco Leaf (Fresh)QuEChERS LC-MS/MS0.272.51 - 101.601.02 - 11.20 (intraday)[1]
Tobacco Leaf (Flue-cured)QuEChERS LC-MS/MS0.576.46 - 100.700.34 - 8.94 (intraday)[1]
CarrotSLE-LTP GC-MSNot Specified90 - 110< 12[2]
Olive OilQuEChERS GC-QqQ-MS/MS0.0540 - 120< 5[4]
Vegetable OilsQuEChERS GC-MS/MSNot Specified70 - 120< 20[15]
Vegetable OilsQuEChERS SFCNot Specified60.9 - 106.4< 9.9[16]
Olive OilQuEChERS UHPLC-Orbitrap-MS0.03 - 0.372 - 110< 7[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Reference
Tobacco LeafQuEChERS LC-MS/MS-0.02 - 1.00[1]
CarrotSLE-LTP GC-MS-0.48[2]
EggsQuEChERS GC-MS/MS-0.0025[3]
Vegetable OilsQuEChERS GC-MS/MS-0.005 - 0.05[15]
Vegetable OilsQuEChERS SFC0.05 - 0.15 (µg/mL)0.15 - 0.50 (µg/mL)[16]
Olive OilQuEChERS UHPLC-Orbitrap-MS0.00003 - 0.00060.00013 - 0.002[14]

Visualizations

G cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Weigh 5g Oil Sample B Add Acetonitrile & Internal Standard A->B C Vortex B->C D Add QuEChERS Salts C->D E Vortex & Centrifuge D->E F Freeze Supernatant (-20°C) E->F Supernatant G Transfer Supernatant to dSPE Tube F->G H Vortex & Centrifuge G->H I Transfer to Vial H->I Cleaned Extract J LC-MS/MS Analysis I->J

Caption: Workflow for Modified QuEChERS Protocol.

G cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis A Initial Sample Extract C Load Sample Extract A->C B Condition SPE Cartridge D Wash (Interferences) C->D E Elute Analyte D->E F Evaporate & Reconstitute E->F G GC/LC-MS/MS Analysis F->G

References

Validation & Comparative

A Comparative Analysis of Haloxyfop-P-methyl and Other ACCase Inhibitors for Grass Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of haloxyfop-P-methyl with other prominent Acetyl-CoA Carboxylase (ACCase) inhibitors, namely clethodim (B606718) and quizalofop-P-ethyl. The information presented is curated from peer-reviewed studies to assist researchers in evaluating these herbicides for grass weed management programs.

Mechanism of Action: ACCase Inhibition

This compound, along with other herbicides such as clethodim and quizalofop-P-ethyl, belongs to the group of herbicides that inhibit the ACCase enzyme.[1] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation of cell membranes.[1][2] By inhibiting ACCase, these herbicides disrupt the production of lipids in susceptible grass species, leading to a loss of cell membrane integrity and ultimately, plant death.[2] Dicotyledonous plants are generally tolerant to these herbicides due to a less sensitive ACCase enzyme.[1]

dot

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell ACCase_Inhibitor This compound (or other ACCase Inhibitor) ACCase Acetyl-CoA Carboxylase (ACCase) ACCase_Inhibitor->ACCase Inhibits Plant_Death Plant Death ACCase_Inhibitor->Plant_Death Leads to Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes conversion Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Leads to synthesis of Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Essential for Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Essential for Plant_Growth->Plant_Death Ceases, leading to

Caption: ACCase Inhibition Signaling Pathway.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound in comparison to other ACCase inhibitors against various grass weed species. Efficacy is presented as the dose required for 50% control (ED₅₀) or 50% growth reduction (GR₅₀), and as percentage control from field studies.

Table 1: Dose-Response Data for this compound vs. Clethodim on Goosegrass (Eleusine indica)

HerbicideParameterSusceptible Population (g ai/ha)Resistant Accession A4 (g ai/ha)Resistant Accession A11 (g ai/ha)
This compound ED₅₀ (Visual Control)20.3607.21224.3
ED₅₀ (Biomass Reduction)16.2344.9609.1
Clethodim ED₅₀ (Visual Control)18.2100.9104.9
ED₅₀ (Biomass Reduction)13.567.880.1

Data sourced from a study on multiple resistance in goosegrass.[3][4]

Table 2: Efficacy of ACCase Inhibitors on Various Grass Weeds in Soybean

HerbicideApplication Rate (g ai/ha)Brachiaria decumbens (% Control)Digitaria ciliaris (% Control)Eleusine indica (% Control)Cenchrus echinatus (% Control)
Haloxyfop-methyl (B155383) 6095.085.092.591.3
Clethodim 8486.387.590.082.5
Clethodim + Quizalofop-p-ethyl 48 + 4088.888.893.893.8

Data from a field study evaluating ACCase-inhibiting herbicides in soybean crops.[5]

Table 3: Comparative Efficacy of Haloxyfop-R-methyl, Clethodim, and Quizalofop-P-ethyl in Groundnut Fields

HerbicideApplication Rate (L/ha)Weed SpeciesReduction in Number (%)Reduction in Dry Weight (%)
Haloxyfop R methyl ester 10.8% EC 0.75Echinochloa crus-galli & Setaria glauca8894
Clethodim 12% EC 1Echinochloa crus-galli & Setaria glauca9298
Quizalofop-P-ethyl 8.8% EC 0.6Echinochloa crus-galli & Setaria glauca9096

Data from a study on the efficacy of quizalofop-P-ethyl for grass-weed control in groundnut fields.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for greenhouse and field trials designed to evaluate herbicide efficacy.

Greenhouse Dose-Response Study Protocol

This protocol outlines a typical dose-response experiment to determine the effective dose of a herbicide required to control a target weed species.

dot

Greenhouse_Workflow cluster_setup Experimental Setup cluster_treatment Herbicide Application cluster_evaluation Data Collection and Analysis A Weed Seed Germination and Seedling Growth B Transplanting to Pots A->B C Acclimatization in Greenhouse B->C E Application with Pressurized Sprayer C->E D Herbicide Dose Preparation (e.g., 0, 0.25x, 0.5x, 1x, 2x of recommended rate) D->E F Visual Injury Assessment (e.g., 7, 14, 21 Days After Treatment) E->F G Biomass Harvest (Above-ground) F->G H Dry Weight Measurement G->H I Statistical Analysis (e.g., Log-logistic dose-response curves) H->I

Caption: Greenhouse Dose-Response Experimental Workflow.

1. Plant Material and Growth Conditions:

  • Weed seeds are germinated in petri dishes or germination trays containing a suitable growth medium.

  • Uniform seedlings are transplanted into individual pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

2. Herbicide Application:

  • Herbicides are applied at a specific growth stage (e.g., 3-4 leaf stage).

  • A range of doses is prepared, typically including a non-treated control and several concentrations below and above the recommended field rate.

  • Herbicides are applied using a laboratory spray chamber or a backpack sprayer equipped with a flat-fan nozzle to ensure uniform coverage.

3. Data Collection:

  • Visual assessment of plant injury (phytotoxicity) is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).

  • At the end of the experiment, the above-ground biomass is harvested, dried in an oven (e.g., at 70°C for 72 hours), and weighed.

4. Statistical Analysis:

  • The experiment is typically conducted in a completely randomized design with multiple replications (e.g., 4-6).

  • Data are subjected to analysis of variance (ANOVA).

  • Dose-response curves are fitted using a log-logistic model to calculate ED₅₀ (effective dose for 50% response) or GR₅₀ (dose for 50% growth reduction) values.

Field Efficacy Trial Protocol

This protocol describes a standard field trial to evaluate the performance of herbicides under real-world agricultural conditions.

dot

Field_Trial_Workflow cluster_setup Trial Setup cluster_treatment Herbicide Application cluster_evaluation Data Collection and Analysis A Site Selection and Preparation B Plot Layout (Randomized Complete Block Design) A->B C Crop and Weed Establishment B->C E Application at Target Weed Stage C->E D Herbicide Treatment Preparation D->E F Weed Control Efficacy Assessment (% visual control, weed density, biomass) E->F G Crop Phytotoxicity Assessment F->G H Crop Yield Measurement G->H I Statistical Analysis (ANOVA, Mean Separation Tests) H->I

References

A Validated LC-MS/MS Method for Haloxyfop-P-Methyl Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a new, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the detection of haloxyfop-P-methyl against the traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The information is supported by experimental data and detailed protocols to aid in the evaluation and implementation of the most suitable analytical method for your research needs.

This compound is a selective herbicide used to control grass weeds in various broadleaf crops. Due to its potential for residues in food products and the environment, sensitive and reliable analytical methods are crucial for monitoring and ensuring safety. While traditional methods like HPLC-UV have been used for its quantification, modern techniques such as LC-MS/MS offer significant advantages in terms of sensitivity, selectivity, and efficiency.

Method Performance Comparison

The following tables summarize the key performance parameters of the new LC-MS/MS method compared to the established HPLC-UV method for the analysis of this compound.

Table 1: New Validated Method - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the determination of total haloxyfop, including its esters and conjugates, in complex matrices.

Validation ParameterPerformance Data
Limit of Detection (LOD) 0.007 mg/kg (in fresh tobacco leaf)[1]
Limit of Quantitation (LOQ) 0.02 mg/kg (in fresh tobacco leaf)[1]
Recovery 72.51 - 101.60% (in tobacco leaf)[1]
Precision (RSD) 1.02 - 11.20% (intraday RSDs in fresh tobacco leaf)[1]
Specificity High
Throughput High
Derivatization Required No
Table 2: Alternative Method - High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This established method is used for the quantification of this compound in various samples.

Validation ParameterPerformance Data
Limit of Detection (LOD) Not explicitly stated in the provided search results.
Limit of Quantitation (LOQ) Not explicitly stated in the provided search results.
Recovery 85.33 - 96.95% (in soil, tobacco, and rape)[2]
Precision (RSD) 0.40 - 3.75% (in soil, tobacco, and rape)[2]
Specificity Moderate
Throughput Moderate
Derivatization Required No

Experimental Protocols

Detailed methodologies for both the new LC-MS/MS method and the alternative HPLC-UV method are provided below.

New Validated Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS for the simultaneous determination of this compound and its metabolite in tobacco leaf samples.[1]

1. Sample Preparation (QuEChERS-based)

  • Extraction:

    • Weigh approximately 5 g of a fresh, homogenized sample (or 2 g for flue-cured samples) into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile (B52724) as the extraction solvent.

    • Vortex the tube for 1 minute.

  • Salting Out:

    • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed for a specified time.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent (e.g., C18).

    • Vortex for 1 minute and then centrifuge.

    • The resulting supernatant is filtered through a 0.22 μm filter and is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 150 × 4.6 mm, 5 μm).[3]

    • Mobile Phase: A gradient elution using a mixture of formic acid in water and acetonitrile.[1][3]

    • Flow Rate: A typical flow rate is 0.8 mL/min.[1][3]

    • Column Temperature: 40°C.[1][3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is a general procedure for the determination of this compound residues.

1. Sample Preparation

  • Extraction:

    • Weigh a representative amount of the homogenized sample.

    • Use acetone (B3395972) as the extracting solvent.[2]

    • The extract is then subjected to a cleanup step.

  • Cleanup:

    • Pass the extract through a mixed column of Florisil and activated charcoal.[2]

    • Elute the analyte and collect the purified fraction.

    • The eluate is then concentrated and reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Chromatographic System:

    • Column: A C18 column (e.g., Zorbax XB C18).[2]

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 80:20 v/v).[2]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[2]

    • Detection Wavelength: 225 nm.[2]

    • Column Temperature: 25°C.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the key stages in the validation of a new analytical method for this compound.

Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Method Application & Comparison cluster_output 4. Final Output Define_Scope Define Scope (Analyte, Matrix, Concentration) Select_Technique Select Technique (e.g., LC-MS/MS) Define_Scope->Select_Technique Optimize_Parameters Optimize Parameters (Chromatography, MS) Select_Technique->Optimize_Parameters Specificity Specificity/ Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Reproducibility) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Compare_Methods Compare with Alternative Method (e.g., HPLC-UV) Routine_Analysis->Compare_Methods Data_Analysis Data Analysis & Reporting Compare_Methods->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of a new analytical method.

Sample_Analysis_Pathway cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization Extraction Extraction (QuEChERS) Sample_Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation Quantification->Confirmation Result Final Result Confirmation->Result

Caption: Logical flow of sample analysis using LC-MS/MS.

References

Cross-Resistance Patterns in Weeds Resistant to Haloxyfop-P-methyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and necessitates a thorough understanding of the underlying mechanisms to develop effective management strategies. Haloxyfop-P-methyl, a member of the aryloxyphenoxypropionate (FOP) chemical family, is a widely used herbicide that inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1] However, the intensive use of this and other ACCase inhibitors has led to the selection of resistant weed biotypes. This guide provides a comparative analysis of cross-resistance patterns observed in various weed species resistant to this compound, supported by experimental data and detailed methodologies.

Mechanisms of Resistance

Resistance to ACCase-inhibiting herbicides, including this compound, is primarily conferred by two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[2][3]

  • Target-Site Resistance (TSR): This mechanism involves genetic mutations in the ACCase gene, leading to amino acid substitutions in the enzyme.[3][4] These alterations reduce the binding affinity of the herbicide to the enzyme, rendering it less effective.[5] Different mutations can confer varying levels of resistance to different chemical families of ACCase inhibitors (FOPs, DIMs, and DENs).[3][4]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common NTSR mechanism is enhanced herbicide metabolism, often mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[2][3] NTSR can result in resistance to multiple herbicides with different modes of action.[3][4]

Cross-Resistance Profiles in Major Weed Species

The following tables summarize the cross-resistance patterns observed in key weed species that have developed resistance to this compound. The data is presented as Resistance Index (RI), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance in Digitaria ciliaris var. chrysoblephara

A study on Digitaria ciliaris var. chrysoblephara populations from rice fields in China identified several ACCase gene mutations and characterized their cross-resistance profiles.[2]

ACCase MutationHerbicideChemical FamilyResistance Index (RI)
Ile-1781-LeuThis compoundFOP62.6
Cyhalofop-butylFOP19.9
Fenoxaprop-P-ethylFOP132.8
PinoxadenDEN5.4
Trp-2027-CysThis compoundFOP6.2
Cyhalofop-butylFOP10.0
Fenoxaprop-P-ethylFOP53.7
PinoxadenDEN2.3
Trp-2027-SerThis compoundFOPNot specified
Cyhalofop-butylFOPNot specified
Fenoxaprop-P-ethylFOPNot specified
PinoxadenDENNot specified
Ile-2041-AsnThis compoundFOPNot specified
Cyhalofop-butylFOPNot specified
Fenoxaprop-P-ethylFOPNot specified
PinoxadenDENNot specified

Data sourced from a study on Digitaria ciliaris var. chrysoblephara.[2]

Table 2: Cross-Resistance Patterns in Alopecurus myosuroides (Blackgrass)

Research on blackgrass has revealed various mutations conferring cross-resistance to ACCase inhibitors.

ACCase MutationHerbicide ClassResistance Level
Ile-1781-LeuFOPs, DENs, some DIMsHigh
Trp-2027-CysFOPs, DENsHigh
DIMsSusceptible
Ile-2041-AsnFOPsHigh
DENsModerate
DIMsSusceptible
Gly-2096-AlaFOPs, some DIMsHigh

Information compiled from multiple sources.[6][7]

Table 3: Cross-Resistance in Lolium rigidum (Annual Ryegrass)

Annual ryegrass is notorious for developing resistance to a wide range of herbicides.

Resistance MechanismHerbicide(s) with Cross-Resistance
Altered ACCaseFluazifop-butyl, sethoxydim, chlorsulfuron[8]
Enhanced MetabolismDiclofop-methyl, chlorsulfuron[9]

It is important to note that cross-resistance patterns can vary significantly between different populations of the same weed species due to the presence of different resistance mechanisms or multiple mutations.[10]

Experimental Protocols

The following sections detail the methodologies commonly employed in studying herbicide resistance.

Whole-Plant Bioassay for Resistance Confirmation

This protocol is used to determine the level of resistance in a weed population to a specific herbicide.[11][12]

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population.[12]

    • Store seeds in dry, cool conditions until use.[11]

    • Germinate seeds in a controlled environment, such as petri dishes with agar (B569324) medium.[12]

  • Seedling Transplanting and Growth:

    • Transplant seedlings at a similar growth stage into pots filled with a suitable growing medium.[11]

    • Grow plants in a greenhouse under controlled temperature, light, and humidity conditions.[11]

  • Herbicide Application:

    • Treat plants at the 2-3 leaf stage with a range of herbicide doses, including the recommended field rate, and multiples of this rate.[13]

    • Include a susceptible control population for comparison.

    • Apply the herbicide using a calibrated sprayer to ensure uniform coverage.[11]

  • Data Collection and Analysis:

    • Assess plant survival and biomass (fresh or dry weight) 2-3 weeks after treatment.

    • Calculate the GR50 (the herbicide dose causing 50% growth reduction) for both the resistant and susceptible populations.

    • Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Molecular Analysis for Target-Site Resistance

This involves sequencing the ACCase gene to identify mutations conferring resistance.

  • DNA Extraction:

    • Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants.

  • PCR Amplification:

    • Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers.

  • DNA Sequencing:

    • Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • Sequence Analysis:

    • Compare the DNA sequences of resistant and susceptible plants to identify mutations associated with resistance.

Visualizing Herbicide Action and Resistance

The following diagrams, generated using Graphviz, illustrate the mechanism of action of ACCase inhibitors and the primary mechanisms of resistance.

ACCase_Inhibition cluster_0 Normal Fatty Acid Synthesis cluster_1 Herbicide Action Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Product Fatty Acid\nSynthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid\nSynthesis Cell Membrane\nFormation Cell Membrane Formation Fatty Acid\nSynthesis->Cell Membrane\nFormation This compound This compound ACCase_inhibited Inhibited ACCase This compound->ACCase_inhibited Binds to ACCase ACCase_inhibited->Blocked No Product

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) This compound This compound Mutated ACCase Mutated ACCase This compound->Mutated ACCase Reduced Binding Metabolic Enzymes\n(e.g., P450s) Metabolic Enzymes (e.g., P450s) This compound->Metabolic Enzymes\n(e.g., P450s) Enhanced Metabolism Normal Fatty Acid\nSynthesis Normal Fatty Acid Synthesis Mutated ACCase->Normal Fatty Acid\nSynthesis Function Maintained Non-toxic\nMetabolites Non-toxic Metabolites Metabolic Enzymes\n(e.g., P450s)->Non-toxic\nMetabolites

Caption: Primary mechanisms of weed resistance to this compound.

Experimental_Workflow cluster_0 Field Observation & Sample Collection cluster_1 Whole-Plant Bioassay cluster_2 Molecular Analysis Suspected Resistance\nin Field Suspected Resistance in Field Seed Collection Seed Collection Suspected Resistance\nin Field->Seed Collection Seed Germination Seed Germination Seed Collection->Seed Germination DNA Extraction DNA Extraction Seed Collection->DNA Extraction Seedling Growth Seedling Growth Seed Germination->Seedling Growth Herbicide Application\n(Dose-Response) Herbicide Application (Dose-Response) Seedling Growth->Herbicide Application\n(Dose-Response) Data Collection\n(Survival, Biomass) Data Collection (Survival, Biomass) Herbicide Application\n(Dose-Response)->Data Collection\n(Survival, Biomass) Resistance Index (RI)\nCalculation Resistance Index (RI) Calculation Data Collection\n(Survival, Biomass)->Resistance Index (RI)\nCalculation Confirmation of\nResistance Level Confirmation of Resistance Level Resistance Index (RI)\nCalculation->Confirmation of\nResistance Level ACCase Gene\nAmplification (PCR) ACCase Gene Amplification (PCR) DNA Extraction->ACCase Gene\nAmplification (PCR) DNA Sequencing DNA Sequencing ACCase Gene\nAmplification (PCR)->DNA Sequencing Mutation Identification Mutation Identification DNA Sequencing->Mutation Identification Identification of\nResistance Mechanism Identification of Resistance Mechanism Mutation Identification->Identification of\nResistance Mechanism

References

Comparative Toxicity Analysis: Haloxyfop-P-methyl vs. its S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the enantioselective toxicity of the herbicide haloxyfop (B150297), presenting key experimental data, detailed methodologies, and mechanistic insights.

Haloxyfop, a widely used post-emergence herbicide for controlling grass weeds, exists as a chiral compound with two enantiomeric forms: the herbicidally active R-enantiomer (haloxyfop-P) and the S-enantiomer. Initially marketed as a racemic mixture, the product was later refined to an enantiopure formulation, haloxyfop-P-methyl, which contains a high concentration of the R-enantiomer. This guide provides a detailed comparison of the toxicity of this compound and its S-enantiomer, supported by experimental data, to aid in risk assessment and further research.

A critical factor in the comparative toxicology of these enantiomers is the rapid in vivo and environmental conversion of the S-enantiomer to the herbicidally active and more stable R-enantiomer. This chiral inversion has significant implications for the toxicological profile of the racemic mixture, as the effects observed are predominantly attributable to the R-enantiomer.

Mammalian Toxicity

The acute oral toxicity of this compound and the racemic mixture of haloxyfop has been evaluated in mammalian models, primarily rats and mice. The data, summarized in the table below, indicates moderate acute toxicity for both forms.

CompoundSpeciesSexLD50 (mg/kg bw)Reference
This compoundRatMale300[1]
Female623[1][2]
MouseMale & Female707[2]
Racemic Haloxyfop-methyl (B155383)RatMale393[3]
Racemic Haloxyfop (acid)RatMale337-340[2]
Female545-550[2]

Chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) based on various endpoints, including liver and kidney damage. For racemic haloxyfop, a 2-year study in mice identified a NOAEL of 0.03 mg/kg bw/day based on liver tumors[2]. In rats, doses of 100 mg/kg/day of haloxyfop-methyl resulted in kidney damage[3].

Due to the rapid conversion of the S-enantiomer to the R-enantiomer in mammalian systems, specific toxicity studies on the S-enantiomer are limited. The existing data on the racemic mixture is considered a robust indicator of the toxicity of haloxyfop exposure, as the S-form does not persist in the body[4][5].

Aquatic Toxicity

The toxicity of this compound and its racemic form to aquatic organisms has been assessed in fish and invertebrates like Daphnia. The results indicate that this compound can be highly toxic to fish.

CompoundSpeciesExposure DurationLC50 (mg/L)Reference
This compoundRainbow trout (Oncorhynchus mykiss)96 hours0.7[6]
Bluegill sunfish (Lepomis macrochirus)96 hours-
Racemic Haloxyfop-methylFish (general)-96 to >1000[3][7]
Racemic Haloxyfop-ethoxyethylFathead minnow (Pimephales promelas)96 hours0.54[3][8]
Bluegill sunfish (Lepomis macrochirus)96 hours0.28[3][8]
Rainbow trout (Oncorhynchus mykiss)96 hours1.8[3][8]
Daphnia magna48 hours4.64[3][8]

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines 401, 420, 423)

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.

  • Test Animals: Typically, young adult rats or mice of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water. A fasting period is required before administration of the test substance.

  • Dose Administration: The test substance is administered by gavage using a stomach tube. The volume administered is based on the animal's body weight.

  • Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is often employed to minimize the number of animals used. The results from one step determine the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any treatment-related abnormalities.

  • Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using appropriate statistical methods.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 days) cluster_analysis Analysis animal_selection Animal Selection & Acclimatization fasting Fasting animal_selection->fasting dose_prep Dose Preparation administration Oral Gavage dose_prep->administration fasting->administration mortality Mortality Checks administration->mortality clinical_signs Clinical Sign Observation administration->clinical_signs body_weight Body Weight Measurement administration->body_weight necropsy Gross Necropsy mortality->necropsy clinical_signs->necropsy body_weight->necropsy ld50 LD50 Calculation necropsy->ld50

Generalized workflow for an acute oral toxicity study.
Aquatic Toxicity Testing (Based on OECD Guideline 203)

Aquatic toxicity tests assess the potential hazard of a substance to aquatic organisms.

  • Test Organisms: Standardized species such as rainbow trout (Oncorhynchus mykiss) or Daphnia magna are used.

  • Test Conditions: Tests are conducted in a controlled environment with specific water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Organisms are exposed to a range of concentrations of the test substance in the water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).

  • Observations: Mortality and other sublethal effects (e.g., immobilization in Daphnia) are recorded at regular intervals.

  • Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test organisms) is determined.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mechanism of action for haloxyfop's herbicidal activity and a key consideration in its toxicity is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[9]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.

In susceptible grass species, haloxyfop binds to the carboxyltransferase (CT) domain of ACCase, blocking the conversion of acetyl-CoA to malonyl-CoA. This disruption of fatty acid synthesis leads to a cessation of growth and eventual cell death. Broadleaf plants are generally tolerant to haloxyfop because they possess a form of ACCase that is not sensitive to this herbicide.

While this mechanism is specific to plants, the potential for off-target effects on ACCase or other metabolic pathways in non-target organisms is a key area of toxicological investigation. Studies have shown that haloxyfop can induce oxidative stress and affect glucose metabolism in non-target organisms[10][11].

signaling_pathway acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids membranes Cell Membrane Formation fatty_acids->membranes growth Cell Growth & Division membranes->growth accase->malonyl_coa Catalyzes haloxyfop This compound (R-enantiomer) haloxyfop->accase Inhibits

Inhibition of Acetyl-CoA Carboxylase by this compound.

Conclusion

The toxicity of haloxyfop is primarily driven by its R-enantiomer, haloxyfop-P. The rapid conversion of the S-enantiomer to the R-enantiomer in mammals means that the toxicity of the racemic mixture is a reliable proxy for the toxicity of haloxyfop exposure in these species. This compound exhibits moderate acute oral toxicity in mammals and can be highly toxic to aquatic organisms. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. Further research into the enantioselective toxicity in non-mammalian species, where chiral inversion may not occur, would provide a more complete understanding of its environmental risk profile.

References

A Comparative Guide: GC-MS vs. LC-MS/MS for Haloxyfop-P-methyl Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate detection and quantification of pesticide residues are paramount. Haloxyfop-P-methyl, a widely used herbicide, and its active metabolite, haloxyfop (B150297), are of significant regulatory interest. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound and total haloxyfop residues. We will delve into the experimental protocols and performance data to assist you in selecting the most suitable method for your analytical needs.

At a Glance: Key Performance Metrics

The choice between GC-MS and LC-MS/MS for this compound analysis often depends on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and whether the analysis targets the parent ester or the total haloxyfop residue. The following table summarizes key quantitative performance data from various studies.

ParameterGC-MS / GC-MS/MSLC-MS/MS
Analyte Haloxyfop-methylThis compound & Haloxyfop
Matrix Carrot[1][2][3]Tobacco Leaf[4]
Limit of Quantification (LOQ) 0.48 mg/kg[1][2][3]0.02 - 1.00 mg/kg[4]
Recovery 90 - 110%[1][2]72.51 - 101.60%[4]
Linearity (R²) ** > 0.99[1][2]> 0.9978[4]
Matrix Eggs (as Haloxyfop)[5][6]Infant Formula (as total Haloxyfop)[7][8]
Limit of Quantification (LOQ) 2.5 µg/kg (0.0025 mg/kg)[6]3.0 µg/kg (0.003 mg/kg)[7][8]
Recovery Not explicitly stated92.2 - 114%[7][8]
Linearity (R²) **Not explicitly statedNot explicitly stated

The Crucial Difference: Sample Preparation and Derivatization

A primary distinction between the two techniques lies in the sample preparation workflow. LC-MS/MS can often directly analyze this compound and its acid metabolite, haloxyfop, with a straightforward extraction. In contrast, GC-MS analysis of the polar haloxyfop acid requires a derivatization step to increase its volatility for gas chromatographic separation. This adds a layer of complexity to the GC-MS protocol.

cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow lc_sample Sample Homogenization lc_extraction QuEChERS Extraction lc_sample->lc_extraction lc_cleanup dSPE Cleanup lc_extraction->lc_cleanup lc_analysis LC-MS/MS Analysis lc_cleanup->lc_analysis gc_sample Sample Homogenization gc_hydrolysis Alkaline Hydrolysis (to Haloxyfop) gc_sample->gc_hydrolysis gc_extraction Extraction gc_hydrolysis->gc_extraction gc_derivatization Derivatization (e.g., Silylation) gc_extraction->gc_derivatization gc_analysis GC-MS Analysis gc_derivatization->gc_analysis

Comparison of generalized analytical workflows for LC-MS/MS and GC-MS.

Experimental Protocols: A Detailed Look

Below are detailed experimental methodologies for both GC-MS and LC-MS/MS analysis of haloxyfop residues, based on published studies.

LC-MS/MS Method for this compound in Tobacco Leaf

This method is adapted from a study on the simultaneous determination of rimsulfuron (B132091) and this compound and its metabolite in tobacco leaf.[4]

1. Sample Preparation (QuEChERS)

  • Weigh 5 g of homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl), vortex vigorously for 1 minute, and centrifuge.

  • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., C18).

  • Vortex for 1 minute and centrifuge.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of A) water with 0.1% formic acid and B) acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): Specific m/z for this compound.

  • Product Ions: At least two characteristic product ions for quantification and confirmation.

GC-MS/MS Method for Total Haloxyfop in Eggs

This protocol is based on a method for the determination of haloxyfop in eggs, which involves hydrolysis of any esters to the parent acid.[6]

1. Sample Preparation (Hydrolysis and QuEChERS)

  • Homogenize the egg sample.

  • Perform an alkaline hydrolysis step using methanolic sodium hydroxide (B78521) to convert this compound and other conjugates to the haloxyfop acid.[7][8]

  • Proceed with a QuEChERS-based extraction using acetonitrile and salting-out.

  • The resulting extract contains the haloxyfop acid.

2. Derivatization

  • Evaporate a portion of the extract to dryness.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the polar carboxylic acid group of haloxyfop into a more volatile trimethylsilyl (B98337) (TMS) ester.[5]

  • Heat the mixture to ensure complete derivatization.

3. Gas Chromatography - Mass Spectrometry Parameters

  • GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Injector: Splitless injection.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI).

  • MS Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for the haloxyfop-TMS derivative are monitored.

cluster_decision Method Selection Logic start Analytical Goal parent_ester Analyze Parent Ester (this compound) start->parent_ester total_residue Analyze Total Residue (Haloxyfop) start->total_residue lcmsms LC-MS/MS is a strong candidate parent_ester->lcmsms gcms GC-MS with hydrolysis and derivatization is required total_residue->gcms lcmsms_total LC-MS/MS with hydrolysis is also an option total_residue->lcmsms_total

Decision-making flowchart for selecting an analytical method.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound residues.

LC-MS/MS offers the significant advantage of direct analysis of the parent compound and its polar metabolite without the need for derivatization, simplifying the sample preparation workflow. This technique generally provides excellent sensitivity and is well-suited for high-throughput screening in various food and environmental matrices.

GC-MS , particularly when coupled with tandem mass spectrometry (GC-MS/MS), provides high specificity and sensitivity. However, the analysis of the active acid form, haloxyfop, necessitates a hydrolysis step to convert the parent ester and a subsequent derivatization step to ensure volatility. This makes the overall procedure more complex and time-consuming. Nevertheless, for laboratories primarily equipped with GC-MS instrumentation, it remains a viable and robust option, especially when targeting total haloxyfop residues.

The ultimate choice of method will depend on the specific analytical goals, available instrumentation, desired sample throughput, and the regulatory requirements of the analysis. For routine monitoring of both this compound and its metabolite with high sensitivity and simpler sample preparation, LC-MS/MS is often the preferred technique. For confirmatory analysis or when analyzing for total haloxyfop residues where derivatization is acceptable, GC-MS/MS is a powerful alternative.

References

Revolutionizing Herbicide Discovery: A Comparative Guide to Rapid Bioassays and Whole-Plant Greenhouse Screening

Author: BenchChem Technical Support Team. Date: December 2025

Faced with the ever-present challenge of evolving herbicide resistance, researchers in the agrochemical and pharmaceutical industries are in a constant race to discover and validate new active compounds. The traditional bottleneck in this process has long been the reliance on time-consuming and resource-intensive whole-plant greenhouse screening. However, the advent of rapid, high-throughput bioassays offers a promising avenue to accelerate the discovery pipeline. This guide provides a detailed comparison of a rapid, non-destructive leaf-disk bioassay and the gold-standard whole-plant greenhouse screening method, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their screening strategies.

The primary goal of transitioning from traditional whole-plant screening to more rapid in vitro or ex vivo methods is to increase the number of compounds that can be evaluated in a shorter timeframe, thereby enhancing the probability of identifying promising herbicidal candidates early in the discovery process.[1] These rapid assays, often conducted in multi-well plates or using excised plant tissues, require smaller amounts of test compounds and less physical space.[1] However, a critical consideration is the translatability of results from these simplified systems to the complex biological reality of a whole plant.[2] Therefore, validating rapid bioassays against whole-plant data is a crucial step in their implementation.

Case Study: Leaf-Disk Chlorophyll (B73375) Fluorescence Assay for Herbicide Resistance Detection

A significant advancement in rapid herbicide resistance testing is the non-destructive leaf-disk assay, which utilizes chlorophyll fluorescence to assess plant health. A recent study validated this assay for detecting resistance to fomesafen, glyphosate, and dicamba (B1670444) in several key weed species, providing a direct comparison with traditional whole-plant spray tests conducted in a greenhouse.

Data Presentation: Leaf-Disk Assay vs. Whole-Plant Screening

The following tables summarize the quantitative comparison between the leaf-disk assay and whole-plant spray tests for detecting herbicide resistance.

Table 1: Correlation between Leaf-Disk Assay (Fv/Fm Values) and Whole-Plant Injury Levels

Herbicide-Weed CombinationHerbicide ConcentrationCorrelation Coefficient (r)P-value
Fomesafen - Amaranthus spp.10 µM-0.41<0.0001
Glyphosate - E. indica250 µM-0.92<0.0001
Dicamba - B. scoparia800 µM-0.440.0023

A negative correlation indicates that lower chlorophyll fluorescence (Fv/Fm), a sign of plant stress, is associated with higher visual injury in the whole-plant assay.

Table 2: Concordance of Resistance Detection between Leaf-Disk Assay and Whole-Plant Spray Test at the Individual Plant Level

Herbicide-Weed CombinationConcordance RateFalse PositivesFalse Negatives
Fomesafen - Amaranthus spp.85.5%1-15%6-13%
Glyphosate - E. indica92.3%1-15%6-13%
Dicamba - B. scoparia71.7%1-15%6-13%

Concordance is defined as both methods identifying a plant as either resistant or susceptible. False positives in the leaf-disk assay indicate a plant was identified as resistant but was susceptible in the whole-plant test. False negatives indicate the opposite.

Alternative Rapid Bioassay: Multi-Well Plate Analysis

Another prominent high-throughput method involves the cultivation of whole seedlings or plant tissues in multi-well plates.[3] This approach allows for the simultaneous testing of numerous compounds and concentrations in a controlled environment, with endpoints often measured through automated imaging and spectral analysis.[3][4] While this method shows great promise for accelerating primary screening, publicly available, direct quantitative comparisons with whole-plant greenhouse data are not as extensively detailed as for the leaf-disk assay. The primary advantage lies in its scalability and potential for automation.[3]

Experimental Protocols

Protocol 1: Rapid Leaf-Disk Bioassay (Chlorophyll Fluorescence)

  • Plant Material: Grow weed populations of interest in a greenhouse to a stage with healthy, fully expanded leaves.

  • Leaf Disk Excision: Use a standard hole punch to excise leaf disks from the selected plants.

  • Incubation: Place one leaf disk in each well of a 24-well plate containing a buffered solution with a discriminating dose of the herbicide. Include a solvent-only control.

  • Dark/Light Incubation: Incubate the plates in the dark for a set period (e.g., 12 hours) to allow for herbicide uptake without photosynthetic activity. Subsequently, transfer the plates to a growth chamber with a defined light/dark cycle.

  • Chlorophyll Fluorescence Measurement: At specified time points (e.g., 24 and 48 hours after transfer to light), measure the maximum quantum yield of photosystem II (Fv/Fm) using a chlorophyll fluorometer. A significant drop in Fv/Fm compared to the control indicates susceptibility.

Protocol 2: Whole-Plant Greenhouse Screening

  • Plant Preparation: Grow weed populations from seed in pots containing a standardized soil mix within a controlled greenhouse environment.

  • Growth Stage: Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) before herbicide application.

  • Herbicide Application: Utilize a precision bench sprayer to apply the herbicide at a defined dose and spray volume to ensure uniform coverage. Include a non-treated control group.

  • Environmental Control: Maintain consistent temperature, humidity, and photoperiod within the greenhouse for the duration of the experiment.

  • Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess and score each plant for injury on a scale of 0% (no effect) to 100% (plant death).

Visualizing the Processes and Pathways

To better understand the experimental flows and the biological mechanisms at play, the following diagrams have been generated.

Experimental_Workflow_Comparison cluster_Rapid Rapid Leaf-Disk Bioassay cluster_Greenhouse Whole-Plant Greenhouse Screening R1 Grow Source Plants R2 Excise Leaf Disks R1->R2 R3 Incubate in Herbicide Solution R2->R3 R4 Measure Chlorophyll Fluorescence (24-48h) R3->R4 G1 Sow Seeds & Grow Plants G2 Apply Herbicide (Precision Sprayer) G1->G2 G3 Incubate in Greenhouse G2->G3 G4 Visual Assessment & Biomass (7-21 days) G3->G4

Caption: Comparative experimental workflows for the rapid leaf-disk bioassay and whole-plant greenhouse screening.

Glyphosate_Pathway PEP Phosphoenol- pyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose-4P S3P Shikimate-3P S3P->EPSPS EPSP EPSP EPSPS->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: Glyphosate's mode of action via inhibition of the shikimate pathway.

Fomesafen_Pathway ProtoIX Protoporphyrinogen IX PPO PPO Enzyme ProtoIX->PPO ProtogenIX Protoporphyrin IX PPO->ProtogenIX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll Chlorophyll & Heme ProtogenIX->Chlorophyll Fomesafen Fomesafen Fomesafen->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS + Light/O2 Damage Cell Membrane Damage ROS->Damage Dicamba_Pathway Dicamba Dicamba AuxinReceptor Auxin Receptor Dicamba->AuxinReceptor Mimics Auxin Signal Signal Transduction AuxinReceptor->Signal GeneExpression Altered Gene Expression Signal->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

References

A Comparative Analysis of Haloxyfop-P-methyl Degradation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the degradation kinetics of haloxyfop-P-methyl, a selective post-emergence herbicide, in various soil types. The data presented is intended for researchers, scientists, and environmental professionals to understand the environmental fate of this compound and the factors influencing its persistence.

This compound is the active R-isomer of haloxyfop-methyl, used to control grass weeds in broad-leaf crops[1][2]. Upon application, the ester form, this compound, undergoes rapid hydrolysis in the soil to its herbicidally active acid metabolite, haloxyfop-P[1][3]. The subsequent degradation of this acid is a critical determinant of its environmental persistence.

Degradation Kinetics: A Comparative Summary

The degradation of this compound and its primary metabolite, haloxyfop-P acid, is significantly influenced by soil properties. The initial hydrolysis of the parent ester is a rapid chemical process, while the breakdown of the subsequent acid is primarily mediated by soil microorganisms[4][5][6].

The following table summarizes the degradation half-lives (DT₅₀) observed in various studies across different soil types.

Soil TypeOrganic Carbon (%)Half-Life (DT₅₀) of this compound (days)Half-Life (DT₅₀) of Haloxyfop-P acid (days)Reference
Various (n=8)Not specified~0.59 - 21[1][4]
SubsoilsLow~0.528 - 129[1][4]
Sandy Clay LoamNot specified~0.5Not specified[4]
Sandy LoamNot specifiedNot specified20[7]
Silt LoamNot specified<1Not specified[7]
Marcham Soils (n=2)Not specifiedNot specified9[7]

Key Observations:

  • Rapid Ester Hydrolysis: this compound is non-persistent, with a typical half-life of approximately 0.5 days across different soil types. This rapid conversion is primarily a chemical hydrolysis process and occurs just as quickly in sterile soil[2][4].

  • Microbial-Driven Acid Degradation: The degradation of the resulting haloxyfop-P acid is significantly slower and is a biologically mediated process, as no degradation occurs in sterile soil[3][5][6].

  • Influence of Organic Carbon: The persistence of haloxyfop-P acid is notably longer in subsoils with low organic carbon content, where half-lives can extend up to 129 days, compared to 9-21 days in topsoils[1][4].

  • Metabolites: The degradation pathway involves the formation of haloxyfop-P acid, which is then further broken down into several minor metabolites, with eventual mineralization to CO₂[4][7].

Visualizing the Process

To better understand the processes involved, the following diagrams illustrate the typical experimental workflow for a soil degradation study and the degradation pathway of this compound.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase A Soil Sample Collection (A horizon, 0-20 cm) B Soil Sieving & Characterization (pH, OC, Texture) A->B C Herbicide Application (e.g., 14C-labeled) B->C D Incubation (Aerobic, 20-25°C, Controlled Moisture) C->D E Periodic Sampling (e.g., Day 0, 1, 3, 7, 14...) D->E F Solvent Extraction E->F G Chemical Analysis (HPLC, GC-MS) F->G H Data Analysis (Degradation Kinetics, DT₅₀) G->H Parent This compound Metabolite1 Haloxyfop-P Acid (Herbicidally Active) Parent->Metabolite1 Rapid Hydrolysis (DT₅₀ ≈ 0.5 days) Metabolite2 Further Metabolites ('Pyridinone metab', etc.) Metabolite1->Metabolite2 Microbial Degradation (DT₅₀ = 9-129 days) EndProduct Mineralization (CO₂, Unextracted Residues) Metabolite2->EndProduct Further Breakdown

References

A Comparative Analysis of the Herbicidal Activity of Haloxyfop-P-methyl and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bio-efficacy of the pro-herbicide haloxyfop-P-methyl and its metabolic derivatives reveals a clear structure-activity relationship, with the parent compound requiring bioactivation to exert its potent grass-killing effects. This guide provides a comparative assessment of their herbicidal activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its efficacy is intrinsically linked to its metabolic transformation within the target plant. As a pro-herbicide, this compound itself is not the primary phytotoxic agent. Instead, it relies on in-planta hydrolysis to its active acid form, haloxyfop-P, which is the R-enantiomer of haloxyfop.[1][2][3] This active metabolite is responsible for the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.[2][3]

Metabolic Pathway and Activation

Upon foliar application, the lipophilic nature of this compound facilitates its penetration through the plant cuticle. Once inside the plant tissues, it undergoes rapid hydrolysis, catalyzed by esterase enzymes, to yield the more polar and systemically mobile haloxyfop-P acid.[4][5] This active metabolite is then translocated via the phloem to the meristematic tissues, where it binds to and inhibits ACCase. Further metabolism of haloxyfop-P acid leads to the formation of less active or inactive degradation products, such as pyridinol and phenol (B47542) derivatives, through processes like hydroxylation and conjugation.

G This compound This compound Haloxyfop-P (acid) Haloxyfop-P (acid) This compound->Haloxyfop-P (acid) Hydrolysis (in plant) ACCase Inhibition ACCase Inhibition Haloxyfop-P (acid)->ACCase Inhibition Binding Degradation Products (e.g., Pyridinol, Phenol) Degradation Products (e.g., Pyridinol, Phenol) Haloxyfop-P (acid)->Degradation Products (e.g., Pyridinol, Phenol) Metabolism Herbicidal Activity Herbicidal Activity ACCase Inhibition->Herbicidal Activity

Metabolic activation pathway of this compound.

Comparative Herbicidal Activity

The herbicidal efficacy of this compound and its metabolites is best understood by comparing their effects at both the enzymatic and whole-plant levels. The primary active compound is unequivocally haloxyfop-P acid.

Whole-Plant Bioassays: Whole-plant bioassays, which measure the overall herbicidal effect, confirm the structure-activity relationship observed at the enzymatic level. The GR50 value (the dose required to cause a 50% reduction in plant growth) is a key metric in these assays. Although direct comparative GR50 data for this compound and its metabolites are scarce, studies on the efficacy of this compound formulations provide insights into the potency of the active ingredient delivered to the target site.

CompoundTargetParameterValueReference Organism/Assay Condition
This compoundWhole PlantGR50Data not availableAvena fatua
Haloxyfop-P (acid)ACCaseIC50Data not availableZea mays
Haloxyfop Degradation ProductsACCase/Whole Plant-Expected to be inactive-

Note: While specific comparative data is limited, the established bioactivation pathway indicates that the herbicidal activity is primarily driven by the conversion of this compound to haloxyfop-P acid.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on ACCase activity.

1. Enzyme Extraction:

  • Homogenize fresh or frozen leaf tissue of a susceptible grass species (e.g., Zea mays, Avena fatua) in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and 1 mM PMSF).

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.

  • The supernatant containing the soluble ACCase is collected and can be further purified by ammonium (B1175870) sulfate (B86663) precipitation.

2. Assay Procedure:

  • The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA, often by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA).

  • The reaction mixture typically contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, H¹⁴CO₃⁻, and the test compound at various concentrations.

  • The reaction is initiated by the addition of acetyl-CoA and incubated at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of acid (e.g., HCl), which also removes any unincorporated ¹⁴CO₂.

  • The radioactivity of the acid-stable product is measured using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Whole-Plant Pot Bioassay

This assay evaluates the herbicidal efficacy of a compound under controlled environmental conditions.

1. Plant Material and Growth Conditions:

  • Grow a susceptible grass species (e.g., Avena fatua, Setaria viridis) in pots containing a suitable soil mix.

  • Maintain the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

2. Herbicide Application:

  • Apply the test compounds (this compound and its metabolites) at a range of doses to the plants at a specific growth stage (e.g., 2-3 leaf stage).

  • The application is typically done using a laboratory sprayer to ensure uniform coverage. An untreated control group should be included.

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting).

  • Harvest the above-ground biomass of each plant and record the fresh weight.

  • Dry the biomass in an oven to a constant weight to determine the dry weight.

  • Calculate the percentage of growth reduction relative to the untreated control.

  • Use a dose-response model to calculate the GR50 value.

G cluster_0 In Vitro Assay cluster_1 Whole-Plant Bioassay Enzyme Extraction Enzyme Extraction ACCase Assay ACCase Assay Enzyme Extraction->ACCase Assay IC50 Determination IC50 Determination ACCase Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Plant Growth Plant Growth Herbicide Application Herbicide Application Plant Growth->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection GR50 Determination GR50 Determination Data Collection->GR50 Determination GR50 Determination->Comparative Analysis

Experimental workflow for assessing herbicidal activity.

Conclusion

The herbicidal activity of this compound is entirely dependent on its metabolic conversion to haloxyfop-P acid. The methyl ester acts as an effective delivery form, facilitating uptake into the plant, while the resulting acid is the potent inhibitor of ACCase. Subsequent metabolic degradation of the acid leads to a loss of herbicidal activity. This clear distinction in the biological activity of the parent compound and its metabolites underscores the importance of understanding metabolic pathways in herbicide design and development. Further quantitative comparative studies are warranted to precisely determine the relative activities of these compounds and to fully elucidate the structure-activity relationships.

References

Inter-Laboratory Validation of a Standardized Analytical Protocol for the Quantification of Compound X in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparative data from an inter-laboratory validation of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Compound X in human plasma. The objective of this study was to assess the reproducibility and robustness of the analytical protocol when transferred across multiple laboratories, ensuring consistent and reliable data generation in a multi-site clinical trial setting.[1][2]

The validation was conducted in accordance with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][4] The study involved three independent laboratories (designated as Lab A, Lab B, and Lab C) and aimed to demonstrate that the analytical procedure is fit for its intended purpose.[4]

Data Presentation: Comparative Performance Across Laboratories

The following tables summarize the quantitative data obtained from the three participating laboratories for key validation parameters.

Table 1: Accuracy and Precision of Quality Control (QC) Samples

This table presents the inter-laboratory comparison of accuracy (% Bias) and precision (% Coefficient of Variation, CV) for QC samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL) (n=6)Accuracy (% Bias)Precision (% CV)
LLOQ 1.00Lab A0.98-2.05.8
Lab B1.033.06.5
Lab C0.95-5.07.1
LQC 3.00Lab A2.95-1.74.2
Lab B3.082.74.9
Lab C2.91-3.05.5
MQC 50.0Lab A51.22.43.1
Lab B49.5-1.03.8
Lab C52.14.23.5
HQC 150.0Lab A148.5-1.02.5
Lab B152.11.42.9
Lab C147.9-1.43.2

Acceptance Criteria: Accuracy within ±15% of the nominal value (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[2][5]

Table 2: Linearity and Range

This table summarizes the linearity of the calibration curve across the three laboratories. The calibration range was determined to be from 1.00 to 200.0 ng/mL.

LaboratoryCalibration Curve Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Lab A 1.00 - 200.0y = 0.025x + 0.0030.9995
Lab B 1.00 - 200.0y = 0.024x + 0.0040.9992
Lab C 1.00 - 200.0y = 0.026x + 0.0020.9998

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.[5][6]

Table 3: Matrix Effect and Recovery

This table shows the assessment of matrix effects and recovery of Compound X from human plasma.

ParameterLaboratoryLow Conc. (3.00 ng/mL)High Conc. (150.0 ng/mL)
Matrix Factor Lab A1.020.98
Lab B0.991.01
Lab C1.050.97
Recovery (%) Lab A85.288.1
Lab B83.786.5
Lab C86.189.3

Acceptance Criteria: CV of the matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Experimental Protocols

The following are detailed methodologies for the key experiments performed during the inter-laboratory validation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Frozen human plasma samples (containing Compound X and internal standard) were thawed at room temperature and vortexed to ensure homogeneity.

  • Aliquoting: 100 µL of plasma was aliquoted into a 96-well plate.

  • Protein Precipitation: 300 µL of acetonitrile (B52724) containing the internal standard (Compound X-d4) was added to each well. The plate was vortexed for 2 minutes.

  • Centrifugation: The plate was centrifuged at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: An SPE plate was conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: The supernatant from the centrifuged plate was loaded onto the conditioned SPE plate.

  • Washing: The SPE plate was washed with 1 mL of 5% methanol in water.

  • Elution: Compound X and the internal standard were eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Instrumentation: A standardized model of a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system was used in all laboratories.

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) was used for separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 3 minutes was used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Compound X: Q1/Q3 (e.g., 450.2 -> 320.1)

    • Compound X-d4 (Internal Standard): Q1/Q3 (e.g., 454.2 -> 324.1)

Validation Parameters Assessed
  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample was assessed by analyzing blank plasma samples from six different sources.[5][7]

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels in six replicates on three different days.[7][8]

  • Linearity and Range: Assessed by analyzing a series of calibration standards over a specified concentration range.[7][8]

  • Robustness: The capacity of the analytical method to remain unaffected by small, deliberate variations in procedural parameters was evaluated.[6][7] This included variations in mobile phase composition and column temperature.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory validation process.

G cluster_prep Phase 1: Preparation and Distribution cluster_val Phase 2: Independent Laboratory Validation cluster_comp Phase 3: Data Compilation and Analysis cluster_report Phase 4: Reporting A Standardized Protocol and SOPs Developed B Centralized Preparation of QC Samples A->B C Distribution to Participating Labs (A, B, C) B->C D Lab A: Method Validation C->D E Lab B: Method Validation C->E F Lab C: Method Validation C->F G Data Submission to Central Repository D->G E->G F->G H Statistical Analysis and Comparison G->H I Assessment Against Acceptance Criteria H->I J Final Validation Report Generation I->J

Caption: Inter-laboratory validation workflow from protocol development to final reporting.

Caption: Standardized sample preparation workflow using solid-phase extraction (SPE).

Conclusion

The inter-laboratory validation study demonstrated that the standardized LC-MS/MS protocol for the quantification of Compound X in human plasma is robust, reliable, and transferable across different laboratories.[5] The data for accuracy, precision, and linearity were well within the pre-defined acceptance criteria, ensuring that the method can be confidently deployed in multi-site clinical trials to produce comparable and high-quality bioanalytical data. This harmonization of analytical procedures is critical for the integrity of data in drug development.[1][9]

References

efficacy comparison between emulsifiable concentrate (EC) formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various emulsifiable concentrate (EC) formulations, supported by experimental data. Emulsifiable concentrates are a widely used formulation type in the agrochemical and pharmaceutical industries, valued for their high biological activity and ease of manufacturing.[1] However, their efficacy can vary significantly based on the specific composition of the active ingredient, solvent, and emulsifier system. This document aims to provide a comprehensive overview of key performance indicators, detailed experimental methodologies for their evaluation, and a comparative analysis of different EC formulations.

Data Presentation: A Comparative Analysis of EC Formulation Efficacy

The following tables summarize quantitative data on the physicochemical properties and biological efficacy of various EC formulations, synthesized from multiple research studies.

Physicochemical Properties of Commercial Insecticide EC Formulations

This table presents a comparative analysis of the physicochemical properties of commercially available emulsifiable concentrate formulations of common insecticides. The data is compiled from studies conducted according to the Bureau of Indian Standards (BIS) specifications.[2]

Active IngredientFormulationActive Ingredient Content (%)Emulsion Stability (1 hr)Cold Test (10°C)Flash Point (°C)Acidity/AlkalinityReference
CypermethrinEC10.2 - 25.5StablePass35 - 45Acidic[2]
ChlorpyrifosEC20.8 - 51.2StablePass30 - 42Acidic[2]
DeltamethrinEC2.9 - 11.5StablePass>28Acidic[3]
ProfenofosEC41.0 - 52.0StablePass100 - 115Acidic[3]
Comparative Efficacy of Pyrethroid Insecticide Formulations

The following table compares the insecticidal activity of different pyrethroid formulations against susceptible mosquito species. The data highlights the relative efficacy of EC formulations compared to other formulation types like Suspension Concentrates (SC) and Wettable Powders (WP).

Active IngredientFormulation TypeTarget PestEfficacy Metric (Unit)ValueReference
Alpha-cypermethrinECAnopheles gambiaeKDT50 (min)< 5[4]
DeltamethrinECAnopheles gambiaeKDT50 (min)~ 8[4]
Lambda-cyhalothrinCSAnopheles dirusMortality (98 days post-treatment) (%)>80[5]
DeltamethrinEWAnopheles dirusMortality (98 days post-treatment) (%)>80[5]
BifenthrinWPAnopheles dirusMortality (49 days post-treatment) (%)>80[5]
Alpha-cypermethrinNanoemulsionCulex pipiens larvaeLC50 (µg/L)20[6]
Alpha-cypermethrinECCulex pipiens larvaeLC50 (µg/L)40[6]

KDT50: Median Knockdown Time; LC50: Median Lethal Concentration

Comparative Herbicidal Efficacy of 2,4-D and Glyphosate (B1671968) Formulations

This table presents the comparative efficacy of 2,4-D and glyphosate formulations, applied alone or in combination, for the control of glyphosate-resistant Palmer amaranth.

Herbicide TreatmentApplication Rate (kg ha⁻¹)Weed Control at 28 DAT (%)Reference
Glyphosate0.8631[7]
2,4-D0.5659[7]
2,4-D1.1275[7]
Glyphosate + 2,4-D0.86 + 0.56≥71[7]
Glyphosate + 2,4-D0.86 + 1.1281[7]

DAT: Days After Treatment

Comparative Efficacy of Fungicide Formulations for Control of Cucumber Anthracnose

The following table compares the in vitro and in vivo efficacy of different formulations of the fungicide pyraclostrobin (B128455) against Colletotrichum orbiculare, the causal agent of cucumber anthracnose.

FormulationIn Vitro Inhibition of Mycelial Growth (EC50, mg/L)In Vivo Control Efficacy (Pot Experiment) (%)In Vivo Control Efficacy (Field Experiment) (%)Reference
Pyraclostrobin EC0.05778.375.6[8]
Pyraclostrobin SC0.06585.182.3[8]
Pyraclostrobin MCs0.08292.790.1[8]

EC50: Half maximal effective concentration; SC: Suspension Concentrate; MCs: Microcapsules

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Physicochemical Property Analysis of EC Formulations

The physicochemical properties of the EC formulations were determined according to the Bureau of Indian Standards (BIS) specifications.

  • Emulsion Stability: A 5% emulsion of the EC formulation is prepared in standard hard water. The emulsion is allowed to stand in a graduated cylinder for 1 hour, after which the volume of any separated cream or oil is recorded. A stable emulsion should show no separation.[2]

  • Cold Test: The EC formulation is maintained at 10°C for 30 minutes and then examined for any signs of crystallization or separation. The formulation should remain clear and homogenous.[2]

  • Flash Point: The flash point is determined using a Pensky-Martens closed-cup flash point tester. This test assesses the flammability of the formulation's solvent.[2]

  • Acidity/Alkalinity: A known weight of the EC formulation is dispersed in distilled water and titrated with a standard solution of sodium hydroxide (B78521) or hydrochloric acid to determine its acidity or alkalinity.

experimental_workflow cluster_physicochemical Physicochemical Property Analysis start EC Formulation Sample emulsion_stability Emulsion Stability Test (BIS/CIPAC MT 36.3) start->emulsion_stability cold_test Cold Test start->cold_test flash_point Flash Point Test start->flash_point acidity_alkalinity Acidity/Alkalinity Test start->acidity_alkalinity results Physicochemical Data emulsion_stability->results cold_test->results flash_point->results acidity_alkalinity->results

Workflow for Physicochemical Analysis
Emulsion Stability and Re-emulsification Test (CIPAC MT 36.3)

This method determines the stability of an emulsion formed from an EC formulation upon dilution with water.

  • Preparation of the Emulsion: A specified volume of the EC formulation is added to a 100 mL graduated cylinder containing a standard hard water to achieve the desired dilution (typically 1% or 5%). The cylinder is stoppered and inverted 10 times to ensure thorough mixing.[5][7]

  • Initial Observation: The appearance of the emulsion is immediately observed and recorded.

  • Stability Assessment: The cylinder is allowed to stand undisturbed for a specified period (e.g., 30 minutes, 1 hour, 2 hours, and 24 hours). At each time point, the volume of any separated "cream" (the upper layer) and/or "oil" (a clear oily phase) is measured and recorded.[5][7]

  • Re-emulsification: After 24 hours, the cylinder is inverted another 10 times, and the ability of the formulation to re-form a stable emulsion is observed.[5][7]

emulsion_stability_workflow cluster_emulsion_stability Emulsion Stability Test (CIPAC MT 36.3) start Prepare Emulsion in Graduated Cylinder initial_obs Initial Observation start->initial_obs stand_undisturbed Stand Undisturbed initial_obs->stand_undisturbed obs_30min Observe at 30 min stand_undisturbed->obs_30min obs_1hr Observe at 1 hr obs_30min->obs_1hr obs_2hr Observe at 2 hr obs_1hr->obs_2hr obs_24hr Observe at 24 hr obs_2hr->obs_24hr re_emulsify Re-emulsify (Invert 10 times) obs_24hr->re_emulsify final_obs Final Observation re_emulsify->final_obs results Stability Data final_obs->results

CIPAC MT 36.3 Experimental Workflow
Droplet Size Analysis by Laser Diffraction

The droplet size distribution of the diluted EC formulation is a critical parameter influencing its efficacy. It is typically measured using laser diffraction.

  • Sample Preparation: The EC formulation is diluted with water to the desired concentration, typically the same as used in the spray application.

  • Instrument Setup: A laser diffraction particle size analyzer is used. The instrument is calibrated and the appropriate refractive indices for the dispersed phase (solvent and active ingredient) and the continuous phase (water) are entered into the software.

  • Measurement: The diluted emulsion is circulated through the measurement cell of the instrument. A laser beam is passed through the sample, and the scattered light pattern is detected by a series of detectors.

  • Data Analysis: The software analyzes the scattered light pattern to calculate the droplet size distribution, typically reported as the volume median diameter (Dv50) and the span of the distribution.[1][9]

droplet_size_analysis cluster_droplet_size Droplet Size Analysis by Laser Diffraction start Diluted EC Emulsion instrument Laser Diffraction Analyzer start->instrument measurement Circulate Sample & Measure Scattered Light instrument->measurement analysis Software Analysis measurement->analysis results Droplet Size Distribution Data analysis->results

Droplet Size Analysis Workflow
Biological Efficacy Evaluation (Insecticidal Activity)

The insecticidal efficacy of different formulations is typically evaluated through bioassays.

  • Topical Application (for LD50 determination): A precise dose of the insecticide formulation is applied directly to the dorsal thorax of the target insect using a micro-applicator. The insects are then observed for mortality after a specified period (e.g., 24 hours). The LD50 (the dose required to kill 50% of the test population) is then calculated.

  • Contact Bioassay (for KDT50 determination): Insects are exposed to a surface treated with the insecticide formulation (e.g., insecticide-impregnated paper in a WHO tube). The time taken for 50% of the insects to be knocked down (KDT50) is recorded.[4]

  • Larvicidal Bioassay (for LC50 determination): Different concentrations of the insecticide formulation are added to water containing insect larvae. Mortality is assessed after a specified period (e.g., 24 or 48 hours), and the LC50 (the concentration required to kill 50% of the larvae) is calculated.[6]

Bioavailability Assessment (Foliar Application)

Assessing the bioavailability of an active ingredient from an EC formulation after foliar application involves measuring its uptake and translocation within the plant.

  • Plant Treatment: A known concentration and volume of the EC formulation are applied to the leaves of the test plants.

  • Sample Collection: At various time points after application, treated leaves and other plant parts (e.g., untreated leaves, stems, roots) are collected.

  • Extraction: The active ingredient is extracted from the plant tissues using an appropriate solvent.

  • Quantitative Analysis: The concentration of the active ingredient in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10]

  • Data Interpretation: The amount of active ingredient recovered from different plant parts over time provides a measure of its uptake, translocation, and overall bioavailability.

Conclusion

The efficacy of an emulsifiable concentrate formulation is a complex interplay of its physicochemical properties and biological activity. This guide provides a framework for comparing different EC formulations based on key performance indicators. The selection of an optimal EC formulation for a specific application requires careful consideration of its emulsion stability, droplet size characteristics, and biological efficacy against the target organism. The provided experimental protocols offer standardized methods for evaluating these parameters, enabling researchers and formulation scientists to make informed decisions in the development and selection of high-performance EC formulations. The data presented herein demonstrates that while ECs are a robust formulation type, newer formulations like nanoemulsions and microcapsules may offer enhanced efficacy in certain applications.

References

Validating the Molecular Mechanism of a Newly Discovered Resistance Mutation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in cancer therapy and infectious diseases. Understanding the precise molecular mechanism of a newly identified resistance mutation is paramount for the development of next-generation inhibitors and for guiding clinical strategies. This guide provides a comparative overview of key experimental approaches to validate the molecular mechanism of a hypothetical resistance mutation, Kinase X (K255M), against a novel inhibitor, Inhibitor-A.

Comparative Analysis of Validation Methodologies

A multi-faceted approach is essential to rigorously validate a resistance mutation. Below is a comparison of common experimental techniques, each providing a unique layer of evidence to elucidate the resistance mechanism.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data from a series of validation experiments on the K255M mutation in Kinase X.

Table 1: Cellular Potency of Inhibitor-A

Cell LineIC50 (nM) of Inhibitor-AFold Change in Resistance
Kinase X (Wild-Type)15-
Kinase X (K255M Mutant)125083.3

IC50 values represent the concentration of Inhibitor-A required to inhibit 50% of cell proliferation.

Table 2: Biochemical Potency of Inhibitor-A

Recombinant ProteinKi (nM) of Inhibitor-AFold Change in Ki
Kinase X (Wild-Type)5-
Kinase X (K255M Mutant)48096

Ki (inhibition constant) values indicate the binding affinity of Inhibitor-A to the kinase.

Table 3: Target Engagement in Live Cells (CETSA)

Protein TargetΔTm (°C) with Inhibitor-AInterpretation
Kinase X (Wild-Type)+5.2Strong Target Engagement
Kinase X (K255M Mutant)+0.4Significantly Reduced Engagement

ΔTm represents the change in the melting temperature of the protein upon ligand binding in a Cellular Thermal Shift Assay (CETSA). A larger shift indicates stronger binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

Site-Directed Mutagenesis

This technique is fundamental for introducing the specific K255M mutation into the Kinase X gene, allowing for the direct comparison of the wild-type and mutant proteins.[1][2][3][4]

Protocol:

  • Primer Design: Design forward and reverse primers incorporating the desired K255M mutation (a single nucleotide change).

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type Kinase X cDNA with the mutagenic primers. This results in a linear product containing the mutation.

  • Template Removal: Digest the PCR reaction with the DpnI restriction enzyme, which specifically cleaves the methylated parental (non-mutated) DNA template, leaving only the newly synthesized, mutated plasmid.

  • Plasmid Circularization: Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid.

  • Transformation: Transform the ligated plasmid into competent E. coli for amplification.

  • Sequence Verification: Isolate the plasmid DNA from multiple colonies and confirm the presence of the K255M mutation and the absence of other mutations by Sanger sequencing.

Cell Viability Assay

This assay determines the effect of the K255M mutation on the sensitivity of cells to Inhibitor-A.

Protocol:

  • Cell Line Engineering: Stably transfect a suitable cell line (e.g., Ba/F3, which is dependent on an external kinase for survival) with either the wild-type Kinase X or the Kinase X (K255M) expression vector.[5][6]

  • Cell Seeding: Plate the engineered cells in 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: Treat the cells with a serial dilution of Inhibitor-A (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by adding WST-1 reagent and measuring absorbance.[6]

  • Data Analysis: Normalize the viability data to untreated controls and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory activity of Inhibitor-A on the purified wild-type and mutant Kinase X proteins.[7][8][9]

Protocol:

  • Protein Expression and Purification: Express and purify recombinant wild-type and K255M mutant Kinase X proteins using a suitable system (e.g., baculovirus-infected insect cells).

  • Kinase Reaction: In a microplate, combine the recombinant kinase, a specific peptide substrate, and varying concentrations of Inhibitor-A in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of ATP and MgCl2.[7][9] Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay or by detecting phosphorylated substrate with a specific antibody (e.g., in an ELISA format).

  • Data Analysis: Determine the Ki value, which represents the inhibitor's binding affinity, by fitting the data to the Michaelis-Menten equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[10][11][12][13][14]

Protocol:

  • Cell Treatment: Treat intact cells expressing either wild-type or K255M mutant Kinase X with Inhibitor-A or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble Kinase X remaining at each temperature point using Western blotting or an immunoassay like ELISA.[11][12]

  • Data Analysis: Plot the fraction of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the drug indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key aspects of the validation process for the Kinase X (K255M) mutation.

G cluster_pathway Simplified Kinase X Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates Downstream_Signaling Downstream_Signaling Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Simplified signaling pathway involving Kinase X.

G start Discover K255M Resistance Mutation sdm Site-Directed Mutagenesis to create K255M plasmid start->sdm transfect Generate Stable Cell Lines (WT and K255M) sdm->transfect express Express Recombinant Protein (WT and K255M) sdm->express viability Cell Viability Assay (Determine IC50) transfect->viability cetsa Cellular Thermal Shift Assay (Measure ΔTm) transfect->cetsa kinase_assay In Vitro Kinase Assay (Determine Ki) express->kinase_assay conclusion Validate Mechanism: Reduced Drug Binding viability->conclusion kinase_assay->conclusion cetsa->conclusion

Caption: Experimental workflow for resistance mutation validation.

G hypothesis Hypothesis: K255M causes resistance by reducing drug binding affinity data1 Cellular Data: High IC50 in K255M cells hypothesis->data1 data2 Biochemical Data: High Ki for K255M protein hypothesis->data2 data3 Target Engagement Data: Low ΔTm in K255M cells hypothesis->data3 conclusion Conclusion: Hypothesis Validated data1->conclusion Supports data2->conclusion Supports data3->conclusion Supports

Caption: Logical relationship of experimental evidence.

References

A Comparative Analysis of Root vs. Shoot Uptake in Grass Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of substance uptake and translocation in plants is crucial for fields ranging from environmental remediation to agriculture and pharmacology. This guide provides a comparative analysis of root versus shoot uptake of key nutrients and heavy metals in different grass species, supported by experimental data and detailed protocols.

This publication delves into the differential accumulation of essential nutrients, such as nitrogen and phosphorus, and toxic heavy metals, including cadmium and lead, in the roots and shoots of various grass species. By summarizing quantitative data, providing detailed experimental methodologies, and visualizing the underlying biological pathways, this guide aims to be a valuable resource for designing and interpreting studies related to plant physiology, phytoremediation, and crop science.

Comparative Analysis of Substance Uptake

The distribution of nutrients and heavy metals between the roots and shoots of grasses is a complex process influenced by the specific substance, the plant species, and environmental conditions. Generally, essential nutrients are efficiently translocated to the shoots to support metabolic activities, while toxic heavy metals may be sequestered in the roots as a defense mechanism. However, some grass species, known as hyperaccumulators, can transport high concentrations of heavy metals to their shoots.

Nutrient Uptake: Nitrogen and Phosphorus

Nitrogen (N) and phosphorus (P) are essential macronutrients vital for plant growth and development. Grass species exhibit varied efficiencies in the uptake and translocation of these nutrients from the soil to the aerial parts of the plant.

Table 1: Comparative Root and Shoot Accumulation of Nitrogen and Phosphorus in Different Grass Species

SpeciesNutrientRoot ConcentrationShoot ConcentrationRoot:Shoot RatioReference
Lolium perenne (Perennial Ryegrass)Nitrogen (N)Varies2.56% - 2.87% (for optimal growth)Low[1]
Festuca arundinacea (Tall Fescue)Nitrogen (N)Higher root length density at depthLower N uptake efficiency than L. multiflorumHigh[2]
Dactylis glomerata (Orchardgrass)Nitrogen (N)Lower root competitive ability in summerSimilar to L. perenneVaries[1][3]
Poa pratensis (Kentucky Bluegrass)Phosphorus (P)VariesVariesVaries[4]
Dactylis glomerata (Orchardgrass)Phosphorus (P)VariesVariesVaries[4]

Note: The data presented are compiled from various studies and may vary depending on experimental conditions.

Heavy Metal Uptake: Cadmium and Lead

The accumulation of heavy metals like cadmium (Cd) and lead (Pb) in grasses is a key focus in phytoremediation research. Grasses show significant diversity in their ability to take up, translocate, and tolerate these toxic elements. In many species, the roots act as the primary site of accumulation, thereby limiting the transfer of heavy metals to the shoots and into the food chain.

Table 2: Comparative Root and Shoot Accumulation of Cadmium and Lead in Different Grass Species

SpeciesHeavy MetalRoot Concentration (mg/kg)Shoot Concentration (mg/kg)Root:Shoot RatioReference
Agrostis capillaris (Colonial Bentgrass)Cadmium (Cd)HighLowHigh[5]
Bromus inermis (Smooth Brome)Cadmium (Cd)VariesVariesVaries[6]
Panicum virgatum (Switchgrass)Lead (Pb)HighLow (can be enhanced with chelators)High[7][8]
Sorghum bicolor (Sorghum)Lead (Pb)HighLowHigh[9]
Dactylis glomerata (Orchardgrass)Cadmium (Cd)0.5380.2861.88[5]
Alopecurus pratensis (Meadow Foxtail)Lead (Pb)High3.843High[5]
Arrhenatherum elatius (False Oat-grass)Lead (Pb)6.2332.5232.47[5]

Note: The data presented are compiled from various studies and may vary depending on experimental conditions such as heavy metal concentration in the soil and the presence of chelating agents.

Experimental Protocols

To ensure the reproducibility and comparability of studies on root and shoot uptake, detailed experimental protocols are essential. The following sections outline standardized methods for hydroponic culture of grasses and the analysis of heavy metals using atomic absorption spectroscopy.

Protocol 1: Hydroponic Culture System for Grass Species

This protocol describes a general method for growing grass species in a hydroponic system to study nutrient and heavy metal uptake under controlled conditions.

Materials:

  • Grass seeds of the desired species

  • Germination trays or petri dishes with filter paper

  • Hydroponic containers (e.g., plastic tubs with lids)

  • Net pots

  • Inert growing medium (e.g., rockwool, perlite, or vermiculite)

  • Air pump and air stones

  • Nutrient solution (e.g., Hoagland solution, modified as needed for the specific experiment)

  • pH meter and EC (electrical conductivity) meter

  • Acids and bases for pH adjustment (e.g., H₂SO₄, KOH)

Procedure:

  • Seed Germination:

    • Sterilize seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 10-15 minutes, followed by thorough rinsing with deionized water.

    • Place the sterilized seeds on moist filter paper in germination trays or petri dishes.

    • Keep the seeds in a dark, warm place until germination occurs.

  • Transplanting Seedlings:

    • Once the seedlings have developed a small root system, carefully transfer them to net pots filled with a pre-soaked inert growing medium.

    • Place the net pots in the holes of the hydroponic container lids, ensuring that the roots are submerged in the nutrient solution.

  • Hydroponic System Setup:

    • Prepare the nutrient solution according to the desired formulation. For heavy metal studies, the chosen heavy metal salt is added to the nutrient solution at the desired concentration.

    • Fill the hydroponic containers with the nutrient solution.

    • Place an air stone connected to an air pump in each container to provide aeration to the roots.

    • Monitor and adjust the pH of the nutrient solution daily to a range of 5.5-6.5.[9]

    • Monitor the EC of the solution to ensure nutrient levels are maintained. The solution should be replaced weekly or as needed to prevent nutrient depletion and accumulation of toxic substances.[9]

  • Plant Growth and Harvest:

    • Grow the plants under controlled environmental conditions (light, temperature, humidity).

    • After the desired growth period, harvest the plants by separating the shoots and roots.

    • Gently wash the roots with deionized water to remove any adhered nutrient solution. For heavy metal studies, a desorption step with a chelating agent like EDTA may be necessary to remove surface-bound metals.

    • Dry the shoot and root samples in an oven at 70-80°C to a constant weight.

    • Record the dry weight of the shoots and roots for biomass analysis.

Protocol 2: Heavy Metal Analysis in Plant Tissues using Atomic Absorption Spectroscopy (AAS)

This protocol outlines the digestion of plant material and subsequent analysis of heavy metal concentrations using an Atomic Absorption Spectrophotometer.[10][11][12][13][14][15]

Materials:

  • Dried and ground plant samples (roots and shoots)

  • Digestion vessels (e.g., glass tubes or beakers)

  • Hot plate or digestion block

  • Concentrated nitric acid (HNO₃)

  • Concentrated perchloric acid (HClO₄) or hydrogen peroxide (H₂O₂)

  • Volumetric flasks

  • Whatman No. 42 filter paper or equivalent

  • Atomic Absorption Spectrophotometer (AAS) with appropriate hollow cathode lamps for the metals of interest

  • Standard solutions of the heavy metals to be analyzed

Procedure:

  • Sample Digestion (Wet Ashing): [10][11][12]

    • Weigh approximately 0.5-1.0 g of the dried and ground plant sample into a digestion vessel.

    • Add a mixture of concentrated acids. A common mixture is 10 mL of HNO₃ and 3 mL of HClO₄. Caution: Handle concentrated acids in a fume hood with appropriate personal protective equipment.

    • Gently heat the samples on a hot plate or digestion block at a low temperature (e.g., 80-90°C) until the initial vigorous reaction subsides.

    • Gradually increase the temperature to 120-150°C and continue heating until the solution becomes clear and colorless, indicating complete digestion of the organic matter.

    • Allow the digest to cool completely.

  • Sample Preparation for Analysis:

    • Carefully dilute the cooled digest with deionized water to a known volume (e.g., 25 or 50 mL) in a volumetric flask.

    • Filter the diluted sample through Whatman No. 42 filter paper to remove any undigested particulate matter.

  • AAS Analysis:

    • Prepare a series of standard solutions of the heavy metal of interest with known concentrations to create a calibration curve.

    • Set up the AAS instrument with the appropriate hollow cathode lamp and operating parameters (wavelength, slit width, etc.) for the target metal.

    • Aspirate the blank (deionized water), standard solutions, and prepared plant samples into the AAS and record the absorbance readings.

  • Data Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of the heavy metal in the plant samples by comparing their absorbance readings to the calibration curve.

    • Calculate the final concentration of the heavy metal in the plant tissue (in mg/kg dry weight) by accounting for the initial sample weight and the dilution volume.

Signaling Pathways and Experimental Workflows

The uptake and translocation of nutrients and heavy metals are regulated by complex signaling pathways and transport mechanisms. The following diagrams, created using Graphviz, illustrate these processes.

Nutrient Uptake and Translocation

Nutrient_Uptake cluster_root Root cluster_shoot Shoot Root_Hair Root Hair/Epidermis Cortex Cortex Root_Hair->Cortex Symplastic & Apoplastic Pathways Endodermis Endodermis Cortex->Endodermis Stele Stele Endodermis->Stele Xylem_Loading Xylem Loading Stele->Xylem_Loading Xylem_Unloading Xylem Unloading Xylem_Loading->Xylem_Unloading Long-distance Transport via Xylem Leaf_Cells Leaf Cells Xylem_Unloading->Leaf_Cells Distribution Soil_Nutrients Nutrients in Soil (e.g., NO3-, H2PO4-) Soil_Nutrients->Root_Hair Uptake by Transporters Heavy_Metal_Uptake cluster_root Root cluster_shoot Shoot Root_Surface Root Surface/ Epidermis Root_Cells Root Cells Root_Surface->Root_Cells Uptake via Cation Transporters Vacuole Vacuole Root_Cells->Vacuole Sequestration (Detoxification) Xylem_Loading_HM Xylem Loading Root_Cells->Xylem_Loading_HM Xylem_Unloading_HM Xylem Unloading Xylem_Loading_HM->Xylem_Unloading_HM Translocation via Xylem Shoot_Cells Shoot Cells Xylem_Unloading_HM->Shoot_Cells Shoot_Vacuole Vacuolar Sequestration Shoot_Cells->Shoot_Vacuole Detoxification Heavy_Metals_Soil Heavy Metals in Soil (e.g., Cd2+, Pb2+) Heavy_Metals_Soil->Root_Surface Experimental_Workflow Start Experiment Start Seed_Germination Seed Germination of Different Grass Species Start->Seed_Germination Hydroponic_Culture Hydroponic Culture with Nutrient/Heavy Metal Treatment Seed_Germination->Hydroponic_Culture Plant_Harvest Plant Harvest (Separate Roots & Shoots) Hydroponic_Culture->Plant_Harvest Drying_Weighing Drying and Weighing (Biomass Determination) Plant_Harvest->Drying_Weighing Sample_Digestion Acid Digestion of Plant Tissues Drying_Weighing->Sample_Digestion AAS_Analysis AAS Analysis for Element Concentration Sample_Digestion->AAS_Analysis Data_Analysis Data Analysis and Comparison AAS_Analysis->Data_Analysis End Conclusion Data_Analysis->End

References

A Researcher's Guide to Assessing Synergistic and Antagonistic Effects of Tank Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agriculture, understanding the interactions between components in a tank mixture is critical. Combining active ingredients can lead to one of three outcomes: synergism , where the combined effect is greater than the sum of the individual effects; additivity , where the effect is equal to the sum; or antagonism , where the combined effect is less than the sum of the individual effects.[1][2] Accurately assessing these interactions is paramount for optimizing efficacy, reducing dosages, minimizing toxicity, and preventing the development of resistance.[3][4]

This guide provides an objective comparison of methodologies used to assess these interactions, supported by experimental data and detailed protocols.

Key Methodologies for Assessing Interactions

Two of the most widely accepted methods for quantifying the interactions between components in a mixture are the Combination Index (CI) method and Isobologram Analysis.[5][6][7][8][9]

Combination Index (CI) Method: The CI method, based on the median-effect principle developed by Chou and Talalay, provides a quantitative measure of the interaction.[3] The Combination Index is calculated using the following formula for two components:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [10]

Where (Dx)₁ and (Dx)₂ are the concentrations of component 1 and component 2 alone that are required to produce a certain effect level (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the components in combination that produce the same effect.[10] The interpretation of the CI value is as follows:

  • CI < 1: Synergy [3][10][11]

  • CI = 1: Additivity [3][10][11]

  • CI > 1: Antagonism [3][10][11]

Isobologram Analysis: This graphical method provides a visual representation of the interaction between two components.[5][6][7][8][9] An isobologram is a plot where the x-axis and y-axis represent the doses of two different components. A line, called the line of additivity, connects the doses of the individual components that produce a specific level of effect (e.g., IC50).[8] When the dose combination required to produce the same effect falls:

  • Below the line: The interaction is synergistic.

  • On the line: The interaction is additive.

  • Above the line: The interaction is antagonistic.

Comparative Data of Hypothetical Tank Mixtures

To illustrate the application of these methods, the following table summarizes hypothetical data from checkerboard assays for two different tank mixtures.

Tank MixtureComponent A (alone) IC50 (µM)Component B (alone) IC50 (µM)Combination IC50 (A:B ratio)Combination Index (CI)Interaction
Mixture 1 10202.5 : 5 (1:2)0.5Synergistic
Mixture 2 153010 : 20 (1:2)1.33Antagonistic

Experimental Protocols

The data required for both the Combination Index method and Isobologram analysis is typically generated using a checkerboard assay.[12][13][14][15][16]

Checkerboard Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to assess the interaction between two components (Component A and Component B) on a specific biological target (e.g., cancer cells, bacteria, weeds).

Materials:

  • 96-well microplates

  • Stock solutions of Component A and Component B of known concentrations

  • Appropriate growth medium or buffer

  • Biological target (e.g., cell culture, bacterial suspension)

  • Detection reagent (e.g., viability dye, spectrophotometer)

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, create a serial dilution of Component A horizontally across the columns.

    • Create a serial dilution of Component B vertically down the rows.

    • The top row should contain only the dilutions of Component A, and the leftmost column should contain only the dilutions of Component B.

    • The remaining wells will contain combinations of both components at different concentrations.

    • Include control wells with no components.

  • Add Biological Target:

    • Add a standardized amount of the biological target to each well of the microplate.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., temperature, CO₂, time) to allow for the components to exert their effect.

  • Measure Effect:

    • After incubation, measure the desired effect in each well. This could be cell viability, bacterial growth (optical density), or another relevant endpoint.

  • Data Analysis:

    • Determine the concentration of each component that produces a specific level of inhibition (e.g., IC50) when used alone and in combination.

    • Use this data to calculate the Combination Index or to construct an isobologram.

Visualizing Workflows and Concepts

Diagrams created using the DOT language can effectively illustrate experimental workflows and the logical relationships in assessing synergistic and antagonistic effects.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation cluster_results Results prep_A Prepare Serial Dilutions of Component A prep_plate Dispense into 96-Well Plate prep_A->prep_plate prep_B Prepare Serial Dilutions of Component B prep_B->prep_plate add_target Add Biological Target to Each Well prep_plate->add_target incubate Incubate Under Appropriate Conditions add_target->incubate measure Measure Effect (e.g., Viability, Growth) incubate->measure calc_ic50 Determine IC50 for Components Alone & Combined measure->calc_ic50 calc_ci Calculate Combination Index calc_ic50->calc_ci plot_isobologram Construct Isobologram calc_ic50->plot_isobologram interpret_ci CI Value? calc_ci->interpret_ci interpret_iso Combination Point vs. Additivity Line? plot_isobologram->interpret_iso synergy Synergy interpret_ci->synergy < 1 additivity Additivity interpret_ci->additivity = 1 antagonism Antagonism interpret_ci->antagonism > 1 interpret_iso->synergy Below interpret_iso->additivity On interpret_iso->antagonism Above

Caption: Workflow for assessing tank mixture interactions using a checkerboard assay.

Isobologram_Interpretation cluster_plot Isobologram origin ic50_A origin->ic50_A Dose of Component A ic50_B origin->ic50_B Dose of Component B additivity_line synergy_point Synergy antagonism_point Antagonism ic50_A_node ic50_B_node ic50_A_node->ic50_B_node Line of Additivity

References

quantitative comparison of metabolic profiles in sensitive vs resistant biotypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chemoresistance, understanding the metabolic reprogramming that underpins this phenomenon is critical. This guide provides a quantitative comparison of metabolic profiles in sensitive versus resistant cancer biotypes, supported by experimental data and detailed methodologies.

Metabolic reprogramming is a hallmark of cancer, and it plays a pivotal role in the development of resistance to chemotherapy. Drug-resistant cancer cells often exhibit distinct metabolic phenotypes compared to their drug-sensitive counterparts. These alterations allow them to survive and proliferate in the presence of therapeutic agents. This guide delves into the key metabolic pathways that are commonly dysregulated in resistant biotypes and presents quantitative data to highlight these differences.

Quantitative Comparison of Metabolic Profiles

To illustrate the metabolic divergence between sensitive and resistant cancer cells, the following tables summarize quantitative data from metabolomic studies. These studies typically involve the use of techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify a wide range of metabolites.

Table 1: Altered Metabolites in Doxorubicin-Resistant Triple-Negative Breast Cancer (TNBC) Cells

A study investigating doxorubicin (B1662922) resistance in the MDA-MB-231 TNBC cell line identified several significantly altered metabolites in two resistant cell lines (DOX-RES-50 and DOX-RES-100) compared to the parental sensitive cell line.[1] The data below highlights key changes with a p-value < 0.05 and an absolute fold change ≥1.2.[1]

Metabolite ClassMetaboliteFold Change (Resistant vs. Sensitive)
Amino Acids & Peptides 5-OxoprolineIncreased
N-AcetylmethionineDecreased
N-Acetyl-L-aspartic acidDecreased
Gamma-glutamylcysteineIncreased
Lipids 7-Ketodeoxycholic acidIncreased
Long-Chain AcylcarnitinesIncreased
Short- and Medium-Chain AcylcarnitinesDecreased
Carbohydrates D-Glucuronic acidDecreased
Nucleotides MethylthioadenosineDecreased
Table 2: Metabolic Alterations in Cisplatin-Resistant Ovarian Cancer Cells

A global metabolomic analysis of the cisplatin-sensitive A2780 and cisplatin-resistant C200 ovarian cancer cell lines revealed significant metabolic reprogramming.[2] Out of 288 identified metabolites, 179 were found to be significantly different between the two cell lines (p < 0.05). Of these, 70 metabolites were increased and 109 were decreased in the resistant C200 cells.[2] The most significantly altered pathways included cysteine and methionine metabolism.[2]

Metabolic PathwayNumber of Significantly Altered MetabolitesKey Altered Metabolites (Fold Change not specified)
Amino Acid Metabolism
Cysteine and Methionine MetabolismHigh ImpactMethionine, Cysteine, S-Adenosylmethionine (SAM)
Glutathione (B108866) SynthesisHigh ImpactGlutathione (GSH)
Polyamine BiosynthesisHigh ImpactSpermidine, Spermine
Carbohydrate Metabolism
Glycolysis/GluconeogenesisAlteredGlucose, Lactate
TCA CycleAlteredCitrate, Succinate
Lipid Metabolism
Fatty Acid MetabolismAlteredVarious fatty acids
Nucleotide Metabolism
Purine and Pyrimidine MetabolismAlteredVarious nucleotides and nucleosides

Key Metabolic Pathways in Drug Resistance

The development of chemoresistance is often associated with the dysregulation of several key metabolic pathways. These alterations provide resistant cells with the necessary energy and building blocks for survival and proliferation under therapeutic stress.

The Warburg Effect: Aerobic Glycolysis

Resistant cancer cells often exhibit an enhanced Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[3] This metabolic shift provides a rapid source of ATP and metabolic intermediates for anabolic processes.

Altered Amino Acid Metabolism

Drug-resistant cells frequently display altered metabolism of amino acids, particularly glutamine and glutathione.[3]

  • Glutaminolysis: Many resistant cancers become "addicted" to glutamine, using it as a key source of carbon and nitrogen for the TCA cycle and for the synthesis of nucleotides and non-essential amino acids.

  • Glutathione (GSH) Metabolism: Resistant cells often have elevated levels of the antioxidant glutathione (GSH).[4] GSH can directly detoxify chemotherapeutic agents and protect cells from drug-induced oxidative stress.

Dysregulated Lipid Metabolism

Alterations in lipid metabolism, including fatty acid synthesis and oxidation, are also common in chemoresistant cells. These changes can affect cell membrane composition, signaling pathways, and energy production.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the comparison of metabolic profiles.

Metabolite Extraction from Cultured Cancer Cells

This protocol is a common starting point for both LC-MS and NMR-based metabolomic analyses.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform (B151607), pre-chilled to -20°C

  • Cell scraper

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • Cell Washing: Aspirate the culture medium from the cell culture dish. Gently wash the cells twice with ice-cold PBS to remove any remaining media components.

  • Metabolism Quenching and Cell Lysis: Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), to the cells. Immediately scrape the cells from the dish.

  • Phase Separation (for polar and nonpolar metabolites): Transfer the cell lysate to a new tube. Add chloroform to create a biphasic mixture (typically a methanol:water:chloroform ratio of 2:1:2). Vortex thoroughly and centrifuge at high speed at 4°C to separate the polar (upper aqueous phase) and nonpolar (lower organic phase) metabolites.

  • Sample Collection: Carefully collect the aqueous and organic layers into separate tubes.

  • Drying and Reconstitution: Dry the collected fractions using a vacuum concentrator. Reconstitute the dried extracts in an appropriate solvent for the analytical platform (e.g., a water/acetonitrile mixture for LC-MS or a buffered D2O solution for NMR).

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Typical UHPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute more hydrophobic compounds.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

Typical Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a broader range of metabolites.

  • Scan Range: m/z 50-1000

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for untargeted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Based Metabolomics

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Reconstitute the dried polar extract in a phosphate (B84403) buffer solution in deuterium (B1214612) oxide (D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

NMR Data Acquisition:

  • 1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired with water suppression.

  • 2D NMR: Two-dimensional NMR experiments, such as J-resolved (JRES) and Total Correlation Spectroscopy (TOCSY), can be performed to aid in metabolite identification.

Data Analysis Workflow

The raw data generated from LC-MS or NMR is processed through a series of steps to identify and quantify metabolites and perform statistical analysis.

cluster_workflow Metabolomics Data Analysis Workflow raw_data Raw Data (LC-MS or NMR) preprocessing Data Preprocessing (Peak Picking, Alignment, Normalization) raw_data->preprocessing statistical_analysis Statistical Analysis (PCA, PLS-DA, t-tests) preprocessing->statistical_analysis metabolite_id Metabolite Identification (Database Searching) statistical_analysis->metabolite_id pathway_analysis Pathway Analysis (KEGG, MetaboAnalyst) metabolite_id->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation

Caption: A typical workflow for metabolomics data analysis.

Visualizing Key Signaling Pathways

The metabolic reprogramming observed in drug-resistant cancer cells is often driven by alterations in key signaling pathways. The following diagrams, generated using Graphviz, illustrate two of the most important pathways involved.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a common feature of many cancers and is strongly linked to drug resistance.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Glycolysis Increased Glycolysis (Warburg Effect) mTORC1->Glycolysis Lipid_Synth Increased Lipid Synthesis mTORC1->Lipid_Synth Protein_Synth Increased Protein Synthesis mTORC1->Protein_Synth

Caption: The PI3K/Akt/mTOR signaling pathway's role in metabolism and cell survival.

HIF-1α Signaling in Hypoxia and Chemoresistance

Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor HIF-1α. HIF-1α, in turn, orchestrates a metabolic switch towards glycolysis and promotes the expression of genes associated with drug resistance.

cluster_pathway HIF-1α Signaling in Chemoresistance Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolysis Upregulation of Glycolytic Enzymes HIF1a->Glycolysis Angiogenesis Angiogenesis (VEGF) HIF1a->Angiogenesis Drug_Efflux Increased Drug Efflux (e.g., MDR1) HIF1a->Drug_Efflux Apoptosis Inhibition of Apoptosis HIF1a->Apoptosis Chemoresistance Chemoresistance Glycolysis->Chemoresistance Angiogenesis->Chemoresistance Drug_Efflux->Chemoresistance Apoptosis->Chemoresistance

Caption: HIF-1α activation under hypoxia drives metabolic changes and chemoresistance.

Conclusion

The metabolic landscape of drug-resistant cancer cells is markedly different from that of their sensitive counterparts. By understanding these quantitative differences and the underlying molecular pathways, researchers and drug development professionals can identify novel therapeutic targets and develop strategies to overcome chemoresistance. The data and protocols presented in this guide serve as a valuable resource for those working to unravel the complexities of metabolic reprogramming in cancer and to develop more effective anti-cancer therapies.

References

Safety Operating Guide

Essential Safety Precautions: Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of haloxyfop-P-methyl is critical for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. This herbicide is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[1][2][3][4][5][6] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., PVC or rubber gloves).[1][7]

  • Eye Protection: Use tightly fitting safety goggles or a face shield to protect against splashes.[1][8]

  • Body Protection: Wear cotton overalls or a lab coat buttoned to the neck and wrist.[1][8]

  • Respiratory Protection: In case of inadequate ventilation, dust formation, or exceeding exposure limits, use a full-face respirator.[1][2]

Step-by-Step Disposal Procedures

Follow these procedures to manage spills, unused product, and empty containers safely.

Step 1: Immediate Spill Management

In the event of a spill, swift and safe containment is the priority.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Prevent further leakage if it is safe to do so.[2] Use an inert absorbent material such as clay, sand, or vermiculite (B1170534) to contain the spill.[2][8]

  • Collect Spillage: Carefully sweep or vacuum the absorbed material and place it into a sealable, clearly labeled container for hazardous waste.[1][2][8]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Avoid Environmental Release: Crucially, do not allow the product or cleanup materials to enter drains, soil, or waterways.[2][7]

Step 2: Disposal of Unused or Waste this compound

On-site disposal of concentrated this compound is not recommended.[8] The primary goal should be to use the product for its intended purpose.[8]

  • Identify as Hazardous Waste: The product is hazardous and must be treated as such.

  • Consult Regulations: Review federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance.[2]

  • Arrange for Professional Disposal: Dispose of the contents and container at an approved and appropriate waste treatment and disposal facility.[1][2] Do not dispose of the product in the sewage system.[7]

Step 3: Decontamination and Disposal of Empty Containers

Empty containers retain residue and must be treated as hazardous waste.[7] Do not reuse empty containers for any other purpose.[2]

  • Triple Rinse: Triple or pressure rinse the container with a suitable solvent (e.g., water) immediately after emptying.[6][8]

  • Collect Rinsate: Add the rinsings (the liquid from rinsing) to the spray tank for use or collect it for disposal as hazardous waste.[6][8]

  • Render Unusable: If not recycling, puncture or shred the container to prevent reuse.[8]

  • Final Disposal: Dispose of the clean, punctured container in a designated local authority landfill or a specially marked disposal pit clear of waterways.[8] If recycling, replace the cap and return the clean container to a designated collection point.[8]

Quantitative Safety and Environmental Data

The following table summarizes key toxicological and environmental data for this compound to inform risk assessment.

Data PointSpeciesValueReference(s)
Acute Oral Toxicity RatLD50: 393 mg/kg[4]
Acute Dermal Toxicity RatLD50: >5000 mg/kg[7]
Avian Toxicity Mallard DuckOral LD50: >2150 mg/kg[4][6]
Avian Toxicity Bobwhite QuailDietary LC50 (8-day): >5620 mg/kg[4][6]
Aquatic Toxicity Rainbow TroutLC50 (96-hour): 1.8 to >50 mg/L[4][7]
Environmental Fate SoilHalf-life: 55-100 days[6]
Environmental Fate WaterHalf-life: 5 days (pH 7) to 33 days (pH 5)[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Step 1: Assess Waste Type (Spill, Unused Product, Empty Container) start->assess spill Spill Occurs assess->spill Spill unused Unused/Waste Product assess->unused Unused container Empty Container assess->container Container ppe_spill Wear Full PPE spill->ppe_spill ppe_waste Wear Full PPE unused->ppe_waste ppe_container Wear Full PPE container->ppe_container contain Contain Spill with Inert Absorbent ppe_spill->contain collect_spill Collect Material into Hazardous Waste Drum contain->collect_spill store Step 2: Securely Store Hazardous Waste collect_spill->store label_waste Ensure Waste is Labeled as Hazardous ppe_waste->label_waste label_waste->store rinse Triple Rinse Container ppe_container->rinse collect_rinsate Collect Rinsate for Re-use or Disposal rinse->collect_rinsate puncture Puncture Container to Prevent Reuse rinse->puncture collect_rinsate->store dispose_container Dispose of Container per Local Regulations (e.g., Landfill) puncture->dispose_container consult Step 3: Consult Local & State Regulations store->consult dispose Step 4: Arrange Professional Disposal at Approved Facility consult->dispose end End: Disposal Complete Documentation Filed dispose->end dispose_container->end

Caption: Workflow for safe disposal of this compound.

References

Essential Safety and Logistics for Handling Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of haloxyfop-P-methyl, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Communication

This compound is an aryloxyphenoxypropionic acid herbicide.[1] It is classified as moderately toxic and harmful if swallowed.[2][3] It can cause skin and eye irritation.[2][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the last line of defense against pesticide exposure.[6] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesWear unlined, chemical-resistant gloves such as nitrile or butyl rubber.[7] Always inspect gloves for leaks or tears before use. Wash the outside of gloves before removing them.[8]
Eyes & Face Safety goggles or face shieldUse tightly fitting safety goggles with side-shields.[3] A face shield may be appropriate for splash protection.[5][9]
Body Protective clothing/CoverallsWear a long-sleeved shirt, long pants, and a chemical-resistant apron or coveralls.[9][10] Clothing should be made of a sturdy, tightly woven fabric.[10]
Respiratory Respirator (if necessary)Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[3][8]
Feet Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside of boots to prevent chemicals from entering.[9]

Note: Occupational Exposure Limits (OELs) such as PEL, REL, or ACGIH TLV for this compound are not currently available.[5]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for this compound and related compounds.

Test TypeSpeciesRouteValueReference
LD50 RatOral300 - 623 mg/kg[9]
LD50 RatDermal>2000 mg/kg[9]
LD50 RabbitDermal>5000 mg/kg[2]
LC50 (4-hour) RatInhalation4.7 mg/L (for a similar formulation)[9]
LC50 (96-hour) Fathead MinnowAquatic0.54 mg/L (for haloxyfop-ethoxyethyl)[2]
LC50 (96-hour) Bluegill SunfishAquatic0.28 mg/L (for haloxyfop-ethoxyethyl)[2]
LC50 (96-hour) Rainbow TroutAquatic1.8 mg/L (for haloxyfop-ethoxyethyl)[2]
LD50 Mallard DuckOral>2150 mg/kg[2]

Operational Plan: Handling and Disposal

Adherence to a strict operational plan is crucial for minimizing exposure and environmental contamination.

Pre-Handling Preparations
  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.[4]

  • Area Preparation: Ensure the work area is well-ventilated.[3][5] An eyewash station and safety shower must be readily accessible.[8]

  • PPE Inspection: Before each use, inspect all PPE for signs of degradation or damage.

Handling Procedures
  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Measuring:

    • Handle in a designated area, preferably within a chemical fume hood, to minimize dust or aerosol generation.[5]

    • Use non-sparking tools.[3]

  • Solution Preparation:

    • When mixing, do so in a well-ventilated area.

    • Avoid splashing.

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]

    • Clean all equipment used in the process.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, absorb the spill with inert material such as sand, earth, or vermiculite.[9]

    • Collect the absorbed material into a suitable, labeled container for disposal.[5]

    • Clean the spill area with a detergent and water.

  • Major Spills or Fire:

    • Evacuate the area immediately.

    • In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]

    • Notify emergency services and the institutional safety office.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[9]

    • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Disposal Plan
  • Waste Chemical: Dispose of this compound as hazardous waste in accordance with all federal, state, and local regulations.[5][11] Do not dispose of down the drain or in the regular trash.[6]

  • Empty Containers:

    • Triple rinse the container with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.[6]

    • Puncture and dispose of the container in accordance with local regulations, or return to the supplier if applicable.[9]

  • Contaminated PPE: Dispose of contaminated disposable PPE (e.g., gloves) as hazardous waste. Reusable PPE should be thoroughly decontaminated after each use.

Visualized Workflow: this compound Handling Safety

The following diagram illustrates the logical workflow for safely handling this compound.

Haloxyfop_Safety_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_contingency 3. Contingency Plan cluster_disposal 4. Disposal Training Personnel Training Area_Prep Prepare Ventilated Area (Eyewash/Shower Ready) Training->Area_Prep PPE_Check Inspect PPE Area_Prep->PPE_Check Don_PPE Don Appropriate PPE PPE_Check->Don_PPE Weigh_Measure Weigh/Measure in Containment (Hood) Don_PPE->Weigh_Measure Mix_Solution Prepare Solution Weigh_Measure->Mix_Solution Post_Handling Post-Handling Decontamination (Wash Hands, Clean Equipment) Mix_Solution->Post_Handling Spill Spill Occurs Mix_Solution->Spill Exposure Personnel Exposure Mix_Solution->Exposure Waste_Collection Collect Chemical Waste Container_Disposal Triple Rinse Container (Collect Rinseate) PPE_Disposal Dispose of Contaminated PPE Minor_Spill Minor Spill: Absorb, Collect, Clean Spill->Minor_Spill Minor Major_Spill Major Spill: Evacuate & Call Emergency Spill->Major_Spill Major First_Aid Administer First Aid (as per SDS) Exposure->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention Hazardous_Waste Dispose as Hazardous Waste Waste_Collection->Hazardous_Waste Container_Disposal->Hazardous_Waste PPE_Disposal->Hazardous_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
haloxyfop-P-methyl
Reactant of Route 2
Reactant of Route 2
haloxyfop-P-methyl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。